molecular formula C18H20FN5O4 B8801954 Gemifloxacin

Gemifloxacin

Katalognummer: B8801954
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: ZRCVYEYHRGVLOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gemifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic approved for the treatment of bacterial respiratory tract infections, including community-acquired pneumonia and acute exacerbations of chronic bronchitis . Its primary research value lies in its potent dual inhibitory action against two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . This dual targeting is particularly effective against Streptococcus pneumoniae and is believed to provide a higher genetic barrier to the development of bacterial resistance compared to other agents in its class . In vitro studies demonstrate that this compound exhibits enhanced activity against a wide range of Gram-positive pathogens, including multidrug-resistant S. pneumoniae (MDRSP), while retaining strong activity against common Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis . The compound is rapidly absorbed with an absolute bioavailability of approximately 71% and has an elimination half-life of 6-8 hours, supporting once-daily dosing in clinical studies . From a research safety perspective, it is important to note that the most common adverse effect observed in clinical settings is rash, which is more frequent in females under 40 years of age and with treatment durations exceeding seven days . Furthermore, like other fluoroquinolones, this compound has been linked to rare instances of hepatotoxicity, which is suspected to be a hypersensitivity reaction . This product is intended for research applications, such as investigating antibacterial mechanisms, studying resistance patterns, and evaluating pharmacokinetic and pharmacodynamic properties in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

Like other fluoroquinolone anti-infective agents, gemifloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV). However, unlike many other fluoroquinolones, gemifloxacin targets both DNA gyrase and topoisomerase IV in susceptible S. pneumoniae. Although cross-resistance can occur between gemifloxacin and other fluoroquinolones, gemifloxacin may be active against some strains of S. pneumoniae resistant to ciprofloxacin and other fluoroquinolones.
The fluroquinolone gemifloxacin was examined for its capacity to modulate secretion of cytokines by human monocytes stimulated with lipopolysaccharide (LPS). Monocytes from six male and two female healthy volunteers were stimulated with LPS, exposed to gemifloxacin and the amounts of secreted IL-1 alpha, IL-1 beta, IL-6, IL-10 and TNF-alpha measured at 3, 6 and 24 h. The results revealed that LPS alone increased secretion of each cytokine significantly. Treatment of the LPS-stimulated monocytes with gemifloxacin resulted in a significant inhibition (p < 0.01) of secretion of each of the cytokines from monocytes of the eight volunteers. Nuclear extracts of the human monocyte cell line, THP-1, were used in the electrophoretic mobility shift assay to determine whether gemifloxacin affects nuclear factor-kappa B (NF-kappa B) activation. In addition, RNA from THP-1 cells was used in Northern blots to determine whether inhibition of secretion of IL-1 beta and TNF-alpha by gemifloxacin occurred at the transcription or translation level. Whereas LPS induced a rapid increase in NF-kappa B activation, gemifloxacin alone did not. Gemifloxacin did not affect the kinetics or decrease the extent of activation. Northern blots indicated that the inhibitory activity of gemifloxacin occurred post-transcription. Thus, gemifloxacin may modulate the immune response by altering secretion of cytokines by human monocytes. Although the concentrations of gemifloxacin used were higher than those observed in the serum of human volunteers treated with the dose under clinical development, it should be taken into consideration that concentrations at tissue and intracellular levels may be considerably higher than serum concentrations.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Molekularformel

C18H20FN5O4

Molekulargewicht

389.4 g/mol

IUPAC-Name

7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)

InChI-Schlüssel

ZRCVYEYHRGVLOC-UHFFFAOYSA-N

SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Kanonische SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Color/Form

Off-white, amorphous solid from chloroform-ethanol

melting_point

235-237 °C

Herkunft des Produkts

United States

Foundational & Exploratory

Gemifloxacin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin (B1671427), a potent fourth-generation fluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the historical development, including key milestones and regulatory approvals. Furthermore, it delineates the chemical synthesis of this compound, including detailed experimental protocols for the preparation of its key intermediates and the final active pharmaceutical ingredient. Quantitative data is presented in structured tables for clarity, and all described pathways and workflows are visualized using Graphviz diagrams.

Discovery and Development Timeline

This compound was discovered and developed by LG Life Sciences (formerly LG Chem Ltd.) in South Korea. The compound, initially designated as LB20304a and later as SB-265805, emerged from a research program focused on identifying novel quinolone antibacterials with enhanced activity against Gram-positive organisms.[1] A significant milestone in its development was the filing of a New Drug Application (NDA) with the United States Food and Drug Administration (FDA) in December 1999.[2]

The FDA approved this compound mesylate, under the brand name Factive, in April 2003 for the treatment of mild-to-moderate community-acquired pneumonia (CAP) and acute bacterial exacerbation of chronic bronchitis (AECB).[3] Recognizing its potent activity against resistant pathogens, the FDA granted a further approval in July 2003 for Factive to be indicated for the treatment of CAP caused by multi-drug resistant Streptococcus pneumoniae (MDRSP).[4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound effectively blocks the progression of these vital cellular processes, ultimately leading to bacterial cell death. The dual-targeting mechanism of this compound contributes to its potent activity and a lower propensity for the development of bacterial resistance.[5]

Chemical Synthesis

The synthesis of this compound involves the preparation of two key intermediates: the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (I) , and the chiral side chain, (R,S)-4-(aminomethyl)-3-(methoxyimino)pyrrolidine (II) . These intermediates are then coupled to form the this compound molecule.

Synthesis of the Quinolone Core (I)

A common method for the synthesis of the quinolone core involves the hydrolysis of its corresponding ethyl ester.

To a solution of ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (0.1 g, 0.32 mmol) in tetrahydrofuran (B95107) (THF, 5 ml), concentrated hydrochloric acid (45 μL, 0.7 mmol) is added.[7] The reaction mixture is heated to reflux for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (I).[7]

StepProductStarting MaterialReagentsSolventConditionsYieldPurityMelting PointRef.
1Quinolone Core (I)Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateConcentrated HClTHFReflux, 2h78%-234-237 °C[7]
Synthesis of the Pyrrolidine (B122466) Side Chain (II)

The synthesis of the pyrrolidine side chain is a multi-step process, as outlined in Chinese patent CN105585518A.[6] The synthesis commences with a Michael addition of ethyl glycinate (B8599266) hydrochloride to acrylonitrile, followed by protection of the resulting secondary amine, cyclization, reduction, oxidation, oximation, and final deprotection.

A detailed experimental protocol is described in Chinese patent CN105585518A. The key transformations involve:

  • Michael Addition and Boc Protection: Reaction of ethyl glycinate hydrochloride with acrylonitrile, followed by protection of the secondary amine with di-tert-butyl dicarbonate.

  • Dieckmann Condensation: Intramolecular cyclization of the diester to form a β-keto ester.

  • Reduction, Oxidation, and Oximation: A series of functional group transformations to introduce the methoxyimino group.

  • Deprotection: Removal of the Boc protecting group to yield the final aminomethyl pyrrolidine derivative.

StepProductStarting MaterialsKey ReagentsYieldRef.
2N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycine ethyl esterEthyl glycinate hydrochloride, AcrylonitrileDi-tert-butyl dicarbonate96%[6]
31-(tert-butoxycarbonyl)-4-oxopyrrolidine-3-carbonitrileN-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycine ethyl esterSodium ethoxide-[6]
4(R,S)-4-(aminomethyl)-3-(methoxyimino)pyrrolidine (II)1-(tert-butoxycarbonyl)-4-oxopyrrolidine-3-carbonitrileVarious-[6]
Final Coupling and Salt Formation

The final step in the synthesis of this compound is the nucleophilic aromatic substitution reaction between the quinolone core (I) and the pyrrolidine side chain (II). To prevent side reactions, the primary amine of the side chain is often protected, for example, as a Schiff base with an aldehyde (e.g., benzaldehyde), before the coupling reaction.[8] The protecting group is subsequently removed to yield this compound. The final product is then typically converted to its methanesulfonate (B1217627) salt (this compound mesylate) for pharmaceutical formulation.[4]

To a mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (I) and the protected pyrrolidine side chain in a suitable solvent (e.g., acetonitrile), a base such as triethylamine (B128534) is added.[8] The reaction mixture is stirred at room temperature to effect the coupling. After completion, the protecting group is removed under acidic conditions. The resulting this compound free base is then treated with methanesulfonic acid in a suitable solvent to precipitate this compound mesylate.[4]

StepProductStarting MaterialsKey ReagentsYield (overall)PurityRef.
5This compound MesylateQuinolone Core (I), Protected Pyrrolidine Side ChainTriethylamine, Benzaldehyde, Methanesulfonic acid~65% (3-step process)>99.5%[4][8]

Visualized Synthesis Pathway and Workflows

Gemifloxacin_Synthesis cluster_core Quinolone Core Synthesis cluster_sidechain Pyrrolidine Side Chain Synthesis cluster_coupling Final Coupling and Salt Formation Core_Start Ethyl 7-chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Core_Product Quinolone Core (I) 7-chloro-1-cyclopropyl-6-fluoro-4-oxo- 1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Core_Start->Core_Product HCl, THF Reflux Core_Product_c Quinolone Core (I) Side_Start1 Ethyl glycinate hydrochloride Side_Intermediate1 Michael Adduct Side_Start1->Side_Intermediate1 Side_Start2 Acrylonitrile Side_Start2->Side_Intermediate1 Side_Intermediate2 Boc-protected Adduct Side_Intermediate1->Side_Intermediate2 Boc2O Side_Intermediate3 Cyclized Intermediate Side_Intermediate2->Side_Intermediate3 NaOEt Side_Product Pyrrolidine Side Chain (II) (R,S)-4-(aminomethyl)-3-(methoxyimino)pyrrolidine Side_Intermediate3->Side_Product Multi-step (Reduction, Oxidation, Oximation, Deprotection) Side_Product_c Pyrrolidine Side Chain (II) Gemifloxacin_Base This compound (Free Base) Core_Product_c->Gemifloxacin_Base Protected_Side Protected Side Chain Side_Product_c->Protected_Side Benzaldehyde Protected_Side->Gemifloxacin_Base Coupling (Et3N), Deprotection (Acid) Gemifloxacin_Mesylate This compound Mesylate Gemifloxacin_Base->Gemifloxacin_Mesylate Methanesulfonic acid Experimental_Workflow cluster_synthesis General Synthesis Workflow Start Combine Starting Materials and Reagents Reaction Perform Chemical Reaction (Heating, Cooling, Stirring) Start->Reaction Monitoring Monitor Reaction Progress (TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification of Product (Crystallization, Chromatography) Workup->Purification Characterization Characterization of Product (NMR, IR, MS, MP) Purification->Characterization

References

Gemifloxacin's Kinetic Inhibition of Topoisomerase IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinetic inhibition of bacterial topoisomerase IV by Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic. This compound exhibits significant efficacy against a broad spectrum of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, by targeting essential enzymes involved in DNA replication.[1] This document details the mechanism of action, summarizes key quantitative kinetic data, outlines experimental protocols for assessing inhibition, and provides visual representations of the underlying molecular and experimental pathways.

Mechanism of Action: Trapping the Cleavable Complex

This compound's bactericidal activity stems from its ability to inhibit type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] The primary mechanism involves the stabilization of a ternary complex formed between the enzyme, the bacterial DNA, and the drug itself.[1] This complex traps topoisomerase IV in a state where it has cleaved the DNA but is unable to religate the strands, leading to an accumulation of lethal double-stranded DNA breaks.[1] These breaks obstruct DNA replication and transcription, ultimately triggering bacterial cell death.[1]

While this compound demonstrates a dual-targeting mechanism against both DNA gyrase and topoisomerase IV, the primary target can vary depending on the bacterial species.[1][3] In Staphylococcus aureus, topoisomerase IV is considered the principal target within the cell, despite similar in vitro potencies against both enzymes.[1][4] Conversely, for Streptococcus pneumoniae, DNA gyrase appears to be the preferred in vivo target.[1][3] The potent dual-targeting capability of this compound contributes to its broad spectrum of activity and a reduced likelihood of developing resistance.[1]

Gemifloxacin_Mechanism cluster_cell Bacterial Cell This compound This compound Ternary_Complex This compound-Topo IV-DNA Ternary Complex (Stable) This compound->Ternary_Complex Binds to TopoIV_DNA Topoisomerase IV-DNA Complex TopoIV_DNA->Ternary_Complex Forms DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Induces Replication_Block DNA Replication Blockage DS_Breaks->Replication_Block Leads to Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Results in

Figure 1: Mechanism of this compound Action on Topoisomerase IV.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against topoisomerase IV is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[1] Comparative data consistently demonstrates this compound's superior potency over older fluoroquinolones.

Table 1: IC50 Values for Topoisomerase IV Inhibition in Staphylococcus aureus
CompoundIC50 (µg/mL)IC50 (µM)Fold Difference vs. Ciprofloxacin
This compound 0.25[1][4]0.4[1][5][6]10- to 20-fold more potent[1][4][5]
Ciprofloxacin 2.5 - 5.0[1]3.0[1][5][6]-
Moxifloxacin -1.0[1][5][6]-
Table 2: Comparative IC50 Values for this compound against Topoisomerase IV and DNA Gyrase in S. aureus
Target EnzymeIC50 (µg/mL)IC50 (µM)
Topoisomerase IV 0.25[4][5]0.4[5][6]
DNA Gyrase 0.31[4][5]5.6[1][6]

Experimental Protocols

The primary methods for determining the kinetic parameters of topoisomerase IV inhibition by this compound are the decatenation assay and the cleavage assay.

Topoisomerase IV-Mediated Decatenation of Kinetoplast DNA (kDNA)

This assay measures the catalytic activity of topoisomerase IV by observing the decatenation (unlinking) of interlinked DNA minicircles found in kinetoplast DNA (kDNA). The inhibition of this process is a direct measure of the drug's effect on the enzyme.[1]

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)[7][8]

  • This compound (or other test compounds) at various concentrations

  • Stop Solution (e.g., containing SDS and Proteinase K)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, purified topoisomerase IV, and kDNA on ice.[1][7]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control reaction without any inhibitor must be included.[1]

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-45 minutes) to allow for the enzymatic reaction.[8][9]

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate differently from the catenated kDNA network.[1]

  • Quantification: Visualize the DNA bands using a staining agent and quantify the band intensities. The IC50 value is determined as the concentration of this compound that reduces the amount of decatenated product by 50% compared to the control.[8][10]

Decatenation_Workflow cluster_workflow Topoisomerase IV Decatenation Assay Workflow Start Prepare Reaction Mixture (Topo IV, kDNA, Buffer) Add_Inhibitor Add Varying Concentrations of this compound Start->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Analyze Visualize and Quantify Bands (Determine IC50) Gel_Electrophoresis->Analyze

Figure 2: Workflow for the Topoisomerase IV Decatenation Assay.

DNA Cleavage Assay

This assay is crucial for determining if a compound acts by stabilizing the cleavage intermediate, a hallmark of fluoroquinolone action.[11] It measures the conversion of supercoiled plasmid DNA into a linearized form due to the drug-stabilized topoisomerase IV-DNA complex.[12]

Materials:

  • Purified bacterial topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)[11]

  • Cleavage Assay Buffer (Note: ATP is often omitted for quinolones as it's not required to stabilize the cleavage intermediate)[11]

  • This compound (or other test compounds) at various concentrations

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Stop Buffer (e.g., STEB) and Chloroform/iso-amyl alcohol[11]

  • Agarose gel electrophoresis system

  • DNA staining agent

Protocol:

  • Reaction Setup: Incubate purified topoisomerase IV with supercoiled pBR322 DNA in the cleavage assay buffer in the presence of varying concentrations of this compound.[11] The incubation is typically carried out at 37°C for 30 minutes.[11]

  • Complex Trapping: Add SDS to trap the covalent complex and Proteinase K to digest the enzyme. Incubate for a further 30 minutes at 37°C.[11]

  • Reaction Termination: Stop the reaction by adding a stop buffer and extracting with chloroform/iso-amyl alcohol.[11]

  • Analysis: Load the aqueous phase onto an agarose gel.[11] The amount of linearized plasmid DNA is indicative of the formation of the cleavable complex.

  • Quantification: Quantify the intensity of the linear DNA band. The concentration of this compound that results in a specific amount of DNA linearization (e.g., 25% of the input DNA, CC25) can be determined.[12]

Conclusion

The high binding affinity and potent inhibitory activity of this compound against bacterial topoisomerase IV, as evidenced by its low IC50 values, are fundamental to its powerful antibacterial effects.[1] Its ability to efficiently trap the enzyme-DNA cleavable complex, leading to catastrophic DNA damage, makes it a valuable therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and evaluation of novel topoisomerase inhibitors in the critical effort to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Gemifloxacin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic, is distinguished by its broad-spectrum activity, attributed to its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. By examining the impact of chemical modifications at key positions, primarily the C-7 pyrrolidine (B122466) ring and the C-3 carboxylic acid, this paper aims to elucidate the structural requirements for potent antibacterial activity and target enzyme inhibition. This document summarizes quantitative data from various studies into structured tables for comparative analysis, details the experimental protocols for key biological assays, and utilizes visualizations to illustrate critical concepts and workflows.

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and pharmacological profiles. This compound, a fourth-generation fluoroquinolone, represents a significant advancement in this class of antibiotics due to its enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining potent activity against Gram-negative pathogens.[1] Its unique C-7 pyrrolidine substituent is a key contributor to this enhanced activity.[1] Understanding the intricate structure-activity relationships of this compound is paramount for the rational design of next-generation fluoroquinolones that can overcome existing resistance mechanisms. This guide delves into the core principles of this compound's mechanism of action and systematically explores the impact of structural modifications on its biological activity.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells.

This compound stabilizes the covalent complex formed between these enzymes and DNA, leading to double-strand DNA breaks and ultimately cell death. A key attribute of this compound is its dual-targeting mechanism, inhibiting both enzymes with high affinity. This dual action is believed to contribute to its potent activity and a lower propensity for the development of resistance.[2][3]

Gemifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topo_IV->Cell_Death Inhibition leads to DNA_Segregation Chromosome Segregation Topo_IV->DNA_Segregation Enables DNA_Replication->Cell_Death DNA_Segregation->Cell_Death MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of this compound Analog prep_dilutions->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Enzyme_Assay_Workflow cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topoIV Topoisomerase IV Decatenation Assay G_start Start G_mix Prepare Reaction Mix (Relaxed Plasmid, ATP, Buffer) G_start->G_mix G_add_inhibitor Add this compound Analog G_mix->G_add_inhibitor G_add_enzyme Add DNA Gyrase G_add_inhibitor->G_add_enzyme G_incubate Incubate at 37°C G_add_enzyme->G_incubate G_analyze Analyze by Agarose Gel Electrophoresis G_incubate->G_analyze G_end Determine IC50 G_analyze->G_end T_start Start T_mix Prepare Reaction Mix (kDNA, ATP, Buffer) T_start->T_mix T_add_inhibitor Add this compound Analog T_mix->T_add_inhibitor T_add_enzyme Add Topoisomerase IV T_add_inhibitor->T_add_enzyme T_incubate Incubate at 37°C T_add_enzyme->T_incubate T_analyze Analyze by Agarose Gel Electrophoresis T_incubate->T_analyze T_end Determine IC50 T_analyze->T_end

References

Early-Stage In Vitro Evaluation of Gemifloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic. This document details the methodologies for key experiments, summarizes quantitative data, and illustrates critical pathways and workflows to support further research and development.

Mechanism of Action

This compound exerts its bactericidal action by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][2] By forming a stable ternary complex with the enzyme and bacterial DNA, this compound traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[3] This leads to an accumulation of double-stranded DNA breaks, which stalls DNA replication and transcription, ultimately resulting in bacterial cell death.[3] this compound exhibits a dual-targeting mechanism, which contributes to its broad spectrum of activity and a lower propensity for the development of resistance.[3][4] In Streptococcus pneumoniae, DNA gyrase is the primary target, while in Staphylococcus aureus, topoisomerase IV is the preferential target.[2][5]

Gemifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Decatenated_DNA Decatenated Chromosomes Topoisomerase_IV->Decatenated_DNA decatenates Topoisomerase_IV->DS_Breaks DNA_Replication DNA Replication & Transcription Relaxed_DNA->DNA_Replication Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase relaxes Replicated_DNA Replicated Daughter Chromosomes Replicated_DNA->Topoisomerase_IV decatenates Cell_Division Cell Division Decatenated_DNA->Cell_Division Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

This compound's dual inhibition of bacterial DNA gyrase and topoisomerase IV.

Antibacterial Spectrum

This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various clinical isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates
OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae3470.0150.03
Streptococcus pyogenesNot SpecifiedNot Specified0.03
Streptococcus agalactiaeNot SpecifiedNot Specified0.03
Viridans streptococci150Not Specified0.12
Staphylococcus aureus (MSSA)3672Not Specified0.06
Staphylococcus aureus (MRSA)Not SpecifiedNot Specified8
Staphylococcus epidermidis404Not Specified2
Enterococcus faecalis630Not Specified2

Data compiled from multiple sources.[6][7][8][9]

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates
OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Haemophilus influenzae256≤0.008≤0.008
Moraxella catarrhalis1840.0040.008
Escherichia coliNot SpecifiedNot Specified0.016
Klebsiella pneumoniaeNot SpecifiedNot Specified0.25
Enterobacter cloacaeNot SpecifiedNot Specified1
Proteus spp.Not SpecifiedNot Specified4
Pseudomonas aeruginosaNot SpecifiedNot Specified8
Neisseria gonorrhoeae (Cipro-S)150Not Specified0.008
Neisseria gonorrhoeae (Cipro-R)150Not Specified0.12

Data compiled from multiple sources.[6][8][9][10]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][11]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

  • Preparation of Inoculum: Prepare a standardized suspension of the test organism to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.[6]

  • Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in the microtiter plate.

  • Inoculation and Incubation: Inoculate the wells with the prepared bacterial suspension. Incubate the plates at 35°C for 16-20 hours in ambient air.[6]

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]

  • Preparation of Agar (B569324) Plates: Incorporate serial twofold dilutions of this compound into molten Mueller-Hinton agar. For fastidious organisms, supplement the agar as needed (e.g., with 5% defibrinated sheep blood for streptococci).[6] Pour the agar into petri dishes and allow it to solidify.

  • Preparation of Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation and Incubation: Apply the inoculum to the surface of the agar plates using a multipoint inoculator. Incubate the plates at 35°C for 16-20 hours.[6] For certain organisms, a CO₂-enriched atmosphere may be required.[6]

  • Interpretation of Results: The MIC is the lowest concentration of this compound that inhibits the growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates/Broth Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Observe for Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC Determination.
Time-Kill Assay

Time-kill assays determine the rate of bactericidal activity of an antimicrobial agent.

  • Preparation: Prepare tubes containing Mueller-Hinton broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35-37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

In Vitro Resistance Induction

This method assesses the potential for bacteria to develop resistance to an antimicrobial agent upon repeated exposure.

  • Initial MIC Determination: Determine the baseline MIC of this compound for the test organism.

  • Serial Passage: Inoculate a tube of broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) with the test organism. Incubate until growth is observed.

  • Subsequent Passages: Transfer an aliquot of the culture from the highest concentration of this compound that showed growth to a new series of tubes with increasing concentrations of the drug.

  • Repeat: Repeat the serial passage for a defined number of days (e.g., 10-20 passages).

  • Final MIC Determination: After the final passage, determine the MIC of the passaged isolate to assess any changes from the baseline MIC.

Resistance_Induction_Workflow Start Start with Wild-Type Strain Initial_MIC Determine Initial MIC Start->Initial_MIC Sub_MIC_Exposure Expose to Sub-MIC of this compound Initial_MIC->Sub_MIC_Exposure Incubate_Growth Incubate until Growth Sub_MIC_Exposure->Incubate_Growth Passage Serial Passage to Increasing Concentrations Incubate_Growth->Passage Loop Repeat for Multiple Days Passage->Loop Loop->Passage Continue Final_MIC Determine Final MIC of Passaged Strain Loop->Final_MIC End Passages End Assess Resistance Development Final_MIC->End

Workflow for In Vitro Resistance Induction.
Cytotoxicity Assays

Cytotoxicity assays evaluate the toxic effects of a compound on mammalian cells.

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[12]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[13]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the untreated control.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[13]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm. The amount of color formed is proportional to the number of lysed cells.[13]

Cytotoxicity_Assay_Workflow cluster_prep_cyto Preparation cluster_mtt MTT Assay cluster_ldh LDH Assay Seed_Cells Seed Mammalian Cells in 96-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Solubilize Solubilize Formazan Add_MTT->Solubilize Read_MTT Read Absorbance (570 nm) Solubilize->Read_MTT LDH_Reaction Perform LDH Reaction Collect_Supernatant->LDH_Reaction Read_LDH Read Absorbance (490 nm) LDH_Reaction->Read_LDH

Workflow for Cytotoxicity Assays.

Conclusion

The in vitro data for this compound demonstrate its potent and broad-spectrum antibacterial activity. Its dual-targeting mechanism of action suggests a lower potential for the development of resistance compared to other fluoroquinolones. The experimental protocols outlined in this guide provide a robust framework for the continued in vitro evaluation of this compound and other novel antimicrobial agents. Further studies are warranted to fully elucidate its potential in various clinical applications.

References

The Pharmacodynamics of Gemifloxacin Against Streptococcus pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamic properties of gemifloxacin (B1671427) against Streptococcus pneumoniae, a key pathogen in community-acquired respiratory tract infections. This compound, a fluoroquinolone antimicrobial agent, demonstrates potent activity against both susceptible and multi-drug resistant strains of S. pneumoniae. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms and workflows to serve as a comprehensive resource for the scientific community.

Executive Summary

This compound exhibits a concentration-dependent bactericidal activity against Streptococcus pneumoniae. Its primary pharmacodynamic (PD) parameter correlating with efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2][3] The dual-targeting mechanism of action, involving both DNA gyrase and topoisomerase IV, contributes to its high potency and a lower propensity for the development of resistance compared to some other fluoroquinolones.[1][4][5][6][7] This guide presents the supporting data from in vitro and in vivo studies, outlines the experimental protocols used to derive these findings, and provides visual representations of the key pathways and processes.

Mechanism of Action

This compound's bactericidal effect stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination.[6] this compound stabilizes the cleavable complex formed between these enzymes and DNA, leading to double-strand DNA breaks and subsequent cell death.[4][5] While both enzymes are targeted, studies suggest that in S. pneumoniae, DNA gyrase may be the preferential in vivo target.[4][5] This dual-targeting capability is a key factor in its potent activity against strains that may have developed resistance to other fluoroquinolones through mutations in a single target enzyme.[6][7]

cluster_this compound This compound cluster_pneumoniae S. pneumoniae Cell This compound This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC, parE) This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling Control DNA_Gyrase->DNA_Replication Cleavable_Complex_Gyrase Stabilized Gyrase-DNA Cleavable Complex DNA_Gyrase->Cleavable_Complex_Gyrase Forms Topo_IV->DNA_Replication Cleavable_Complex_TopoIV Stabilized Topo IV-DNA Cleavable Complex Topo_IV->Cleavable_Complex_TopoIV Forms Cell_Death Bacterial Cell Death Cleavable_Complex_Gyrase->Cell_Death Leads to Cleavable_Complex_TopoIV->Cell_Death Leads to

Caption: this compound's dual-targeting mechanism of action in S. pneumoniae.

Quantitative Pharmacodynamic Data

The potency and efficacy of this compound are quantified through several key parameters, including Minimum Inhibitory Concentrations (MICs), Pharmacokinetic/Pharmacodynamic (PK/PD) indices, and Post-Antibiotic Effect (PAE).

Minimum Inhibitory Concentration (MIC) Distribution

This compound demonstrates potent in vitro activity against S. pneumoniae, including strains resistant to penicillin and other fluoroquinolones. The MIC₅₀ and MIC₉₀ values are consistently low, indicating high susceptibility.

Organism Number of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L) MIC Range (mg/L) Reference
S. pneumoniae3,1170.0150.030.004 - 1[8]
S. pneumoniae (Penicillin-Resistant)9--0.03 - 0.12[9][10]
S. pneumoniae (Ciprofloxacin-Resistant)9--0.03 - 0.12[9][10][11]
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The fAUC/MIC ratio is the primary PK/PD index that predicts the clinical and bacteriological efficacy of this compound against S. pneumoniae. A target fAUC/MIC of ≥25-30 is associated with bacterial eradication in immunocompetent models.[3][12] Higher ratios are often targeted to suppress the emergence of resistance.

PK/PD Parameter Target Value for Efficacy Target Value for Resistance Prevention Key Findings Reference
fAUC/MIC ≥ 25-30≥ 50-66The major PK/PD measure correlating with efficacy. A standard 320 mg dose is expected to achieve an fAUC/MIC of ~100 against strains with an MIC of 0.03 mg/L.[1][3][13]
Cmax/MIC --Found to be the best predictor for the speed of bacterial kill (T₉₉.₉).[14][15]
%T > MIC --Less predictive of efficacy compared to fAUC/MIC.[3][14][15]
Bactericidal Activity and Post-Antibiotic Effect (PAE)

Time-kill studies confirm that this compound exhibits concentration-dependent bactericidal activity, defined as a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL. It is typically bactericidal at concentrations of two to four times the MIC.[16] this compound also demonstrates a significant post-antibiotic effect, suppressing bacterial regrowth for a period even after drug concentrations fall below the MIC.

Parameter S. pneumoniae (Quinolone-Susceptible) S. pneumoniae (Quinolone-Resistant) Reference
Bactericidal Concentration 2-4 x MIC2 x MIC[16]
Post-Antibiotic Effect (PAE) 0.3 - 3.0 hoursSignificant PAE observed[12][16]

Experimental Protocols

The pharmacodynamic characterization of this compound relies on a set of standardized and specialized experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: MICs are determined using standard agar (B569324) dilution or broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: S. pneumoniae colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 5 x 10⁵ CFU/mL in the test system.

  • Drug Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.

  • Inoculation and Incubation: Microdilution trays or agar plates containing the drug dilutions are inoculated with the bacterial suspension. Plates are incubated at 35-37°C in an atmosphere of 5% CO₂ for 20-24 hours.

  • Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Curve Analysis

Protocol: This method assesses the rate and extent of bacterial killing over time.

  • Culture Preparation: A log-phase culture of S. pneumoniae is diluted to a starting inoculum of approximately 10⁶ to 10⁷ CFU/mL in a suitable broth.

  • Drug Exposure: this compound is added at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without antibiotic is included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification: Samples are serially diluted and plated onto appropriate agar to determine the viable bacterial count (CFU/mL).

  • Analysis: The log₁₀ CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥99.9% (≥3-log₁₀) reduction in the initial inoculum.

In Vitro Pharmacodynamic Model

Protocol: These models simulate human pharmacokinetic profiles to study the effect of dynamic drug concentrations on bacterial killing and resistance development.

  • Model Setup: A one- or two-compartment model is used, consisting of a central culture chamber inoculated with a high density of S. pneumoniae (e.g., 10⁷-10⁸ CFU/mL).[13][17]

  • Pharmacokinetic Simulation: Fresh culture medium is pumped into the central chamber while drug-containing medium is simultaneously removed, simulating the drug's half-life. This compound is introduced to mimic the concentration-time profile observed in human serum after a standard dose (e.g., 320 mg).[14][15][17]

  • Dose Fractionation: To determine the key PK/PD index, different dosing regimens are simulated (e.g., a single large dose vs. multiple smaller doses totaling the same amount over 24 or 48 hours).[14][15][17]

  • Sampling and Analysis: Bacterial counts are monitored over the course of the experiment (e.g., 48-96 hours). The relationship between PK/PD indices (AUC/MIC, Cmax/MIC, T>MIC) and the antibacterial effect (e.g., change in log₁₀ CFU/mL) is analyzed using statistical models like the inhibitory sigmoid Eₘₐₓ model.[14][15]

cluster_workflow In Vitro Pharmacodynamic Study Workflow Start Start MIC_Det 1. MIC Determination (Agar/Broth Dilution) Start->MIC_Det Time_Kill 2. Time-Kill Curve Analysis (Static Concentrations) MIC_Det->Time_Kill PD_Model 3. In Vitro PD Model Setup (Simulate Human PK) MIC_Det->PD_Model Time_Kill->PD_Model Dose_Frac 4. Dose Fractionation (e.g., 320mg q24h vs 160mg q12h) PD_Model->Dose_Frac Sampling 5. Serial Sampling (Measure CFU/mL over time) Dose_Frac->Sampling Analysis 6. Data Analysis (Correlate PK/PD Indices with Kill) Sampling->Analysis End Determine Key PK/PD Index Analysis->End

Caption: General workflow for in vitro pharmacodynamic evaluation of this compound.
In Vivo Animal Models

Protocol: Animal models, such as the murine or guinea pig pneumonia model, are crucial for validating in vitro findings and assessing efficacy in a complex biological system.[18][19]

  • Infection: Immunocompetent or neutropenic animals are infected via intrabronchial or intranasal inoculation with a virulent strain of S. pneumoniae.[18][20]

  • Treatment: Therapy with this compound and comparator agents is initiated at a set time post-infection. Doses are selected to achieve plasma concentrations in the animal that mimic the human fAUC after a standard clinical dose.[19][20]

  • Efficacy Assessment: Efficacy is measured by one or more endpoints, including survival rates over a set period or the reduction in bacterial load (CFU) in the lungs or blood compared to untreated controls.[18][19][20]

  • PK/PD Analysis: Pharmacokinetic studies are performed in infected animals to determine the actual drug exposure (AUC). These data are then correlated with efficacy endpoints to determine the magnitude of the PK/PD index (e.g., fAUC/MIC) required for a specific outcome (e.g., bacteriostatic effect, 1-log kill).[3][18]

Mechanisms of Resistance

Resistance to fluoroquinolones in S. pneumoniae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[21][22] Efflux pumps can also contribute to reduced susceptibility.[9][11][21] Due to its dual-targeting nature, the development of high-level resistance to this compound typically requires mutations in both target enzymes.[5][6] Studies have shown that this compound retains potent activity against strains with single mutations that confer resistance to other fluoroquinolones like ciprofloxacin (B1669076).[5][9][10][11] The fAUC/MIC ratio is a critical determinant in preventing the selection of resistant mutants, with higher exposures being more suppressive.[13][21]

Conclusion

The pharmacodynamic profile of this compound against Streptococcus pneumoniae is characterized by potent, concentration-dependent bactericidal activity, driven by the fAUC/MIC ratio. Its dual inhibition of DNA gyrase and topoisomerase IV provides a significant advantage, resulting in low MICs against both susceptible and resistant pneumococcal isolates and a high barrier to the development of resistance. The data and methodologies presented in this guide underscore the robust preclinical and in vitro evidence supporting the clinical utility of this compound for treating respiratory tract infections caused by S. pneumoniae.

References

Gemifloxacin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of gemifloxacin (B1671427), a fluoroquinolone antibiotic, against a broad spectrum of anaerobic bacteria. The data and methodologies presented are collated from peer-reviewed scientific literature and are intended to inform research and development efforts in the field of antimicrobial agents. This compound, a fluoronaphthyridone, has demonstrated a variable but notable spectrum of activity against these clinically important pathogens.[1][2][3]

In Vitro Antimicrobial Activity

The in vitro potency of this compound against a diverse panel of anaerobic clinical isolates has been evaluated in several studies.[1][2][3][4][5] The data consistently indicate that this compound exhibits a selective spectrum of activity, with higher potency generally observed against Gram-positive anaerobes and certain Gram-negative species.[2][3][6]

Quantitative Summary of this compound Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various anaerobic bacteria. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates were inhibited, respectively, are presented to provide a clear comparison of its activity across different species.

Bacterial SpeciesNumber of Strains TestedMIC50 (µg/mL)MIC90 (µg/mL)Reference
Gram-Negative Anaerobes
Bacteroides fragilis280.52[1][4][5]
Bacteroides fragilis-0.50.5[7]
Bacteroides caccae12116[1][4][5]
Bacteroides distasonis128>16[1][4][5]
Bacteroides ovatus124>16[1][4][5]
Bacteroides stercoris120.50.5[1][4][5]
Bacteroides tectum-≤2≤2[8]
Bacteroides thetaiotaomicron24116[1][4][5]
Bacteroides uniformis1214[1][4][5]
Bacteroides ureolyticus-≤2≤2[8]
Bacteroides vulgatus1144[1][4][5]
Bilophila wadsworthia--≥4[8][9]
Fusobacterium naviforme-≤2≤2[8][9]
Fusobacterium necrophorum110.250.5[1][4][5]
Fusobacterium nucleatum120.1250.25[1][4][5]
Fusobacterium ulcerans--≥4[8][9]
Fusobacterium varium130.51[1][4][5]
Porphyromonas asaccharolytica110.1250.125[4]
Porphyromonas canoris-≤0.25≤0.25[8]
Porphyromonas gingivalis-≤0.25≤0.25[8]
Porphyromonas macacae-≤0.25≤0.25[8]
Prevotella bivia10816[4]
Prevotella buccae1022[4]
Prevotella heparinolytica-≤2≤2[8]
Prevotella intermedia100.50.5[4]
Prevotella melaninogenica1111[4]
Prevotella oris-buccae group-≤2≤2[8]
Gram-Positive Anaerobes
Actinomyces israelii-≤2≤2[8]
Actinomyces odontolyticus-≤2≤2[8]
Clostridium clostridioforme150.50.5[1][4][5]
Clostridium difficile151>16[1][4][5]
Clostridium innocuum130.1252[1][4][5]
Clostridium perfringens130.060.06[1][4][5]
Clostridium ramosum140.258[1][4][5]
Peptostreptococcus anaerobius130.060.06[1][4]
Peptostreptococcus asaccharolyticus130.1250.125[4]
Peptostreptococcus magnus140.030.03[4]
Peptostreptococcus micros120.060.06[4]
Peptostreptococcus prevotii140.060.25[4]

Experimental Protocols

The determination of the in vitro activity of this compound against anaerobic bacteria predominantly follows the reference agar (B569324) dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4][5][10][11][12][13]

Agar Dilution Method (CLSI/NCCLS Reference Method)

This method is considered the gold standard for susceptibility testing of anaerobic bacteria.[10][11][12]

1. Media Preparation:

  • Medium: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the standard medium used.[4][14]

  • Antimicrobial Agent Preparation: Stock solutions of this compound are prepared according to the manufacturer's instructions. A series of twofold dilutions of the antimicrobial agent are then prepared.

  • Agar Plate Preparation: A specific volume of each antimicrobial dilution is added to molten and cooled Brucella blood agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.

2. Inoculum Preparation:

  • Bacterial Strains: Recent clinical isolates of anaerobic bacteria are used.[2][4] Quality control strains, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each run to ensure the accuracy and reproducibility of the results.[4]

  • Inoculum Suspension: Bacterial colonies from 24-48 hour cultures are suspended in a suitable broth (e.g., thioglycolate or enriched Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.[4][5]

3. Inoculation and Incubation:

  • Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

4. Interpretation of Results:

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.

  • Data Analysis: The MIC50 and MIC90 are determined from the cumulative distribution of MICs for each species.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the in vitro activity of this compound against anaerobic bacteria using the agar dilution method.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Brucella Blood Agar add_antibiotic Add this compound Dilutions to Molten Agar prep_media->add_antibiotic prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->add_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plates with Bacterial Suspensions (10^5 CFU/spot) prep_inoculum->inoculate pour_plates Pour Agar Plates add_antibiotic->pour_plates pour_plates->inoculate incubate Incubate Anaerobically (35-37°C, 48h) inoculate->incubate read_mic Read MICs (Lowest Concentration with No Growth) incubate->read_mic calc_mic50_90 Calculate MIC50 and MIC90 read_mic->calc_mic50_90

Caption: Agar Dilution Susceptibility Testing Workflow.

Concluding Remarks

The data presented in this technical guide indicate that this compound possesses a selective spectrum of activity against anaerobic bacteria. It is particularly potent against many Gram-positive anaerobes, such as Peptostreptococcus species and Clostridium perfringens, as well as Fusobacterium species.[2][6] Its activity against the Bacteroides fragilis group is variable, with some species exhibiting susceptibility while others are more resistant.[6][15] This information is critical for guiding further research into the potential clinical applications of this compound for infections involving anaerobic pathogens and for the development of new antimicrobial agents with improved anaerobic coverage. The standardized methodologies outlined are essential for ensuring the comparability and reliability of future in vitro studies.

References

Gemifloxacin's Potent In Vitro Activity Against Atypical Respiratory Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of gemifloxacin (B1671427), a fluoroquinolone antibiotic, against key atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. This document summarizes quantitative data, details experimental methodologies, and illustrates the workflow for determining antimicrobial susceptibility.

Quantitative Assessment of this compound Activity

The in vitro potency of this compound has been evaluated against a range of clinical isolates of atypical respiratory pathogens. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for this compound against Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.

Table 1: In Vitro Activity of this compound against Mycoplasma pneumoniae
Number of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
290.001–0.25Not ReportedNot Reported[1][2]

Note: this compound was reported to be 5- to 100-fold more active than ciprofloxacin (B1669076) against these isolates.[1][2]

Table 2: In Vitro Activity of this compound against Chlamydia pneumoniae
Number of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
20Not SpecifiedNot Reported0.25[3][4]
50.06–0.12Not ReportedNot Reported[5]
20Not SpecifiedNot Reported0.25[5]

Note: One study also reported the minimal bactericidal concentration (MBC) at which 90% of strains are killed (MBC₉₀) to be 0.25 µg/ml.[3][4] this compound was found to be the most active quinolone tested against these isolates.[3][4]

Table 3: In Vitro Activity of this compound against Legionella pneumophila
Number of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MethodReference
271Not SpecifiedNot Reported≤0.01Broth Microdilution[6][7]
204≤0.004–0.06Not Reported0.016Agar (B569324) Dilution[8]

Note: The MICs for this compound were noted to increase by ≥6 dilutions when determined by the agar dilution method containing charcoal compared to the broth microdilution method.[6][7] Trovafloxacin was found to be the most potent agent overall in one study (MIC₉₀ ≤0.008 mg/L)[8].

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in vitro activity against atypical pathogens requires specialized and often complex laboratory procedures due to their fastidious growth requirements.

Mycoplasma pneumoniae

A widely accepted method for determining the MIC of antimicrobial agents against Mycoplasma pneumoniae is the broth microdilution method [1][9].

  • Media: Commercially available broths specifically formulated for mycoplasma, often containing a pH indicator like phenol (B47542) red, are used. For glucose-fermenting mycoplasmas such as M. pneumoniae, the medium is supplemented with 0.1% w/v glucose and adjusted to a pH of 7.6[1].

  • Inoculum Preparation: A standardized suspension of the M. pneumoniae isolate is prepared and diluted to a final concentration that will yield a color change in the growth control wells within a specified incubation period.

  • Assay Procedure:

    • Two-fold serial dilutions of this compound are prepared in the broth medium in 96-well microtiter plates.

    • Each well is inoculated with the standardized M. pneumoniae suspension.

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plates are sealed and incubated at 37°C.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that inhibits a color change in the broth, indicating the inhibition of bacterial growth and metabolism. The incubation period can be several days due to the slow growth of M. pneumoniae[9].

Chlamydia pneumoniae

As an obligate intracellular pathogen, the susceptibility testing of Chlamydia pneumoniae is performed in a cell culture system [3][10][11].

  • Cell Lines: Susceptible host cell lines such as HeLa, HEp-2, or McCoy cells are used[11]. The cells are grown to confluence in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of C. pneumoniae elementary bodies (the infectious form) is prepared.

  • Assay Procedure:

    • The cell culture medium is removed from the confluent cell monolayers.

    • The cells are infected with the C. pneumoniae inoculum. This is often facilitated by centrifugation of the plates[12].

    • After an incubation period to allow for bacterial entry into the cells, the inoculum is removed.

    • Fresh cell culture medium containing two-fold serial dilutions of this compound is added to the wells. The medium is typically supplemented with cycloheximide (B1669411) to inhibit host cell protein synthesis, thereby promoting chlamydial growth[11].

    • The plates are incubated for 48 to 72 hours at 35-37°C in a CO₂ incubator.

  • MIC Determination: After incubation, the cells are fixed and stained, typically using a fluorescently labeled monoclonal antibody specific for chlamydial inclusions. The inclusions are then visualized and counted using a fluorescence microscope. The MIC is defined as the lowest antibiotic concentration that causes a significant reduction (e.g., ≥90%) in the number of inclusions compared to the antibiotic-free control[12].

Legionella pneumophila

Both broth microdilution and agar dilution methods are used for Legionella pneumophila susceptibility testing, though the composition of the media is critical[6][13][14].

  • Media:

    • Broth Microdilution: Buffered yeast extract (BYE) broth is commonly used[14][15].

    • Agar Dilution: Buffered charcoal yeast extract (BCYE) agar is a traditional medium. However, the charcoal in BCYE agar can adsorb some antibiotics, leading to falsely elevated MIC values[6][7]. Newer charcoal-free media have been developed to address this issue[13].

  • Inoculum Preparation: A standardized suspension of L. pneumophila is prepared from a fresh culture on BCYE agar and adjusted to a specific turbidity (e.g., a 0.5 McFarland standard).

  • Assay Procedure (Agar Dilution):

    • BCYE agar (or a charcoal-free alternative) containing two-fold serial dilutions of this compound is prepared and poured into petri dishes.

    • The standardized bacterial suspension is inoculated onto the surface of the agar plates.

    • The plates are incubated at 35-37°C in a humidified atmosphere for 48 to 72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar, allowing for the growth of no more than a few single colonies.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

MIC_Determination_Workflow cluster_pathogen_prep Pathogen Preparation cluster_assay_setup Assay Setup cluster_inoculation_incubation Inoculation & Incubation cluster_results Results Analysis pathogen_isolate Select Pathogen Isolate (M. pneumoniae, C. pneumoniae, L. pneumophila) standardize_inoculum Prepare Standardized Inoculum pathogen_isolate->standardize_inoculum inoculate Inoculate Plates with Standardized Pathogen standardize_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound prepare_plates Prepare Microtiter Plates/Agar Plates serial_dilution->prepare_plates prepare_plates->inoculate incubate Incubate under Specific Conditions inoculate->incubate read_results Read Results (Visual, Microscopic) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General workflow for MIC determination.

Chlamydia_Workflow cluster_cell_culture Host Cell Preparation cluster_infection Infection Process cluster_treatment_incubation Treatment and Incubation cluster_analysis Analysis seed_cells Seed Host Cells (e.g., HeLa) in Microplate grow_monolayer Grow to Confluence seed_cells->grow_monolayer infect_cells Infect Monolayer with C. pneumoniae grow_monolayer->infect_cells centrifuge Centrifuge to Enhance Infection infect_cells->centrifuge add_antibiotic Add this compound Dilutions centrifuge->add_antibiotic incubate Incubate (48-72h) add_antibiotic->incubate fix_stain Fix and Stain for Inclusions incubate->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy determine_mic Determine MIC (≥90% Inclusion Reduction) microscopy->determine_mic

Caption: Workflow for C. pneumoniae MIC testing.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Gemifloxacin (B1671427). The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

Introduction

This compound is a synthetic broad-spectrum fluoroquinolone antibacterial agent.[1] Accurate assessment of its in vitro activity against clinically relevant bacteria is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and guiding therapeutic applications. The primary methods for quantitative and qualitative in vitro susceptibility testing are broth microdilution, agar (B569324) dilution, and disk diffusion.[1]

Data Presentation: this compound In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against a variety of Gram-positive and Gram-negative bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.0150.03
Staphylococcus aureus (Methicillin-Susceptible)0.0630.063[2]
Staphylococcus aureus (Methicillin-Resistant)-8[3]

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae-0.008[4]
Moraxella catarrhalis-≤0.06[3]
Enterobacteriaceae-≤0.5[3]
Pseudomonas aeruginosa-4[3]

Table 3: this compound Interpretive Criteria (Breakpoints) for Streptococcus pneumoniae

MethodSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
MIC≤0.125[5]0.25[5]≥0.5[5]

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for this compound.

Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration of at least 1000 µg/mL.

    • Sterilize the stock solution by membrane filtration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the this compound stock solution in the first column of the plate to achieve the desired concentration range.

    • Transfer 50 µL of the diluted this compound solution from the first column to the subsequent columns to create a serial dilution across the plate.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth microdilution workflow for this compound MIC determination.
Protocol 2: Agar Dilution Method

This method is a reference for MIC determination and is particularly useful for fastidious organisms.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multipoint inoculator (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare as described in the Broth Microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • For each desired concentration, add the appropriate volume of this compound stock solution to a separate aliquot of molten agar to create a series of two-fold dilutions.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.

    • Prepare a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare as described in the Broth Microdilution protocol.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate the surface of each agar plate with the bacterial suspension.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[1] For certain organisms, incubation in a CO₂-enriched atmosphere may be required.[1]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Agar Plates with Serial Dilutions prep_stock->prep_plates inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Agar dilution workflow for this compound MIC determination.
Protocol 3: Disk Diffusion Method

This qualitative method determines the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

  • This compound susceptibility disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare as described in the Broth Microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disk:

    • Aseptically place a 5 µg this compound disk onto the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[1]

  • Interpretation of Results:

    • Measure the diameter of the zone of growth inhibition around the disk in millimeters.

    • Interpret the results as Susceptible, Intermediate, or Resistant based on established zone diameter breakpoints.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret_results Interpret Results measure_zone->interpret_results

Disk diffusion workflow for this compound susceptibility testing.

References

Determining Gemifloxacin MIC using Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent. Understanding its in vitro activity against various bacterial pathogens is crucial for both clinical applications and drug development research. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Quality Control (QC) Ranges

Accurate and reproducible MIC results are ensured by the concurrent testing of well-characterized quality control (QC) strains. The following table summarizes the acceptable MIC ranges for this compound against standard ATCC® QC strains as recommended by the CLSI.

Quality Control StrainATCC® No.MediumAcceptable MIC Range (μg/mL)
Haemophilus influenzae49247Haemophilus Test Medium (HTM)0.002 - 0.016
Streptococcus pneumoniae49619Cation-Adjusted Mueller-Hinton Broth with 2-5% Lysed Horse Blood≤0.03 - 0.12

Note: Quality control ranges for other standard QC strains such as Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922, and Pseudomonas aeruginosa ATCC® 27853 for this compound are not as consistently published in recent CLSI documents. Laboratories should establish their own internal QC data.

Interpretive Criteria (Breakpoints)

The CLSI provides interpretive criteria, or breakpoints, to categorize a bacterial isolate as susceptible (S), intermediate (I), or resistant (R) to an antimicrobial agent based on its MIC value. These categories correlate with the likelihood of therapeutic success.

OrganismSusceptible (S) (μg/mL)Intermediate (I) (μg/mL)Resistant (R) (μg/mL)
Streptococcus pneumoniae≤0.120.25≥0.5
Haemophilus influenzae≤0.25--

Note: Interpretive criteria for other organisms may be available in the CLSI M100 documents. The absence of a breakpoint for a particular organism does not imply that the drug is inactive, but rather that data to establish a breakpoint are limited.

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that prevents visible growth.

Materials
  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., sterile distilled water, with adjustments to pH if necessary)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms:

    • Haemophilus Test Medium (HTM) for Haemophilus influenzae

    • CAMHB with 2-5% Lysed Horse Blood (LHB) for Streptococcus pneumoniae

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Microtiter plate reader (optional, for automated reading)

  • Quality control (QC) bacterial strains (e.g., H. influenzae ATCC® 49247, S. pneumoniae ATCC® 49619)

  • Test bacterial isolates

Protocol

1. Preparation of this compound Stock Solution

a. Aseptically weigh a precise amount of this compound powder. b. Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). c. Dissolve the powder in the appropriate solvent. Ensure complete dissolution. d. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. e. The stock solution can be stored in small aliquots at -70°C for up to six months. Avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop. b. Transfer the colonies to a tube containing sterile saline or broth. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of preparation, dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

3. Preparation of the Microtiter Plate

a. Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate or in separate tubes. b. A typical final concentration range for this compound is 0.008 to 16 µg/mL. c. Dispense 100 µL of the appropriate broth medium into all wells of the microtiter plate. d. Add 100 µL of the highest concentration of this compound to the first column of wells. e. Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. f. The final volume in each well will be 100 µL after inoculation. g. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculation and Incubation

a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL. b. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL. c. Cover the plate with a lid to prevent contamination and evaporation. d. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required (e.g., 5% CO₂ for some streptococci, though not always necessary for susceptibility testing).

5. Reading and Interpreting the MIC

a. After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells for visible turbidity or a pellet of growth at the bottom. A reading mirror can aid in visualization. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The growth control well should show distinct turbidity. The sterility control well should remain clear. d. Compare the obtained MIC value to the CLSI interpretive breakpoints to categorize the isolate as susceptible, intermediate, or resistant. e. The MIC of the QC strain must fall within the acceptable range for the test to be considered valid.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (Compare to CLSI breakpoints) read_mic->interpret end End interpret->end

Caption: Workflow for this compound MIC determination by broth microdilution.

MIC_Interpretation_Logic start Obtain MIC Value (µg/mL) compare_breakpoint Compare MIC to CLSI Breakpoints start->compare_breakpoint susceptible Susceptible (S) compare_breakpoint->susceptible  MIC ≤ S Breakpoint intermediate Intermediate (I) compare_breakpoint->intermediate  S Breakpoint < MIC ≤ I Breakpoint resistant Resistant (R) compare_breakpoint->resistant  MIC > R Breakpoint

Caption: Logic for interpreting MIC results using CLSI breakpoints.

Application Notes and Protocols for Gemifloxacin Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin (B1671427) is a synthetic fluoroquinolone antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. The disk diffusion assay, specifically the Kirby-Bauer method, is a standardized, qualitative technique used to determine the in vitro susceptibility of bacterial isolates to this compound. This document provides a detailed protocol for performing a this compound disk diffusion assay in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle of the Method

A standardized suspension of a pure bacterial culture is swabbed uniformly across the surface of a Mueller-Hinton agar (B569324) plate. A paper disk impregnated with a fixed concentration of this compound (5 µg) is placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a clear zone of growth inhibition will form around the disk. The diameter of this zone is measured in millimeters and compared to standardized interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Mechanism of Action and Resistance

This compound's Dual-Targeting Mechanism

This compound, like other fluoroquinolones, targets bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication.

  • In many Gram-negative bacteria, the primary target is DNA gyrase .

  • In most Gram-positive bacteria, the primary target is topoisomerase IV .

This compound has demonstrated potent activity against both enzymes, which contributes to its broad spectrum of activity. By forming a stable complex with the enzyme and DNA, this compound traps the enzyme in its cleaving state, leading to double-stranded DNA breaks and ultimately cell death.[1][2]

Mechanisms of Resistance

Bacterial resistance to fluoroquinolones, including this compound, typically arises from:

  • Alterations in Target Enzymes: Chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its targets.

  • Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in porin proteins in the outer membrane (in Gram-negative bacteria) or through the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.

Experimental Protocol: this compound Disk Diffusion Assay

This protocol is based on the standardized Kirby-Bauer method as described by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • This compound antimicrobial susceptibility test disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Pure, overnight (18-24 hours) bacterial cultures on non-selective agar

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 25923, Streptococcus pneumoniae ATCC® 49619, Haemophilus influenzae ATCC® 49247)

  • Incubator at 35 ± 2°C

  • Calipers or a ruler for measuring zone diameters

Step-by-Step Methodology

Step 1: Preparation of Inoculum

  • Using a sterile loop or needle, select 3-5 well-isolated, morphologically similar colonies from an 18-24 hour agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton Broth.

  • Vortex the tube thoroughly to create a smooth, homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Visually compare the suspension to the 0.5 McFarland standard against a white background with contrasting black lines. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.

Step 2: Inoculation of Mueller-Hinton Agar Plate

  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab several times against the inner wall of the tube above the fluid level to remove excess liquid.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° after each application to ensure a uniform lawn of growth.

  • Run the swab around the rim of the agar to pick up any excess inoculum.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.

Step 3: Application of this compound Disks

  • Aseptically place a 5 µg this compound disk onto the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.

Step 4: Incubation

  • Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.

  • Incubate for 16-20 hours.

  • For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., MHA with 5% sheep blood for S. pneumoniae) and incubate in an atmosphere enriched with 5% CO₂.

Step 5: Reading and Measuring Results

  • After incubation, examine the plate for a circular zone of complete growth inhibition around the this compound disk.

  • Measure the diameter of the zone of inhibition to the nearest millimeter (mm) using calipers or a ruler on the underside of the plate.

  • For media supplemented with blood, measure the zone from the upper surface of the agar.

Quality Control

Quality control must be performed with each new batch of media or disks and on a routine basis thereafter. Test standard ATCC® quality control strains following the same procedure. The resulting zone diameters must fall within the acceptable ranges specified by the current CLSI M100 document.

Data Presentation and Interpretation

Interpretive Criteria for this compound (5 µg Disk)

The interpretation of zone diameters should be based on the most current version of the CLSI M100 document, Performance Standards for Antimicrobial Susceptibility Testing.

Important Note: this compound is an older fluoroquinolone, and its breakpoints may no longer be routinely published in the main tables of the most recent CLSI M100 supplements. The information below is based on historical data and previously proposed breakpoints. Users must consult the current, applicable CLSI documentation to obtain the definitive breakpoints for clinical interpretation.

Table 1: Historical Zone Diameter Interpretive Criteria for this compound (5 µg Disk)

Organism Group Susceptible (S) Intermediate (I) Resistant (R)
Streptococcus pneumoniae ≥17 mm - ≤16 mm
Haemophilus influenzae ≥17 mm - ≤16 mm

| Other Non-Fastidious Organisms (Tentative) | ≥22 mm | 19-21 mm | ≤18 mm |

Source: Based on data from early 2000s NCCLS/CLSI guidelines and research studies.[3][4] These values are for informational purposes only and may not reflect current CLSI standards.

Quality Control Ranges

The acceptable quality control ranges for this compound are also specified in the CLSI M100 document. Laboratories must ensure their results for QC strains fall within these established limits.

Table 2: Example Quality Control Ranges for this compound (5 µg Disk)

QC Strain ATCC® Number Acceptable Zone Diameter Range (mm)
Escherichia coli 25922 Not readily available in recent public documents
Staphylococcus aureus 25923 Not readily available in recent public documents
Streptococcus pneumoniae 49619 Not readily available in recent public documents

Note: The absence of readily available, current QC ranges in public documents necessitates sourcing the full, up-to-date CLSI M100 standard for accurate and compliant testing.

Visualizations

Gemifloxacin_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_analysis Analysis A Select Colonies B Prepare Suspension A->B C Standardize to 0.5 McFarland B->C D Swab MHA Plate C->D E Apply 5 µg This compound Disk D->E F Incubate (35°C, 16-20h) E->F G Measure Zone of Inhibition (mm) F->G H Interpret using CLSI M100 Standards G->H

Caption: Workflow for the this compound Disk Diffusion Assay.

Gemifloxacin_MoA cluster_gram_pos Gram-Positive Bacteria (e.g., S. pneumoniae) cluster_gram_neg Gram-Negative Bacteria (e.g., H. influenzae) This compound This compound TopoIV Topoisomerase IV (Primary Target) This compound->TopoIV Inhibits Gyrase_pos DNA Gyrase (Secondary Target) This compound->Gyrase_pos Inhibits Gyrase_neg DNA Gyrase (Primary Target) This compound->Gyrase_neg Inhibits TopoIV_neg Topoisomerase IV (Secondary Target) This compound->TopoIV_neg Inhibits DNA_Rep DNA Replication & Repair Blocked TopoIV->DNA_Rep Gyrase_pos->DNA_Rep Gyrase_neg->DNA_Rep TopoIV_neg->DNA_Rep Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death

Caption: Dual-targeting mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin (B1671427) is a potent, broad-spectrum fluoroquinolone antibiotic with demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It exhibits its bactericidal action by targeting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2] This dual-targeting mechanism is thought to be crucial in reducing the likelihood of resistance development.[2] These application notes provide detailed protocols and compiled efficacy data for utilizing various animal models in the in vivo assessment of this compound. The presented models are critical for preclinical evaluation of this compound's therapeutic potential in treating respiratory tract, urinary tract, and skin and soft tissue infections.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative efficacy of this compound in various animal models of infection, often in comparison with other antimicrobial agents.

Respiratory Tract Infection Models

Table 1: Efficacy of this compound in Murine and Rat Pneumonia Models

Animal ModelPathogenThis compound EfficacyComparator EfficacyReference
Murine PneumoniaStreptococcus pneumoniae83-100% survival rate with 2-day and 5-day regimens.[3][4] 89-100% of mice clear of pulmonary bacteria.[3]Levofloxacin (B1675101): 40-58% survival rate.[3][4] 0-20% of mice clear of pulmonary bacteria.[3][3][4]
Murine PneumoniaQuinolone-resistant S. pneumoniae90-100% survival with wild-type and single mutation strains.[5] 40% survival with double mutation strain.[5]Trovafloxacin (B114552): Effective against single mutation strains, no protection against double mutation strains.[5][5]
Rat Respiratory Tract InfectionStreptococcus pneumoniae3-5 log reduction in bacterial numbers.[6] As effective as amoxycillin-clavulanate.[6]Trovafloxacin, ciprofloxacin (B1669076), grepafloxacin, levofloxacin: ≤3 log reduction in bacterial numbers.[6][6]
Rat Respiratory Tract InfectionHaemophilus influenzaeSignificant reduction in bacterial numbers (P < 0.01).[6] More potent than cefuroxime (B34974) and azithromycin (B1666446).[6]Ciprofloxacin, levofloxacin: Reduced bacterial count to the limit of detection against susceptible strains.[7] this compound was superior to ciprofloxacin against a resistant strain.[7][6][7]
Guinea Pig PneumoniaLevofloxacin-resistant S. pneumoniae99.69% reduction in viable lung bacteria.[8][9]Ciprofloxacin and levofloxacin were not significantly different from the control.[8][9][8][9]
Guinea Pig PneumoniaLegionella pneumophilaReduced bacterial counts by 2-3 log10 units in alveolar macrophages.[10] Effective in treating pneumonia, even with a shorter 2-day course.[10]Levofloxacin and azithromycin showed roughly equivalent intracellular activity.[10][10]
Urinary Tract and Skin Infection Models

Table 2: Efficacy of this compound in Pyelonephritis and Wound Infection Models

Animal ModelPathogenThis compound EfficacyComparator EfficacyReference
Rat PyelonephritisEscherichia coliSignificant reduction in bacterial numbers (P < 0.01).[1]Grepafloxacin and azithromycin were significantly less effective (P < 0.01).[1][1]
Rat PyelonephritisProteus mirabilisSignificant reduction in bacterial numbers (P < 0.01).[1]Amoxycillin-clavulanate, azithromycin, and trovafloxacin were inferior (P < 0.01).[1][1]
Murine Wound InfectionStreptococcus pyogenesSignificant reduction in bacterial numbers (P < 0.01).[1]Amoxycillin-clavulanate, cefuroxime, and azithromycin also showed significant reduction.[1] Comparator quinolones were not significantly different from controls.[1][1]
Murine Wound InfectionStaphylococcus aureusEffective against staphylococcal infection.[1]Grepafloxacin and levofloxacin were also effective. Ciprofloxacin, trovafloxacin, and tosufloxacin (B10865) were significantly less effective (P < 0.01).[1][1]

Experimental Protocols

Murine Model of Pneumococcal Pneumonia

This protocol outlines a generalized procedure for establishing a murine model of Streptococcus pneumoniae infection to evaluate the in vivo efficacy of this compound.

Materials:

  • Specific pathogen-free mice (e.g., CD-1 Swiss mice).[3]

  • Virulent, encapsulated strain of Streptococcus pneumoniae (e.g., P-4241).[5]

  • This compound and comparator antibiotics.

  • Anesthetic (e.g., isoflurane).

  • Bacterial culture media (e.g., blood agar (B569324) plates).

  • Saline.

Procedure:

  • Bacterial Culture Preparation: Culture the S. pneumoniae strain on blood agar plates and grow to mid-log phase in an appropriate broth medium. Wash and resuspend the bacteria in saline to the desired concentration (e.g., 10^5 CFU per inoculum).[3][5]

  • Infection: Anesthetize the mice. Induce pneumonia by intratracheal or intranasal inoculation of the bacterial suspension.[3]

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 24 hours).[3] Administer this compound orally at the desired dosage (e.g., 25-50 mg/kg).[5] Treatment can be administered for a specified duration (e.g., once or twice daily for 2 to 5 days).[3]

  • Monitoring and Endpoints: Monitor the animals for signs of illness and mortality. Body temperature can be used to assess disease progression.[3]

  • Bacterial Load Quantification: At a predetermined time after the final treatment dose (e.g., 17 hours), euthanize the animals.[6] Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for bacterial enumeration by plating on blood agar.

  • Data Analysis: Compare the bacterial counts (CFU/g of lung tissue) and survival rates between the this compound-treated groups, comparator groups, and untreated controls.

Rat Model of Pyelonephritis

This protocol describes the establishment of a rat model of ascending urinary tract infection to assess the efficacy of this compound against common uropathogens.

Materials:

  • Female rats (e.g., Wistar).

  • Uropathogenic strain of Escherichia coli or Proteus mirabilis.

  • This compound and comparator antibiotics.

  • Anesthetic.

  • Catheter.

  • Bacterial culture media.

Procedure:

  • Bacterial Culture Preparation: Prepare an inoculum of the uropathogenic bacteria in broth to a specified concentration.

  • Infection: Anesthetize the rats. Introduce a catheter through the urethra into the bladder and instill the bacterial suspension to induce an ascending infection.

  • Treatment: Begin oral treatment with this compound and comparator agents approximately 1 hour post-infection.[1] Administer the drugs once or twice daily for 3 days.[1]

  • Endpoint Measurement: Approximately 17 hours after the last treatment dose, euthanize the animals.[1]

  • Bacterial Load Quantification: Aseptically excise the kidneys, homogenize the tissue, and perform serial dilutions to enumerate viable bacteria by plating on appropriate agar.

  • Data Analysis: Compare the bacterial counts (CFU/g of kidney tissue) between the different treatment groups and the untreated control group.

Murine Model of Wound Infection

This protocol details the creation of a localized skin and soft tissue infection in mice to evaluate the efficacy of this compound against Gram-positive pathogens.

Materials:

  • Mice.

  • Pathogenic strain of Staphylococcus aureus or Streptococcus pyogenes.

  • This compound and comparator antibiotics.

  • Suture material.

  • Anesthetic.

  • Bacterial culture media.

Procedure:

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the bacterial strain.

  • Infection: Anesthetize the mice. Create a small incision on the dorsum and introduce a suture contaminated with the bacterial suspension into the subcutaneous tissue to establish a localized wound infection.

  • Treatment: Initiate oral treatment with this compound and comparator agents 1 hour after infection.[1] Continue treatment once or twice daily for 3 days.[1]

  • Endpoint Measurement: Approximately 17 hours after the final treatment, euthanize the animals.[1]

  • Bacterial Load Quantification: Excise the skin and underlying tissue around the wound site. Homogenize the tissue and perform serial dilutions for bacterial enumeration on appropriate agar plates.

  • Data Analysis: Compare the bacterial counts (CFU/g of tissue) between the treatment groups and the untreated control group.

Visualizations

experimental_workflow_pneumonia cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation BacterialCulture Bacterial Culture (S. pneumoniae) Infection Intratracheal/ Intranasal Inoculation BacterialCulture->Infection AnimalAcclimation Animal Acclimation (Mice) AnimalAcclimation->Infection Treatment Oral Administration (this compound/ Comparators) Infection->Treatment 24h post-infection Monitoring Monitoring (Survival, Temperature) Treatment->Monitoring Endpoint Endpoint Analysis (Lung Bacterial Load) Monitoring->Endpoint At study termination

Caption: Workflow for Murine Pneumonia Model.

experimental_workflow_uti cluster_prep Preparation cluster_infect Infection cluster_treat Treatment cluster_eval Evaluation Bacteria Bacterial Culture (E. coli / P. mirabilis) Infect Intravesical Catheterization Bacteria->Infect Animals Animal Acclimation (Rats) Animals->Infect Treat Oral Gavage (this compound/ Comparators) Infect->Treat 1h post-infection Euthanasia Euthanasia Treat->Euthanasia 17h after last dose Analysis Kidney Bacterial Load Quantification Euthanasia->Analysis

Caption: Workflow for Rat Pyelonephritis Model.

experimental_workflow_ssti prep Bacterial Culture (S. aureus / S. pyogenes) infection Wound Infection (Suture Implantation) prep->infection treatment Oral Treatment (this compound) infection->treatment 1h post-infection endpoint Tissue Excision & Bacterial Enumeration treatment->endpoint 17h post-treatment

Caption: Workflow for Murine Wound Infection Model.

References

Application Notes and Protocols for Quantifying Gemifloxacin in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent used to treat respiratory tract infections such as acute bacterial exacerbation of chronic bronchitis and community-acquired pneumonia.[1][2] Its mechanism of action involves the inhibition of bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] This dual-targeting mechanism contributes to its potent activity and a lower likelihood of developing bacterial resistance.[5] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies during drug development and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity, specificity, and reproducibility.[6]

This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using HPLC, with a focus on sample preparation, chromatographic conditions, and method validation.

Mechanism of Action of this compound

This compound exerts its bactericidal effects by disrupting the process of bacterial DNA replication and transcription.[7] It specifically targets and inhibits DNA gyrase and topoisomerase IV, enzymes vital for maintaining the proper topology of DNA.[3][8] The drug stabilizes the covalent complex formed between these enzymes and the DNA, which results in double-strand breaks in the bacterial chromosome.[9] These breaks are lethal to the bacteria as they halt essential cellular processes, leading to cell death.[5]

Gemifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA Relaxes supercoils Cleavage_Complex Stable this compound-Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms complex with DNA Topo_IV->Relaxed_DNA Decatenates daughter chromosomes Topo_IV->Cleavage_Complex Forms complex with DNA DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Induces supercoiling Supercoiled_DNA->DNA_Gyrase Target for relaxation Relaxed_DNA->DNA_Replication Allows progression DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Prevents re-ligation DS_Breaks->DNA_Replication Blocks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of Action of this compound.

Experimental Protocols

A general workflow for the quantification of this compound in biological samples using HPLC is outlined below. This workflow includes sample collection, preparation, chromatographic analysis, and data processing.

Experimental_Workflow cluster_workflow Quantification Workflow cluster_details Key Steps Sample_Collection 1. Biological Sample Collection (Plasma, Urine, etc.) Sample_Preparation 2. Sample Preparation (Extraction/Precipitation) Sample_Collection->Sample_Preparation HPLC_Analysis 3. HPLC Analysis Sample_Preparation->HPLC_Analysis Protein_Precipitation Protein Precipitation Sample_Preparation->Protein_Precipitation LLE Liquid-Liquid Extraction Sample_Preparation->LLE SPE Solid-Phase Extraction Sample_Preparation->SPE Data_Processing 4. Data Acquisition & Processing HPLC_Analysis->Data_Processing Chromatography Chromatographic Separation HPLC_Analysis->Chromatography Quantification 5. Quantification & Reporting Data_Processing->Quantification Detection UV/Fluorescence/MS Detection Chromatography->Detection

Caption: General Experimental Workflow.

Sample Preparation

The choice of sample preparation technique is critical to remove interfering substances from the biological matrix and to concentrate the analyte. The most common methods are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (For Plasma/Serum Samples)

This is a simple and rapid method suitable for initial sample clean-up.[6]

  • Protocol:

    • To 1.5 mL of plasma or serum sample, add a precipitating agent such as acetonitrile (B52724) in a 1:1 or 2:1 ratio (v/v).[1]

    • Vortex the mixture for 10-30 seconds to ensure thorough mixing.

    • Centrifuge the sample at high speed (e.g., 4000-12,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant containing this compound.

    • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for further concentration.[1]

b) Liquid-Liquid Extraction (LLE) (For Urine and Plasma Samples)

LLE offers a cleaner extract compared to protein precipitation.

  • Protocol for Urine:

    • Acidify the urine sample. For example, to 1 mL of urine, add a small volume of acid to adjust the pH.

    • Add an appropriate organic solvent such as methylene (B1212753) chloride or chloroform.

    • Vortex the mixture vigorously for several minutes to facilitate the transfer of this compound into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase before injection into the HPLC.

c) Solid-Phase Extraction (SPE) (For Various Biological Matrices)

SPE provides a high degree of sample clean-up and concentration and can be automated.

  • Protocol using Magnetic Solid-Phase Extraction (MSPE) for Plasma and Breast Milk:

    • Condition the magnetic nanoparticles (e.g., Fe3O4) with an appropriate solvent.

    • Add the conditioned nanoparticles to the biological sample (plasma or breast milk).

    • Vortex or shake for a specified time to allow adsorption of this compound onto the nanoparticles.

    • Use a strong magnet to separate the nanoparticles from the sample matrix.

    • Wash the nanoparticles with a suitable solvent to remove interferences.

    • Elute this compound from the nanoparticles using an appropriate elution solvent.

    • The eluate can be injected directly or after evaporation and reconstitution.

HPLC Chromatographic Conditions

The following tables summarize various reported HPLC conditions for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

ParameterMethod 1 (Plasma)[1]Method 2 (Urine)Method 3 (Breast Milk & Plasma)Method 4 (General)
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)RP C18ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (25:75 v/v), pH 3.0Methanol : 0.1 M Phosphate Buffer (48:52 v/v), pH 3.0Acetonitrile : 10 mM Orthophosphoric acid with 1 mL/L Triethylamine (60:40 v/v)Acetonitrile : KH2PO4 Buffer (20:80 v/v), pH 6.8
Flow Rate 1.0 mL/min1.0 mL/min1.3 mL/min1.2 mL/min
Detection (UV) 275 nm272 nmNot Specified265 nm
Injection Volume 50 µLNot SpecifiedNot Specified10 µL
Retention Time Not Specified7.5 minNot Specified7.47 min
Method Validation

Any developed HPLC method for quantitative analysis must be validated according to ICH guidelines to ensure its reliability. Key validation parameters are summarized below.

Table 2: Summary of Validation Parameters from Various Studies

ParameterStudy 1 (Plasma)[1]Study 2 (Urine)Study 3 (Breast Milk & Plasma)Study 4 (General)[3]
Linearity Range (µg/mL) 0.003 - 5.00.02 - 0.2 (ng/mL)0.5 - 30 (Plasma), 0.5 - 20 (Breast Milk)0.5 - 10
Correlation Coefficient (r²) >0.999>0.999Not Specified0.9991
LOD (µg/mL) Not Specified0.0063 (ng/mL)0.150.066
LOQ (µg/mL) 0.003Not Specified0.50.2
Accuracy (% Recovery) Within 15% (20% at LLOQ)100.65%Not Specified93.71 - 100.29%
Precision (%RSD) Intra-day & Inter-day < 15%< 1.19%< 3.57%Intra-day: 0.364 - 1.018%, Inter-day: 0.081 - 1.233%
Stability Stable for at least 3 months at -20°CNot SpecifiedNot SpecifiedNot Specified

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be presented in a clear and structured format. Calibration curves are constructed by plotting the peak area of this compound against the corresponding concentration of the standards. The concentration of this compound in the unknown biological samples is then determined by interpolating their peak areas from the calibration curve.

Conclusion

The HPLC methods described provide a robust framework for the accurate and precise quantification of this compound in various biological samples. The choice of sample preparation and chromatographic conditions can be adapted based on the specific requirements of the study, including the biological matrix, required sensitivity, and available equipment. Proper method validation is essential to ensure the reliability of the results for clinical and research applications.

References

Application Notes and Protocols for Gemifloxacin Time-Kill Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill studies with Gemifloxacin, a fluoroquinolone antibiotic. This document is intended to guide researchers in assessing the pharmacodynamic properties of this compound against various bacterial pathogens.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] This dual-targeting mechanism hinders bacterial DNA replication, leading to cell death.[2][3] Time-kill studies are crucial in vitro assays that provide valuable insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6] These studies help determine the rate and extent of bacterial killing and are essential for understanding the pharmacodynamics of antibiotics like this compound.[7]

Core Concepts

A time-kill assay, also known as a kill curve, is a method used to evaluate the effectiveness of an antibiotic against a bacterial population over a specific period.[6] The primary output is a graphical representation of the log10 of colony-forming units per milliliter (CFU/mL) versus time.[5] A significant reduction in the bacterial population, typically a 3-log10 decrease (99.9% kill), is considered indicative of bactericidal activity.[8][9]

Key Experimental Parameters

Several factors can influence the outcome of a time-kill study and should be carefully controlled:

  • Bacterial Strain: The choice of bacterial strain is critical and should be based on the intended clinical application of this compound. Common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, as well as strains of Staphylococcus aureus and Enterobacteriaceae, are relevant for testing.[3][4][10]

  • Inoculum Size: A standardized starting inoculum is crucial for reproducible results.[7] Typically, a starting inoculum of approximately 5 x 10^5 CFU/mL is recommended for time-kill assays.[11]

  • This compound Concentration: The concentrations of this compound tested are usually based on the Minimum Inhibitory Concentration (MIC) of the drug against the specific bacterial strain. Testing a range of concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) provides a comprehensive understanding of the drug's concentration-dependent killing effects.[9][12]

  • Growth Medium: The choice of broth medium should support the optimal growth of the test organism. Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used, sometimes supplemented for fastidious organisms.[11][13]

  • Sampling Time Points: Samples are typically collected at various time points over 24 hours (e.g., 0, 2, 4, 6, 8, and 24 hours) to monitor the change in bacterial viability.[9]

Data Presentation

Quantitative data from time-kill studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Test Organisms

Bacterial StrainATCC NumberMIC (µg/mL)
Streptococcus pneumoniae496190.03
Haemophilus influenzae492470.015
Staphylococcus aureus292130.06
Escherichia coli259220.015

Note: The MIC values presented here are examples and should be determined experimentally for the specific strains being tested.

Table 2: Time-Kill Assay Results for this compound against S. pneumoniae ATCC 49619

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.75.75.7
26.55.24.84.13.5
47.34.84.13.2<2.0
68.14.53.5<2.0<2.0
88.54.33.1<2.0<2.0
248.94.93.8<2.0<2.0

Note: <2.0 indicates the lower limit of detection.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound should be determined using a standardized method such as broth microdilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile water)[13]

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[11]

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]

Protocol 2: Time-Kill Assay

Materials:

  • This compound stock solution

  • CAMHB (or other appropriate broth)

  • Bacterial culture in the logarithmic growth phase

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates for colony counting

  • Micropipettes and sterile tips

  • Timer

Procedure:

  • Prepare Test Cultures: Inoculate flasks containing fresh CAMHB with the test organism and incubate until the culture reaches the early to mid-logarithmic phase of growth.

  • Prepare Inoculum: Adjust the bacterial culture to a starting concentration of approximately 5 x 10^5 CFU/mL in sterile culture tubes or flasks.

  • Add this compound: Add this compound to the test tubes at the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.

  • Incubation: Incubate all tubes in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilutions and Plating: Perform serial 10-fold dilutions of each sample in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the growth control.

Visualizations

Gemifloxacin_Mechanism_of_Action cluster_enzymes Target Enzymes This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Topoisomerase_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum add_antibiotic Add this compound (at various MIC multiples) prep_inoculum->add_antibiotic incubate Incubate at 37°C with shaking add_antibiotic->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute_plate Serial Dilution and Plating sample->dilute_plate count_colonies Incubate Plates and Count Colonies dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Experimental workflow for a time-kill assay.

Interpreting_Time_Kill_Results Result Time-Kill Curve Result Log_Reduction Calculate Log10 Reduction (vs. initial inoculum) Result->Log_Reduction Bactericidal Bactericidal (≥3-log10 reduction) Log_Reduction->Bactericidal If reduction ≥ 3 Bacteriostatic Bacteriostatic (<3-log10 reduction) Log_Reduction->Bacteriostatic If reduction < 3 No_Effect No Effect (similar to growth control) Log_Reduction->No_Effect If no significant reduction

Caption: Logic for interpreting time-kill curve results.

References

Application Notes and Protocols for Assessing the Post-Antibiotic Effect (PAE) of Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. Understanding the PAE of an antibiotic is essential for optimizing dosing regimens, predicting clinical efficacy, and minimizing the development of drug resistance. Gemifloxacin, a fluoroquinolone antibiotic, exhibits a significant PAE against a broad spectrum of clinically relevant bacteria.

These application notes provide detailed protocols for the in vitro determination of the PAE of this compound, a summary of its PAE against various bacterial species, and a description of its mechanism of action.

Mechanism of Action of this compound

This compound exerts its bactericidal activity by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, which in turn blocks the progression of the DNA replication fork. This disruption of DNA synthesis ultimately leads to bacterial cell death.[2]

The dual-targeting mechanism of this compound contributes to its potent activity and may lower the potential for the development of resistance.[4] Resistance to fluoroquinolones typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV.[1]

Gemifloxacin_Mechanism cluster_this compound This compound cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of Action of this compound

Quantitative Data: Post-Antibiotic Effect of this compound

The duration of the PAE of this compound is dependent on the bacterial species, the concentration of the drug, and the duration of exposure. The following tables summarize the reported PAE values for this compound against various Gram-positive and Gram-negative bacteria.

Table 1: Post-Antibiotic Effect of this compound against Gram-Negative Bacteria

Bacterial SpeciesConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
Haemophilus influenzae220.7 - >6[5]
Haemophilus influenzae42>6[5]
Haemophilus influenzae10Not Specified0.3 - 2.3[5]
Moraxella catarrhalisNot SpecifiedNot SpecifiedNot Specified[5]
Escherichia coli221.1[5]
Escherichia coli422.5[5]
Klebsiella pneumoniae220.1[5]
Klebsiella pneumoniae420.2[5]
Pseudomonas aeruginosa22>6[5]
Pseudomonas aeruginosa42>6[5]
Proteus vulgaris222.5[5]
Proteus vulgaris42>6[5]

Table 2: Post-Antibiotic Effect of this compound against Gram-Positive Bacteria

Bacterial SpeciesConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
Streptococcus pneumoniae10Not Specified0.3 - 3.0[6]
Staphylococcus aureus221.5[5]
Staphylococcus aureus421.7[5]
Enterococcus faecalis220.1[5]
Enterococcus faecalis420.6[5]

Experimental Protocols

Protocol 1: In Vitro PAE Determination by the Viable Plate Count Method

This protocol outlines the standard method for determining the PAE of this compound in vitro.

PAE_Workflow start Start prep_culture Prepare Bacterial Culture (Logarithmic Growth Phase) start->prep_culture expose_antibiotic Expose Culture to this compound (Test) and Control (No Antibiotic) prep_culture->expose_antibiotic incubate_exposure Incubate at 37°C for Pre-determined Time (e.g., 2 hours) expose_antibiotic->incubate_exposure remove_antibiotic Remove Antibiotic by Dilution (e.g., 1:1000) incubate_exposure->remove_antibiotic sample_and_plate Sample at Time Intervals and Perform Viable Plate Counts remove_antibiotic->sample_and_plate incubate_plates Incubate Plates at 37°C (24-48 hours) sample_and_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies calculate_pae Calculate PAE PAE = T - C count_colonies->calculate_pae end End calculate_pae->end

Experimental Workflow for PAE Determination

I. Materials

  • Test organism (e.g., Streptococcus pneumoniae, Haemophilus influenzae)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB) supplemented as required)

  • Appropriate agar (B569324) medium (e.g., Blood Agar, Chocolate Agar)

  • This compound analytical powder

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile test tubes and pipettes

  • Incubator (37°C)

  • Shaking incubator (optional)

  • Spectrophotometer

  • Vortex mixer

II. Procedure

  • Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, select several colonies and suspend them in the appropriate broth medium.

    • Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10⁶ CFU/mL.

  • Antibiotic Exposure:

    • Prepare two sets of tubes: "Test" and "Control".

    • To the "Test" tubes, add this compound to achieve the desired final concentration (e.g., 2x, 4x, or 10x the Minimum Inhibitory Concentration (MIC)).

    • The "Control" tubes receive no antibiotic.

    • Add the prepared bacterial inoculum to all tubes.

  • Incubation:

    • Incubate all tubes at 37°C for a specified period, typically 1 or 2 hours.

  • Antibiotic Removal:

    • To remove the antibiotic, dilute the "Test" culture 1:1000 in fresh, pre-warmed broth. This reduces the concentration of this compound to a sub-inhibitory level.

    • The "Control" culture should be diluted in the same manner.

  • Monitoring Bacterial Regrowth:

    • Immediately after dilution (time zero), and at regular intervals thereafter (e.g., every 1-2 hours for up to 8-24 hours), take aliquots from both the "Test" and "Control" tubes.

    • Perform serial dilutions of the samples in sterile saline or PBS.

    • Plate the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 24-48 hours, until colonies are clearly visible.

  • Data Collection:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for both the "Test" and "Control" cultures.

III. Calculation of PAE

The post-antibiotic effect is calculated using the following formula:

PAE = T - C

Where:

  • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

  • C is the time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after dilution.

Conclusion

The assessment of the post-antibiotic effect of this compound is a valuable tool for understanding its pharmacodynamic properties. The protocols and data presented in these application notes provide a framework for researchers to conduct their own PAE studies and to better understand the sustained antibacterial activity of this important fluoroquinolone. This information can aid in the development of more effective dosing strategies to improve patient outcomes and combat the threat of antibiotic resistance.

References

Application Notes and Protocols for Single-Step Resistance Selection Studies with Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting single-step resistance selection studies with gemifloxacin (B1671427), a fluoroquinolone antibiotic. Understanding the propensity of a bacterial population to develop resistance to a new antimicrobial agent is a critical step in its preclinical and clinical development. Single-step selection studies offer a rapid and effective method to determine the frequency of spontaneous mutations conferring resistance and to characterize the genetic basis of this resistance.

Introduction to Single-Step Resistance Selection

Single-step resistance selection studies are designed to isolate spontaneous bacterial mutants that exhibit decreased susceptibility to an antimicrobial agent in a single exposure. This method involves plating a large, known number of bacterial cells onto an agar (B569324) medium containing the antimicrobial agent at a concentration that inhibits the growth of the wild-type population. The frequency of resistant mutants is then calculated based on the number of colonies that grow in the presence of the antibiotic.

This compound is a potent fluoroquinolone that exerts its antibacterial effect by inhibiting both DNA gyrase and topoisomerase IV, two essential bacterial type II topoisomerases.[1][2] Resistance to fluoroquinolones, including this compound, typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, namely gyrA, gyrB, parC, and parE.[1][2][3] Single-step selection studies with this compound are crucial for understanding its potential for resistance development and the primary mutational pathways leading to reduced susceptibility.

Data Presentation: Quantitative Summary of this compound Resistance Studies

The following tables summarize quantitative data from single-step resistance selection studies involving this compound and other fluoroquinolones against key bacterial pathogens.

Table 1: Single-Step Mutation Frequencies of this compound and Comparators against Streptococcus pneumoniae [1]

Bacterial StrainAntibioticMIC (mg/L)Mutation Frequency at 4x MICMutation Frequency at 8x MIC
Strain 1 (Cipro-S) This compound0.03<1.0 x 10⁻¹⁰<1.0 x 10⁻¹⁰
Trovafloxacin0.121.9 x 10⁻⁷2.4 x 10⁻⁷
Ciprofloxacin (B1669076)1.0>2.3 x 10⁻²1.2 x 10⁻³
Gatifloxacin (B573)0.253.0 x 10⁻⁴<1.0 x 10⁻¹⁰
Moxifloxacin (B1663623)0.123.0 x 10⁻⁴<2.0 x 10⁻⁹
Strain 14 (Cipro-I) This compound0.062.0 x 10⁻⁴<1.0 x 10⁻¹⁰
Trovafloxacin0.251.9 x 10⁻²1.9 x 10⁻²
Ciprofloxacin2.0>2.3 x 10⁻²>2.3 x 10⁻²
Gatifloxacin0.53.0 x 10⁻⁴<1.0 x 10⁻¹⁰
Moxifloxacin0.253.0 x 10⁻⁴<2.0 x 10⁻⁹

Cipro-S: Ciprofloxacin-Susceptible; Cipro-I: Ciprofloxacin-Intermediate.

Table 2: MICs of this compound against Susceptible and Resistant Streptococcus pneumoniae Mutants [4]

S. pneumoniae StrainRelevant GenotypeThis compound MIC (mg/L)Ciprofloxacin MIC (mg/L)Levofloxacin MIC (mg/L)
7785 (Wild-Type) Wild-Type0.03 - 0.061 - 21
Mutant (parC) parC (S79F)0.12 - 0.258 - 168
Mutant (gyrA) gyrA (S81F)0.12 - 0.252 - 42
Mutant (gyrA + parC) gyrA (S81F) + parC (S79F)0.5 - 16416 - 32

Table 3: MICs of this compound against Neisseria gonorrhoeae and Haemophilus influenzae

OrganismSusceptibility StatusThis compound MIC₉₀ (mg/L)Reference
Neisseria gonorrhoeae Ciprofloxacin-Susceptible0.008[5]
Ciprofloxacin-Resistant0.12[5]
Haemophilus influenzae Wild-Type0.008[6]
Quinolone-Less Susceptible1[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound by the broth microdilution method, following general guidelines.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., sterile distilled water with adjustment of pH as needed)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilution

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL or higher. Ensure complete dissolution.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve concentrations ranging from, for example, 16 mg/L to 0.008 mg/L.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend isolated colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Preparation: Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate. Add 50 µL of the standardized and diluted bacterial inoculum to each well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Single-Step Resistance Selection

This protocol outlines the procedure for selecting single-step resistant mutants.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Brain Heart Infusion Broth, Tryptic Soy Broth)

  • Agar plates of the corresponding medium

  • This compound

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline

Procedure:

  • Overnight Culture: Inoculate a single colony of the test organism into 5 mL of appropriate broth and incubate overnight at 35°C ± 2°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase (e.g., an optical density at 600 nm of 0.4-0.6).

  • Cell Concentration Determination: Perform serial dilutions of the culture in sterile saline and plate onto antibiotic-free agar to determine the total viable cell count (CFU/mL).

  • Selection of Mutants: Concentrate the bacterial culture by centrifugation and resuspend the pellet in a small volume of sterile saline to achieve a high cell density (e.g., 10¹⁰ CFU/mL).

  • Plating for Selection: Spread 100 µL of the concentrated cell suspension onto agar plates containing this compound at concentrations of 2x, 4x, and 8x the predetermined MIC of the parent strain.

  • Incubation: Incubate the plates at 35°C ± 2°C for 48-72 hours.

  • Mutation Frequency Calculation: Count the number of colonies that appear on the this compound-containing plates. The mutation frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated.

  • Confirmation of Resistance: Isolate individual resistant colonies, purify by re-streaking on antibiotic-free agar, and then determine their MIC to confirm the resistant phenotype.

Protocol 3: Characterization of Resistant Mutants

This protocol describes the genetic characterization of the selected resistant mutants.

Materials:

  • Resistant bacterial mutants

  • Genomic DNA extraction kit

  • Primers for amplification of the QRDRs of gyrA, gyrB, parC, and parE

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from overnight cultures of the parent strain and the confirmed resistant mutants using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the QRDRs of the target genes (gyrA, gyrB, parC, and parE) using specific primers. A typical PCR program would be: initial denaturation at 94°C for 5 minutes, followed by 30 cycles of denaturation at 94°C for 30 seconds, annealing at 50-60°C (primer-dependent) for 30 seconds, and extension at 72°C for 1-2 minutes, with a final extension at 72°C for 10 minutes.

  • Verification of Amplification: Confirm the successful amplification of the target DNA fragments by agarose gel electrophoresis.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences of the QRDRs from the resistant mutants with the sequence from the parent strain to identify any nucleotide changes. Translate the nucleotide sequences to identify amino acid substitutions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Selection cluster_analysis Analysis start Bacterial Culture mic_det MIC Determination start->mic_det inoculum Inoculum Preparation (High Density) start->inoculum plating Plating on this compound Agar mic_det->plating inoculum->plating incubation Incubation (48-72h) plating->incubation mutant_count Colony Counting incubation->mutant_count mut_freq Mutation Frequency Calculation mutant_count->mut_freq mic_confirm MIC Confirmation of Mutants mutant_count->mic_confirm dna_extraction Genomic DNA Extraction mic_confirm->dna_extraction pcr PCR of QRDRs dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis sequencing->analysis

Caption: Experimental workflow for a single-step resistance selection study.

resistance_pathway cluster_drug_action This compound Action cluster_resistance Resistance Mechanism This compound This compound gyrase DNA Gyrase (gyrA/gyrB) This compound->gyrase inhibits topoIV Topoisomerase IV (parC/parE) This compound->topoIV inhibits mutation Spontaneous Mutation in QRDRs altered_gyrase Altered DNA Gyrase mutation->altered_gyrase altered_topoIV Altered Topoisomerase IV mutation->altered_topoIV reduced_binding Reduced this compound Binding altered_gyrase->reduced_binding altered_topoIV->reduced_binding resistance Bacterial Resistance reduced_binding->resistance

Caption: Signaling pathway of this compound action and resistance emergence.

References

Application Notes and Protocols for Investigating Gemifloxacin's Effect on Bacterial Efflux Pumps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the interaction of gemifloxacin (B1671427), a fourth-generation fluoroquinolone antibiotic, with bacterial efflux pumps. The protocols outlined below are designed to assess whether this compound is a substrate or inhibitor of these pumps and to quantify its effects on their activity and expression.

Introduction

Bacterial efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. This mechanism is a significant contributor to the development of multidrug resistance (MDR) by reducing the intracellular concentration of antimicrobial agents to sub-therapeutic levels. This compound's efficacy can be influenced by the activity of these pumps. Understanding the interplay between this compound and specific efflux pumps is crucial for predicting its clinical effectiveness against various bacterial pathogens and for the development of strategies to overcome resistance. Resistance to fluoroquinolones like this compound can arise from mutations in its target enzymes, DNA gyrase and topoisomerase IV, as well as through increased efflux pump activity.[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound Against Bacterial Strains with Efflux Pump Phenotypes
Bacterial SpeciesStrain CharacteristicsThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Streptococcus pneumoniaePenicillin-resistant, Ciprofloxacin-resistant (topoisomerase and/or efflux mechanisms)0.03 - 0.122 - 64[3][4][5]
Streptococcus pneumoniaeEfflux mutant (N42-6R1)2- to 4-fold increase vs. wild-type2- to 4-fold increase vs. wild-type[6]
Staphylococcus aureusWild-type-8- to 16-fold lower activity than this compound[1]
Table 2: Inhibitory Activity of this compound against Mammalian Efflux Pumps
Efflux PumpCell LineIC50 of this compound (µM)Reference
P-glycoprotein (P-gp)MDCKII-MDR1123 ± 2[7]
Multidrug Resistance-Associated Protein 2 (MRP2)MDCKII-MRP216 ± 2[7]

Mandatory Visualizations

Caption: Mechanism of this compound Action and Efflux.

Experimental_Workflow cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Assays MIC MIC Determination (this compound vs. Efflux Strain) Checkerboard Checkerboard Assay (this compound + EPI) MIC->Checkerboard Efflux_Assay Ethidium Bromide Efflux Assay Checkerboard->Efflux_Assay Data_Analysis Data Analysis and Interpretation Efflux_Assay->Data_Analysis ATPase ATPase Activity Assay ATPase->Data_Analysis qPCR qPCR for Efflux Gene Expression qPCR->Data_Analysis Start Start: Investigate this compound- Efflux Pump Interaction Start->MIC Start->ATPase Start->qPCR

Caption: Experimental Workflow for Investigating this compound-Efflux Pump Interactions.

Signaling_Pathway Antibiotic_Stress Antibiotic Stress (e.g., this compound) Sensor_Kinase Sensor Kinase (e.g., SoxR) Antibiotic_Stress->Sensor_Kinase Activates Response_Regulator Response Regulator (e.g., SoxS) Sensor_Kinase->Response_Regulator Activates Efflux_Pump_Genes Efflux Pump Genes (e.g., acrAB, tolC) Response_Regulator->Efflux_Pump_Genes Upregulates Transcription Efflux_Pump_Protein Efflux Pump Protein Synthesis Efflux_Pump_Genes->Efflux_Pump_Protein Increased_Efflux Increased Antibiotic Efflux Efflux_Pump_Protein->Increased_Efflux

References

Application Notes and Protocols for Studying Gemifloxacin Using an In Vitro Pharmacokinetic Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing an in vitro pharmacokinetic (PK) model to investigate the pharmacodynamics (PD) of Gemifloxacin (B1671427). This methodology is crucial for understanding the time course of antimicrobial activity and for optimizing dosing regimens.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] This dual-targeting mechanism disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][6] In vitro pharmacokinetic/pharmacodynamic (PK/PD) models are invaluable tools for simulating the changing concentrations of a drug in the human body over time and observing its effect on a bacterial population.[7][8] These models allow for the determination of key PK/PD indices, such as the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC), the maximum concentration to MIC ratio (Cmax/MIC), and the time the concentration remains above the MIC (T>MIC), which are predictive of clinical efficacy.[9][10]

Key Pharmacokinetic and Pharmacodynamic Parameters of this compound

The following tables summarize key quantitative data for this compound, including its in vitro activity against common respiratory pathogens and the pharmacokinetic parameters often simulated in in vitro models.

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae0.030.06
Haemophilus influenzae≤0.030.03-0.06
Moraxella catarrhalis≤0.030.03-0.06

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Data sourced from multiple in vitro susceptibility studies.[11][12]

Table 2: Pharmacokinetic Parameters of this compound Used in In Vitro Model Simulations

ParameterSimulated ValueCorresponding Oral Dose
Cmax (Maximum Concentration)1.1 mg/L320 mg
AUC₀₋₂₄ (Area Under the Curve)8.7 mg·h/L320 mg
t₁/₂ (Half-life)~7-8 hours320 mg

These parameters are based on human serum concentrations following oral administration.[1][13][14]

Table 3: Key Pharmacodynamic Indices for this compound against Streptococcus pneumoniae

PK/PD IndexRelationship to EfficacyTarget Value for Efficacy
AUC/MICBest predictor of overall antibacterial effect.[9][13]>30
Cmax/MICBest predictor of the speed of bacterial killing.[9][13]>5
T>MICPlays a role in antibacterial effect, especially with wider dose spacing.[9]>75% of dosing interval

These indices are crucial for predicting the success of a dosing regimen.[7][9][10]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro PK/PD study of this compound using a dilutional model.

Materials and Equipment
  • In Vitro Model: A one-compartment dilutional model (e.g., New Brunswick Bioflo 1000) consisting of a central culture chamber, a dosing chamber, and a reservoir for fresh broth.[13]

  • Bacteria: Clinically relevant strains of bacteria (e.g., Streptococcus pneumoniae, Haemophilus influenzae).

  • Culture Media: Appropriate broth medium (e.g., Mueller-Hinton Broth supplemented with horse blood for S. pneumoniae).[15]

  • This compound: Analytical grade this compound powder.[13]

  • Ancillary Equipment: Incubator, spectrophotometer, spiral plater, colony counter, peristaltic pumps, sterile tubing, and consumables.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_model In Vitro Model Setup & Simulation cluster_sampling Sampling & Analysis cluster_analysis Data Analysis prep_media Prepare Culture Media setup_model Assemble and Sterilize In Vitro Model prep_media->setup_model prep_bact Prepare Bacterial Inoculum (e.g., 10^7 - 10^8 CFU/mL) inoculate Inoculate Central Chamber prep_bact->inoculate prep_drug Prepare this compound Stock Solution start_sim Start Simulation: Introduce this compound & Fresh Media prep_drug->start_sim setup_model->inoculate inoculate->start_sim sampling Collect Samples at Predetermined Time Points start_sim->sampling Simulate for 24-48h bacterial_count Determine Viable Bacterial Counts (e.g., Spiral Plating) sampling->bacterial_count drug_conc Measure this compound Concentration (e.g., HPLC) sampling->drug_conc pd_analysis Pharmacodynamic Analysis (Bacterial Kill Curves) bacterial_count->pd_analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) drug_conc->pk_analysis pkpd_integration Integrate PK/PD Data (e.g., AUC/MIC vs. AUBKC) pk_analysis->pkpd_integration pd_analysis->pkpd_integration

Caption: Experimental workflow for an in vitro PK/PD study of this compound.

Step-by-Step Protocol
  • Preparation:

    • Prepare and sterilize all components of the in vitro model.

    • Prepare the appropriate culture medium.

    • Grow the selected bacterial strain to the mid-logarithmic phase and dilute to the desired starting inoculum (e.g., 10⁷ to 10⁸ CFU/mL).[9][13]

    • Prepare a stock solution of this compound of known concentration.[13]

  • Model Setup and Inoculation:

    • Assemble the in vitro model, connecting the central chamber to the dosing chamber and the fresh media reservoir.

    • Fill the central chamber with the prepared culture medium and inoculate with the bacterial suspension.

    • Allow the bacteria to acclimate for a short period before starting the simulation.

  • Pharmacokinetic Simulation:

    • To simulate human pharmacokinetics, introduce this compound into the central chamber to achieve the target Cmax.

    • Simultaneously, start the flow of fresh medium into the chamber and the removal of the medium/drug/bacteria mixture at a rate that mimics the desired half-life of this compound.[16]

    • Different dosing regimens can be simulated, such as a single dose or multiple doses over a 24 or 48-hour period.[9][13]

  • Sampling and Analysis:

    • Collect samples from the central chamber at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours).

    • For each sample, perform serial dilutions and plate on appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).

    • Also, analyze the drug concentration in the collected samples, typically using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14][17]

  • Data Analysis:

    • Plot the bacterial counts over time to generate bacterial killing and regrowth curves.

    • From the drug concentration data, calculate the actual pharmacokinetic parameters achieved in the model (Cmax, AUC, t₁/₂).

    • Relate the pharmacodynamic effect (e.g., area under the bacterial kill curve - AUBKC) to the pharmacokinetic/pharmacodynamic indices (AUC/MIC, Cmax/MIC, T>MIC) using a mathematical model such as the inhibitory sigmoid Emax model.[9][13]

Mechanism of Action

The bactericidal effect of this compound stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this mechanism.

G cluster_drug This compound Action cluster_bacterial_process Bacterial DNA Replication cluster_outcome Outcome This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv inhibits dna_replication DNA Replication, Transcription, Repair dna_gyrase->dna_replication enables inhibition Inhibition of DNA Processes topoisomerase_iv->dna_replication enables cell_division Bacterial Cell Division dna_replication->cell_division cell_death Bacterial Cell Death inhibition->cell_death

Caption: Mechanism of action of this compound.

Conclusion

The use of in vitro PK/PD models provides a robust platform for characterizing the antimicrobial activity of this compound. By simulating human pharmacokinetics and measuring the corresponding bacterial response, researchers can gain valuable insights into the drug's efficacy, determine the most predictive PK/PD indices, and support the selection of optimal dosing regimens for clinical trials and therapeutic use.[7] The protocols and data presented here serve as a comprehensive guide for professionals in the field of drug development and infectious disease research.

References

Troubleshooting & Optimization

Gemifloxacin Aqueous Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on maintaining the stability of Gemifloxacin (B1671427) in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: this compound's stability in aqueous solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. It is particularly susceptible to degradation under acidic and alkaline conditions, as well as upon exposure to UV radiation.[1][2][3][4] To maintain stability, it is crucial to control these environmental factors during storage and experimentation.[4][5]

Q2: What are the known degradation pathways for this compound?

A2: this compound primarily degrades through hydrolysis and photodegradation.

  • Acid Hydrolysis: Under acidic conditions, the ether linkage in the methoxyimino group and the C-N bond in the pyrrolidinyl ring are susceptible to cleavage.

  • Alkaline Hydrolysis: In alkaline conditions, the primary degradation involves the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring, leading to the formation of a sodium carboxylate salt.[2]

  • Photodegradation: Exposure to UV light can lead to complex degradation pathways, resulting in multiple degradation products.[6][7][8] It is recommended to protect this compound solutions from light to prevent the formation of these photoproducts.[4][6]

Q3: What are the recommended storage conditions for this compound aqueous solutions?

A3: To ensure stability, this compound aqueous solutions should be stored in a refrigerator (2-8°C) and protected from light.[4][5] Amber vials or containers wrapped in aluminum foil are recommended to prevent photodegradation.[5] For short-term storage at room temperature, protection from light is critical.[4]

Q4: How can I monitor the stability of my this compound solution?

A4: Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are commonly used.[1] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of this compound concentration over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected decrease in this compound concentration. pH instability: The pH of the solution may have shifted to acidic or alkaline ranges.Regularly monitor and adjust the pH of the solution to a neutral range if possible. Use appropriate buffer systems.
Light exposure: The solution may have been exposed to ambient or UV light.Store solutions in light-protecting containers (e.g., amber vials) and minimize exposure to light during handling.[4][6]
Elevated temperature: The solution may have been stored at a temperature that is too high.Store solutions at recommended refrigerated temperatures (2-8°C).[4][5]
Appearance of unknown peaks in HPLC/HPTLC chromatogram. Degradation: this compound is degrading into one or more byproducts.Refer to the degradation pathways mentioned in the FAQs. Perform forced degradation studies (acidic, basic, oxidative, photolytic) to identify the degradation products.[1][2][9]
Contamination: The solution may be contaminated.Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned.
Precipitation or cloudiness in the solution. Low solubility: The concentration of this compound may exceed its solubility at the given pH or temperature.This compound's solubility is pH-dependent.[10] Adjusting the pH may improve solubility. Consider the use of co-solvents if appropriate for the application.
Formation of insoluble degradation products: Some degradation products may have lower solubility.Analyze the precipitate to identify its composition. Adjust storage conditions to minimize degradation.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.

Table 1: Degradation of this compound under Hydrolytic Stress

Condition Time Remaining this compound (%) Reference
1.5 M HCl (in dark)15 minNot specified, 3 major degradation products observed[1]
2N HCl (reflux)7 hoursComplete degradation
3N HCl (reflux)10 hoursComplete degradation
1.25 M NaOH (in dark)20 minNot specified, degradation observed[1]
0.2 M NaOHNot specifiedMain degradation product isolated[2]

Table 2: Degradation of this compound under Other Stress Conditions

Condition Time Remaining this compound (%) Reference
0.006 M KMnO4 (Oxidative)15 minNot specified, degradation observed[1]
Direct daylight exposure96 hoursCompletely disappeared[8]
UVA radiation (352 nm)Not specifiedDegradation observed[3]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is for inducing the degradation of this compound under acidic conditions to identify potential degradation products.

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to a known concentration (e.g., 1 mg/mL).

  • Acid Treatment: Transfer a known volume of the stock solution to a round-bottom flask. Add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 1 M to 3 N HCl).[1]

  • Incubation: Reflux the mixture for a specified period (e.g., 1 to 10 hours) with continuous stirring.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it to pH 7 with a suitable base (e.g., 4N NaOH).

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase or a suitable solvent to a concentration within the analytical range of your stability-indicating method (e.g., HPLC, HPTLC).

  • Analysis: Analyze the sample using a validated stability-indicating method to determine the percentage of degradation and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines the general steps for developing an HPLC method to assess this compound stability.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase Selection: A common mobile phase consists of a buffer and an organic modifier. For example, ammonium (B1175870) acetate (B1210297) buffer (pH 2.7; 0.05 M) and acetonitrile (B52724) in a ratio of 70:30 (v/v).[1] Another option is a citrate (B86180) buffer (pH 2.5) and acetonitrile (70:30, v/v).

  • Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[1]

  • Detection Wavelength: Detection is typically performed using a PDA or UV detector at a wavelength where this compound has significant absorbance, such as 267 nm or 272 nm.[1]

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1] Specificity is confirmed by demonstrating that the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Gemifloxacin_Degradation_Pathways cluster_acid Acidic Conditions (e.g., HCl) cluster_alkaline Alkaline Conditions (e.g., NaOH) cluster_photo UV Light Exposure This compound This compound Acid_Degradation Acid-Induced Degradation Products This compound->Acid_Degradation Hydrolysis of ether and C-N bonds Alkaline_Degradation Alkaline-Induced Degradation Product This compound->Alkaline_Degradation Loss of pyrrolidinyl ring Photo_Degradation Photodegradation Products This compound->Photo_Degradation Complex reactions

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Forced_Degradation start Start prep_solution Prepare this compound Stock Solution start->prep_solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) prep_solution->stress_conditions neutralize_dilute Neutralize (if applicable) and Dilute Sample stress_conditions->neutralize_dilute analysis Analyze using Stability-Indicating Method (e.g., HPLC) neutralize_dilute->analysis end End analysis->end

Caption: Workflow for a forced degradation study.

References

Gemifloxacin in Cell Culture: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of gemifloxacin (B1671427) precipitation in cell culture media. By understanding the chemical properties of this compound and its interactions with media components, precipitation can be effectively minimized, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a synthetic broad-spectrum fluoroquinolone antibacterial agent.[1][2] Its chemical structure contains both a carboxylic acid and an amine group, making its solubility pH-dependent. This compound mesylate, the salt form commonly used, is soluble in water.

Q2: Why is my this compound precipitating in the cell culture medium?

This compound precipitation in culture media can be attributed to several factors, including:

  • pH of the medium: this compound's solubility is influenced by pH. At a pH close to its isoelectric point, its solubility can decrease.

  • Interaction with divalent cations: Culture media such as DMEM and RPMI-1640 contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). Fluoroquinolones, including this compound, can chelate these ions, forming insoluble complexes.[3][4]

  • High concentration: Using a this compound concentration that exceeds its solubility limit in the specific culture medium can lead to precipitation.

  • Improper storage: Incorrect storage of stock solutions can affect the stability and solubility of this compound.

  • Interaction with serum proteins: While this compound binds to serum proteins, this interaction is less likely to cause precipitation but can affect the free drug concentration.

Q3: What is the optimal pH for keeping this compound in solution?

This compound has two pKa values: approximately 5.53 for the carboxylic acid group and 9.53 for the amine group. Its solubility is generally higher at acidic pH (below pKa1) and alkaline pH (above pKa2). Most standard cell culture media are buffered to a physiological pH of around 7.2-7.4. While this compound is reported to be freely soluble at neutral pH, high concentrations in media rich in divalent cations can still lead to precipitation.

Q4: Can the type of culture medium affect this compound precipitation?

Yes, the composition of the culture medium, particularly the concentration of divalent cations, can significantly impact this compound solubility. Media with higher concentrations of Ca²⁺ and Mg²⁺ may be more prone to causing precipitation.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and resolve this compound precipitation in your cell culture experiments.

Visualizing the Troubleshooting Workflow

This compound Precipitation Troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Culture Medium check_stock 1. Check Stock Solution - Is it clear? - Prepared correctly? start->check_stock check_media 2. Evaluate Culture Medium - High divalent cations? - pH stable? check_stock->check_media Yes solution_stock Prepare Fresh Stock Solution (See Protocol 1) check_stock->solution_stock No/Unsure check_concentration 3. Review this compound Concentration - Too high? check_media->check_concentration No solution_media Modify Media or Addition Method - Use low-cation medium - Add this compound slowly - Pre-complex with chelator (advanced) check_media->solution_media Yes solution_concentration Reduce Working Concentration - Perform dose-response to find optimal concentration check_concentration->solution_concentration Yes end_fail Issue Persists (Contact Technical Support) check_concentration->end_fail No end_success Precipitation Resolved solution_stock->end_success solution_media->end_success solution_concentration->end_success

Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound Mesylate

PropertyValueReference
Molecular FormulaC₁₈H₂₀FN₅O₄ · CH₄O₃S[1]
Molecular Weight485.49 g/mol [1]
pKa₁ (Carboxylic Acid)~5.53
pKa₂ (Amine)~9.53
Water SolubilitySoluble[1]

Table 2: Divalent Cation Concentrations in Common Cell Culture Media

MediumCalcium (Ca²⁺) (mM)Magnesium (Mg²⁺) (mM)
DMEM (High Glucose)1.80.81
RPMI-16400.420.41
MEM1.80.81
F-12 Ham's0.30.25

Note: These are typical concentrations and can vary between manufacturers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound mesylate powder

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile water for injection

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh the desired amount of this compound mesylate powder in a sterile conical tube. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Add the corresponding volume of sterile DMSO or water to the tube. For 10 mg of powder, add 1 mL of solvent.

  • Gently vortex or swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The solution should be clear.

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

  • Label the aliquots clearly with the name of the compound, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Addition of this compound to Culture Medium

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in the culture medium.

  • While gently swirling the warmed medium, add the calculated volume of the this compound stock solution dropwise. This slow addition helps to prevent localized high concentrations that can lead to precipitation.

  • After adding the this compound, gently mix the medium by inverting the container several times. Do not vortex.

  • Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, it should not be used.

Signaling Pathways and Logical Relationships

Diagram 1: Factors Leading to this compound Precipitation

This compound Precipitation Factors Key Factors Influencing this compound Precipitation cluster_this compound This compound Properties cluster_media Culture Medium Components GMFX This compound pKa pKa ~5.5 & ~9.5 GMFX->pKa Chelator Chelating Agent GMFX->Chelator Precipitate Precipitation (Insoluble Complex) pKa->Precipitate can reduce solubility Cations Divalent Cations (Ca²⁺, Mg²⁺) Chelator->Cations interacts with pH Medium pH (7.2-7.4) pH->pKa influences ionization Cations->Precipitate Concentration High this compound Concentration Concentration->Precipitate

Caption: Factors contributing to the precipitation of this compound in culture media.

References

factors affecting Gemifloxacin activity in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gemifloxacin (B1671427) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in vitro activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the in vitro activity of this compound?

A1: The in vitro activity of this compound can be significantly influenced by several experimental factors. The most critical include:

  • pH of the medium: The activity of fluoroquinolones can be pH-dependent.

  • Concentration of divalent cations: Cations such as Mg²+ and Ca²+ can chelate with this compound, reducing its effective concentration.

  • Inoculum size: A high bacterial inoculum can lead to higher Minimum Inhibitory Concentrations (MICs).

  • Growth medium composition: Different media can have varying concentrations of cations and other components that may interact with the antibiotic.

  • Incubation conditions: Temperature and CO₂ levels should be optimized for the specific bacterial species being tested.

Q2: What is the mechanism of action of this compound and how does this relate to resistance?

A2: this compound is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is crucial for its potent bactericidal activity.[3] Resistance to this compound primarily arises from:

  • Target site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug.[1]

  • Increased efflux pump activity: Overexpression of efflux pumps can actively remove this compound from the bacterial cell, preventing it from reaching its intracellular targets.[2]

Troubleshooting Guides

Issue 1: Higher than expected MIC values for susceptible control strains.
Possible CauseTroubleshooting Steps
High concentration of divalent cations (Mg²⁺, Ca²⁺) in the medium. Prepare a batch of cation-adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines. Ensure the final concentrations of Mg²⁺ and Ca²⁺ are within the recommended range. If preparing your own medium, use chelators like EDTA to control for cation concentration, though this is not standard for routine susceptibility testing.
Incorrect pH of the medium. Verify the pH of the Mueller-Hinton Broth is between 7.2 and 7.4. The activity of some fluoroquinolones is known to be affected by pH.
Inoculum is too dense. Prepare the bacterial inoculum to a 0.5 McFarland standard. For broth microdilution, this should be further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[3]
Degradation of this compound. Prepare fresh stock solutions of this compound. Store stock solutions in small aliquots at -20°C or lower and protect from light. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent results between experiments.
Possible CauseTroubleshooting Steps
Variability in inoculum preparation. Standardize the inoculum preparation method. Use a spectrophotometer to verify the turbidity of the 0.5 McFarland standard. Ensure the age of the bacterial culture is consistent between experiments.
Inconsistent incubation conditions. Ensure that the incubator temperature is maintained at 35 ± 2°C and that CO₂ levels are appropriate for the organism being tested.[3]
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in microtiter plates. Avoid using the outer wells of the microtiter plate, or fill them with sterile broth to maintain humidity.

Quantitative Data Summary

Table 1: Effect of Divalent Cations on Fluoroquinolone Activity (Illustrative)

No specific quantitative data for this compound was found. The following table illustrates the known class effect of divalent cations on fluoroquinolones.

OrganismAntibioticCation ConcentrationFold Increase in MIC
Pseudomonas aeruginosaCiprofloxacinPhysiological Mg²⁺/Ca²⁺2-4 fold
Escherichia coliCiprofloxacinHigh Mg²⁺/Ca²⁺2-8 fold

Table 2: MIC Breakpoints for this compound (CLSI M100)

Interpretive criteria are essential for classifying bacterial isolates as susceptible, intermediate, or resistant.[4][5][6][7]

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Streptococcus pneumoniae≤ 0.25 µg/mL0.5 µg/mL≥ 1 µg/mL
Haemophilus influenzae≤ 0.25 µg/mL0.5 µg/mL≥ 1 µg/mL
Enterobacteriaceae≤ 0.25 µg/mL0.5 µg/mL≥ 1 µg/mL

Table 3: this compound MIC90 Values for Various Pathogens

MIC90 represents the concentration of this compound required to inhibit the growth of 90% of the tested isolates.[8][9][10][11]

OrganismMIC90 (µg/mL)
Streptococcus pneumoniae0.06
Haemophilus influenzae0.03
Moraxella catarrhalis0.03
Staphylococcus aureus (MSSA)0.06
Staphylococcus aureus (MRSA)8
Escherichia coli0.016
Klebsiella pneumoniae0.25
Pseudomonas aeruginosa8

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration of this compound in a liquid medium.[3]

  • Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[12][13][14][15]

  • Plate Setup: In a 96-well plate, create a gradient of this compound concentrations along the x-axis and a gradient of the second antimicrobial along the y-axis.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Time-Kill Assay

This assay assesses the bactericidal activity of this compound over time.[16][17]

  • Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each tube.

  • Plating: Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL versus time to generate a time-kill curve.

Visualizations

Gemifloxacin_Mechanism_of_Action This compound This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Cell_Death DNA_Replication->Cell_Death inhibition leads to

Caption: this compound's dual inhibition of bacterial DNA gyrase and topoisomerase IV.

Gemifloxacin_Resistance_Pathway cluster_drug_pressure Drug Pressure cluster_resistance_mechanisms Resistance Mechanisms This compound This compound Target_Mutation Target Site Mutations (gyrA, parC) This compound->Target_Mutation selects for Efflux_Pump Efflux Pump Overexpression This compound->Efflux_Pump induces Reduced_Activity Reduced Activity Target_Mutation->Reduced_Activity Efflux_Pump->Reduced_Activity

Caption: Pathways of acquired resistance to this compound.

Experimental_Workflow_MIC Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare this compound Serial Dilutions Dilutions->Inoculate Incubate Incubate (16-20h, 35°C) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Gemifloxacin Photosensitivity Experimental Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing Gemifloxacin-induced photosensitivity in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced photosensitivity?

A1: This compound (B1671427), a fluoroquinolone antibiotic, can cause photosensitivity, a condition where the skin becomes more susceptible to damage from ultraviolet (UV) radiation. This reaction is primarily phototoxic, meaning it's a non-immunological response triggered when the drug absorbs UVA light (320-400 nm), leading to the generation of reactive oxygen species (ROS). These ROS can cause cellular damage, manifesting as exaggerated sunburn, redness, and in severe cases, blistering.[1][2]

Q2: What are the primary mechanisms behind this compound's phototoxicity?

A2: The primary mechanism is the absorption of UVA radiation by this compound, leading to the formation of an excited state of the drug molecule. This excited molecule then transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death and inflammation.

Q3: Which experimental models are suitable for studying this compound photosensitivity?

A3: Both in vitro and in vivo models are used.

  • In Vitro: The most common and validated model is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) . This assay uses mouse fibroblast cells (Balb/c 3T3) to assess cytotoxicity after exposure to this compound and a non-cytotoxic dose of UVA light.[3][4][5] Other in vitro assays include the MTT assay and the Comet assay to assess DNA damage.[6]

  • In Vivo: Animal models, typically using hairless mice or rats, are employed to assess skin reactions. The "mouse ear swelling" model is a quantifiable method where ear thickness is measured after topical or systemic administration of the drug and subsequent UVA irradiation.[7] Skin reactions such as erythema (redness) and edema (swelling) are visually scored.

Q4: How can this compound-induced photosensitivity be minimized in our experiments?

A4: Minimization strategies in experimental settings focus on mitigating the effects of ROS. This can be achieved through:

  • Co-administration of Antioxidants: Antioxidants can neutralize the ROS produced during the phototoxic reaction. Commonly used antioxidants in experimental models include N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E).[8][9][10]

  • Use of UVA Filters: In some experimental setups, particularly for control groups or to isolate specific light spectra, physical UVA filters can be used to block the initiating radiation.

  • Modification of Experimental Conditions: Adjusting the concentration of this compound and the dose of UVA radiation can help in managing the severity of the phototoxic reaction.

Troubleshooting Guides

Issue 1: High variability in cell viability assays (3T3 NRU or MTT).

Possible Cause Solution
Inconsistent UVA Exposure Ensure a calibrated and validated UVA light source is used. Measure the irradiance at multiple points across the 96-well plate to confirm uniformity. Consider rotating the plate during irradiation if using a non-collimated source.
Edge Effects in Microplates Avoid using the outermost wells of the microplate for experimental samples, as they are prone to evaporation and temperature fluctuations. Fill these wells with a sterile buffer or medium.
Photosensitizing Components in Media Standard cell culture media may contain components like phenol (B47542) red, riboflavin, and tryptophan that can act as weak photosensitizers. For the duration of drug incubation and irradiation, consider switching to a medium free of these components, such as Hanks' Balanced Salt Solution (HBSS).

Issue 2: High background cytotoxicity in non-irradiated (-UVA) control groups.

Possible Cause Solution
This compound Concentration is Too High This compound can exhibit cytotoxicity at high concentrations even without light. Conduct a preliminary dose-ranging experiment without UVA irradiation to determine the maximum non-cytotoxic concentration for your specific cell line and incubation time.
Solvent Cytotoxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent-only control to verify.

Issue 3: No or low phototoxicity observed, even at high this compound concentrations and UVA doses.

Possible Cause Solution
Inadequate UVA Dose Ensure the UVA dose is sufficient to induce a phototoxic response. A common dose for the 3T3 NRU assay is 5 J/cm².[11] Calibrate your UVA source to deliver the correct energy.
Incorrect Timing of Irradiation For in vivo studies, irradiation should coincide with the peak plasma or tissue concentration of the drug (Tmax). For this compound, this is typically 0.5-2 hours after oral administration.[2]
Drug Degradation Prepare fresh solutions of this compound for each experiment, as it can be photolabile. Protect stock solutions from light.

Quantitative Data on Minimization Strategies

The following tables summarize quantitative data from studies on the effect of antioxidants on fluoroquinolone-induced phototoxicity. While data specific to this compound is limited, the results from other fluoroquinolones provide a strong basis for their potential efficacy.

Table 1: Effect of Antioxidants on Fluoroquinolone-Induced Cytotoxicity in vitro

FluoroquinoloneCell TypeAntioxidantAntioxidant ConcentrationOutcomeReference
Ciprofloxacin (B1669076)E. coliVitamin E100 µMSignificantly protected against cytotoxicity.(Masadeh et al., 2012)
CiprofloxacinE. coliVitamin C10 µMSignificantly protected against cytotoxicity.(Masadeh et al., 2012)
NorfloxacinS. typhimurium TA102Vitamin E0.5 mg/dishStatistically significant reduction in mutagenicity (p < 0.001).(García-Jiménez et al., 2013)

Table 2: Phototoxic Potential of this compound in Human Volunteers

DrugDosePhototoxic Index (PI) RangePhototoxicity LevelReference
This compound320 mg o.d.1.00 - 2.19Mild[12]
Ciprofloxacin500 mg b.d.0.97 - 2.23Mild[12]
This compound160 mg o.d.Similar to placeboLow[12]

Experimental Protocols

Protocol 1: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (adapted from OECD TG 432)

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for monolayer formation.[4]

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in Earle's Balanced Salt Solution (EBSS) to achieve final concentrations ranging from approximately 1 to 100 µg/mL.

  • Treatment: Remove the culture medium and wash the cells. Add the prepared this compound dilutions to the wells of both plates. Include a solvent control.

  • Incubation: Incubate the plates for 60 minutes at 37°C.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep the other plate in the dark as a control.[11]

  • Post-Incubation: Replace the test solutions with fresh culture medium and incubate for another 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate cells with a neutral red solution (50 µg/mL) for 3 hours.

    • Wash the cells and then add a neutral red desorb solution (50% ethanol, 1% acetic acid, 49% water).

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (concentration that reduces cell viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) plates. Determine the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is considered indicative of phototoxicity.

Protocol 2: In Vivo Mouse Ear Swelling Test

  • Animal Model: Use albino mice (e.g., Balb/c).

  • Drug Administration: Administer this compound intravenously or orally at a suitable dose (e.g., 40 mg/kg).

  • Irradiation: Immediately after drug administration, expose the ears of the mice to UVA light for a set duration (e.g., 4 hours).

  • Measurement: Measure the thickness of the ears before and at various time points after irradiation (e.g., 0, 24, 48 hours).

  • Evaluation: Score the ear redness (erythema) and swelling (edema) on a scale (e.g., 0 for normal, 1 for mild, 2 for moderate, 3 for severe). An increase in ear thickness and higher scores indicate a phototoxic response.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Phototoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_incubation Post-Exposure Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A Seed 3T3 Fibroblasts in 96-well plates B Prepare this compound serial dilutions C Treat cells with this compound (1 hour) A->C B->C D1 Irradiate with UVA light (+UVA Plate) C->D1 D2 Keep in dark (-UVA Plate) C->D2 E Incubate for 24 hours D1->E D2->E F Neutral Red Uptake (NRU) Assay E->F G Calculate IC50 values F->G H Determine Photo-Irritation-Factor (PIF) G->H

Caption: Workflow for the in vitro 3T3 Neutral Red Uptake phototoxicity assay.

Signaling_Pathway Proposed Signaling Pathway for this compound Photosensitivity cluster_trigger Initial Trigger cluster_ros Oxidative Stress cluster_mapk MAPK Signaling cluster_transcription Transcription Factor Activation cluster_response Cellular Response UVA UVA Radiation (320-400 nm) Gemi This compound UVA->Gemi excites ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) Gemi->ROS generates p38 p38 MAPK ROS->p38 activates JNK JNK ROS->JNK activates AP1 AP-1 Activation p38->AP1 JNK->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis

Caption: Signaling cascade in this compound-induced phototoxicity.

Logical_Relationship Minimization Strategies: Logical Relationships cluster_problem Problem cluster_mechanism Mechanism cluster_strategies Minimization Strategies cluster_outcome Outcome Phototoxicity This compound Phototoxicity ROS ROS Generation Phototoxicity->ROS is caused by Reduced_Damage Reduced Cellular Damage ROS->Reduced_Damage leads to Antioxidants Antioxidants (NAC, Vit C, Vit E) Antioxidants->ROS neutralize UV_Filters UVA Filters UV_Filters->ROS prevent generation of

Caption: Logical flow of minimizing this compound photosensitivity.

References

Gemifloxacin Oral Bioavailability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of excipients on the oral bioavailability of Gemifloxacin (B1671427).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the established oral bioavailability of this compound and what are the primary formulation challenges?

A1: The absolute oral bioavailability of this compound mesylate is approximately 71%.[1] While this is relatively high, achieving consistent and optimal bioavailability can be challenging due to several factors. The primary formulation challenges include overcoming the pH-dependent solubility of this compound and ensuring a rapid dissolution rate from the solid dosage form, which is a rate-limiting step for absorption.[2]

Q2: Which excipients are found in the commercial this compound (Factive®) tablet formulation?

A2: The approved 320 mg Factive® tablets contain the following inactive ingredients: crospovidone, hydroxypropyl methylcellulose, magnesium stearate (B1226849), microcrystalline cellulose, polyethylene (B3416737) glycol, povidone, and titanium dioxide.[1]

Q3: How do different classes of excipients generally influence the oral bioavailability of drugs like this compound?

A3: Excipients can significantly impact a drug's bioavailability through various mechanisms:

  • Binders: These agents influence tablet hardness and disintegration time. An inappropriate binder or concentration can lead to a slow release of the drug.

  • Disintegrants: These are crucial for the rapid breakup of the tablet in the gastrointestinal tract, which increases the surface area for dissolution. The choice and concentration of a disintegrant can significantly affect the dissolution rate.

  • Lubricants: While essential for the manufacturing process, some lubricants, particularly hydrophobic ones like magnesium stearate, can form a film around the drug particles, impeding wetting and slowing down dissolution if used in excessive amounts.

  • Fillers (Diluents): These can influence tablet hardness and disintegration.

  • Coating Agents: The thickness and type of film coating can impact the dissolution profile of the tablet.

Q4: Is there evidence of specific excipients affecting this compound's bioavailability?

A4: Yes, studies on orodispersible tablets (ODTs) of this compound have shown a direct impact of superdisintegrants on drug release. In one study, crospovidone resulted in the shortest disintegration time and fastest drug release compared to croscarmellose sodium and sodium starch glycolate.[3] Furthermore, a patent for a this compound formulation highlights that an optimized weight ratio of the disintegrant crospovidone to the binder povidone (approximately 4.5:1.0) results in an improved release pattern and disintegration mechanism.[1]

Q5: Can co-administration of other substances affect this compound's bioavailability?

A5: Yes, substances containing multivalent cations can significantly reduce the oral bioavailability of this compound due to the formation of poorly soluble chelates. For instance, co-administration with antacids containing aluminum and magnesium should be avoided. It is recommended to take such products at least 3 hours before or 2 hours after this compound. Similarly, sucralfate (B611045) should be taken at least 2 hours after this compound. The effect of food is considered minor and not clinically significant.[4]

Section 2: Troubleshooting Guides

Guide 1: Slow or Incomplete In Vitro Dissolution

Problem: Your this compound tablet formulation exhibits a slow or incomplete drug release during in vitro dissolution testing.

Potential CauseTroubleshooting Action
Inadequate Disintegration The type or concentration of the disintegrant is not optimal. Evaluate different superdisintegrants such as crospovidone, sodium starch glycolate, or croscarmellose sodium at varying concentrations (typically 2-5% w/w). Crospovidone has shown rapid disintegration for this compound ODTs.[3]
Over-compression or Excessive Binder The tablets are too hard, preventing rapid disintegration. Reduce the compression force during tableting. Re-evaluate the binder type and concentration. Consider using a more soluble binder or reducing its concentration.
Lubricant Film Formation Excessive levels of hydrophobic lubricants like magnesium stearate can coat the granules and hinder water penetration. Minimize the lubricant concentration (typically 0.5-1% w/w) and optimize the blending time to avoid over-lubrication.
Poor Wettability The formulation has poor wetting properties. Consider incorporating a hydrophilic excipient or a surfactant in the formulation to improve wettability.
Guide 2: Poor In Vivo Bioavailability Despite Acceptable In Vitro Dissolution

Problem: Your this compound formulation shows good in vitro dissolution but demonstrates low oral bioavailability in preclinical animal models.

Potential CauseTroubleshooting Action
Poor In Vitro-In Vivo Correlation (IVIVC) The dissolution method may not be biorelevant. Develop a dissolution method that better mimics the gastrointestinal environment, for example, by using biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). The goal is to establish a Level A IVIVC.[2]
Pre-systemic (First-Pass) Metabolism While this compound has limited metabolism, some excipients might induce metabolic enzymes. Review the literature for potential interactions of your chosen excipients with drug-metabolizing enzymes.
P-glycoprotein (P-gp) Efflux If this compound is a substrate for efflux transporters like P-gp, its absorption could be limited. To investigate this, consider co-administering a known P-gp inhibitor in preclinical studies.
Formation of Insoluble Complexes in the GI Tract This compound can form chelates with metal ions. Ensure that the excipients used do not contain significant amounts of multivalent cations.

Section 3: Quantitative Data on Excipient Impact

Table 1: Impact of Superdisintegrants on In Vitro Disintegration Time and Drug Release of this compound Orodispersible Tablets

Superdisintegrant (5% w/w)Disintegration Time (seconds)Wetting Time (seconds)% Drug Released in 10 min
Crospovidone35.3 ± 2.528.6 ± 2.085.2 ± 2.1
Sodium Starch Glycolate48.6 ± 3.040.3 ± 2.572.5 ± 1.8
Croscarmellose Sodium55.3 ± 2.545.6 ± 2.068.4 ± 2.5

Data adapted from a study on this compound orodispersible tablets. The study also found that a combination of 15% crospovidone and 8% chitin (B13524) (a porosity enhancer) resulted in a disintegration time of 24.6 seconds and 55.3% drug release in 2 minutes.[3]

Section 4: Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Tablets

This protocol is based on methods described for establishing in vitro-in vivo correlation.

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of 0.01N HCl (pH 2.0) or pH 6.0 phosphate (B84403) buffer.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm). e. Analyze the filtrate for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released against time.

Protocol 2: In Vivo Bioavailability Study in a Rabbit Model (Example)

This is a general protocol adaptable for this compound based on studies with other fluoroquinolones.

  • Animals: Healthy adult rabbits (specific strain, weight range).

  • Housing: House the animals in standard conditions with a 12-hour light/dark cycle and provide free access to food and water. Fast the animals overnight before the experiment.

  • Study Design: A crossover design is recommended. Divide the animals into groups, with each group receiving a different formulation. After a washout period of at least one week, administer the alternative formulation to each group.

  • Drug Administration: Administer a single oral dose of the this compound tablet formulation.

  • Blood Sampling: Collect blood samples (e.g., 1 mL) from the marginal ear vein at pre-dose (0 hours) and at various time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalytical Method: Determine the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.

Section 5: Visualizations

Experimental_Workflow_for_Bioavailability_Study cluster_formulation Formulation & In Vitro Testing cluster_invivo In Vivo Bioavailability Study cluster_correlation IVIVC F1 Formulation Development (Varying Excipients) F2 In Vitro Dissolution Testing F1->F2 F3 Data Analysis (Dissolution Profiles) F2->F3 C1 In Vitro-In Vivo Correlation F3->C1 Compare I1 Animal Model (e.g., Rabbits) I2 Oral Administration of Formulations I1->I2 I3 Blood Sampling (Time Course) I2->I3 I4 Plasma Analysis (LC-MS/MS) I3->I4 I5 Pharmacokinetic Analysis (Cmax, Tmax, AUC) I4->I5 I5->C1 Compare C1->F1 Formulation Optimization

Caption: Workflow for assessing the impact of excipients on this compound bioavailability.

Excipient_Impact_Pathway cluster_formulation Tablet Formulation cluster_gi_tract Gastrointestinal Tract cluster_systemic Systemic Circulation API This compound API Tablet Compressed Tablet API->Tablet Excipients Excipients (Binder, Disintegrant, Lubricant) Excipients->Tablet Disintegration Disintegration Excipients->Disintegration +/- Dissolution Dissolution Excipients->Dissolution +/- Tablet->Disintegration Disintegration->Dissolution Absorption Absorption Dissolution->Absorption Bioavailability Oral Bioavailability (Cmax, Tmax, AUC) Absorption->Bioavailability

References

strategies to mitigate Gemifloxacin-induced resistance development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gemifloxacin (B1671427). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and interpret results related to this compound-induced resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacterial resistance to this compound, like other fluoroquinolones, primarily develops through two mechanisms:

  • Target Site Mutations: Alterations in the genes encoding the drug's primary targets, DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[1][2] These mutations occur in specific regions known as the Quinolone Resistance-Determining Regions (QRDRs) and reduce the binding affinity of this compound to the enzyme-DNA complex.[3][4] In many gram-positive bacteria like Streptococcus pneumoniae, mutations in parC often appear before those in gyrA.[5][6]

  • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport this compound out of the bacterial cell, reducing its intracellular concentration.[7][8][9] This mechanism can confer low-level resistance on its own but also facilitates the selection of higher-level resistance through target site mutations.[8]

Additionally, plasmid-mediated quinolone resistance (PMQR) mechanisms, such as Qnr proteins that protect DNA gyrase, can contribute to reduced susceptibility.[10][11][12]

Q2: My ciprofloxacin-resistant strain shows a high MIC. Will this compound be effective against it?

A2: this compound often retains significant potency against strains that have developed resistance to other fluoroquinolones like ciprofloxacin.[3] Its dual-targeting activity against both DNA gyrase and topoisomerase IV is thought to reduce the likelihood of resistance selection.[13] For instance, in studies with ciprofloxacin-resistant S. pneumoniae, this compound MICs remained very low even in strains with known topoisomerase mutations and active efflux systems.[3] However, high-level resistance can occur, especially in strains with multiple mutations in both gyrA and parC.[2][14]

Table 1: Comparative MICs of this compound and Ciprofloxacin against Resistant S. pneumoniae

Strain CharacteristicResistance MechanismCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)Reference
Clinical Isolate 1Efflux (reserpine-sensitive)2 - 80.03 - 0.06[3]
Clinical Isolate 2parC, parE, gyrB mutations640.12[3]
Wild-Type (P-4241)None0.50.015[15]
Mutant DerivativeparC mutation10.03[15]
Mutant DerivativegyrA mutation10.06[15]
Mutant DerivativeparC + gyrA mutations80.5[15]
Q3: How can I design my experiment to minimize the risk of selecting for resistant mutants?

A3: To minimize the selection of resistant mutants in vitro, it is crucial to apply pharmacokinetic/pharmacodynamic (PK/PD) principles. The ratio of the Area Under the Concentration-time Curve to the Minimum Inhibitory Concentration (AUC/MIC) is the key parameter for fluoroquinolones that predicts bactericidal effect and suppresses resistance.[16][17]

  • Maintain an Optimal AUC/MIC Ratio: For S. pneumoniae, an AUC24/MIC ratio of >30-40 is generally required for bactericidal activity. To prevent the emergence of resistance, a higher AUC24/MIC ratio (e.g., >100) is often necessary.[6][15]

  • Avoid Sub-inhibitory Concentrations: Prolonged exposure to drug concentrations below the MIC (or within the mutant selection window) creates a selective pressure that favors the growth of resistant subpopulations.[18]

  • Consider Dosing Frequency: Once-daily dosing simulations for this compound appear to be the most suitable to achieve therapeutic targets while minimizing regrowth.[17] In one study, a single high dose (simulating 640 mg every 48h) led to bacterial regrowth when the MIC was ≥0.1 mg/liter, whereas more frequent dosing (simulating 160 mg every 12h) resulted in slower initial clearance.[16]

Troubleshooting Guides

Problem 1: I am observing a gradual increase in this compound MIC in my serial passage experiment. How can I determine the mechanism?

This indicates the selection of resistant mutants. The following workflow can help identify the underlying mechanism.

G cluster_0 Mechanism Investigation start Increased this compound MIC Observed in Culture mic_confirm Confirm MIC Increase (Broth Microdilution/Agar Dilution) start->mic_confirm pcr Sequence QRDRs of gyrA and parC mic_confirm->pcr efflux Perform Efflux Assay (e.g., with Reserpine) mic_confirm->efflux Run in Parallel pcr_res Mutations Detected? pcr->pcr_res efflux_res Efflux Activity Detected? efflux->efflux_res mut_found Resistance likely due to Target Site Alteration pcr_res->mut_found Yes no_mut Proceed to Efflux Analysis pcr_res->no_mut No efflux_found Resistance involves Efflux Pump Overexpression efflux_res->efflux_found Yes no_efflux Consider Other Mechanisms (e.g., PMQR, Permeability) efflux_res->no_efflux No no_mut->efflux

Workflow for Investigating this compound Resistance.

Action Steps:

  • Sequence Target Genes: Use PCR and Sanger sequencing to analyze the QRDRs of gyrA and parC. Compare the sequences to a susceptible wild-type strain to identify mutations.[3][19]

  • Assess Efflux Activity: Perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI) like reserpine. A significant (e.g., two- to eight-fold) reduction in the this compound MIC in the presence of the EPI suggests the involvement of efflux pumps.[3]

Problem 2: Can I use combination therapy to prevent or overcome this compound resistance?

Yes, combination therapy is a promising strategy. Combining this compound with an agent that has a different mechanism of action can create a synergistic effect and reduce the probability of selecting for resistant mutants.

  • Efflux Pump Inhibitors (EPIs): While potent, specific EPIs are still largely experimental, combining this compound with compounds known to inhibit efflux activity can restore susceptibility.[7] For example, co-administration with erythromycin, which can inhibit P-gp and MRP2 mediated efflux, has been proposed as a strategy to improve bioavailability and potentially lower resistance.[7]

  • Natural Products: Certain plant-derived compounds and natural products have shown synergistic effects when combined with antibiotics.[20][21] For example, compounds like thymol, rosemary oil, and curcumin (B1669340) have demonstrated synergy with fluoroquinolones against resistant bacteria.[20] These compounds may act by disrupting the cell membrane or inhibiting efflux pumps, allowing better penetration and activity of this compound.[22]

G cluster_0 Bacterial Cell cluster_1 Mitigation Strategies GMFX This compound Target DNA Gyrase / Topoisomerase IV GMFX->Target Inhibition Efflux Efflux Pump GMFX->Efflux Expulsion EPI Efflux Pump Inhibitor (EPI) EPI->Efflux Inhibits NP Natural Product (e.g., Membrane Disruptor) NP->GMFX Enhances Uptake outside Extracellular outside->GMFX outside->EPI outside->NP

Strategies to Potentiate this compound Activity.

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from CLSI guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Methodology:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of this compound in CAMHB directly in the microtiter plate. A typical final concentration range for this compound could be 0.008 to 16 µg/mL. Leave one well per row as a growth control (no antibiotic).

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including the growth control. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader. The growth control well must show clear turbidity.

Protocol 2: PCR Amplification and Sequencing of gyrA and parC QRDRs

This protocol allows for the identification of mutations in the primary targets of this compound.

Materials:

  • Bacterial genomic DNA extract

  • Primers flanking the QRDRs of gyrA and parC (specific to the bacterial species)

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the resistant bacterial strain and a susceptible control strain.

  • PCR Amplification:

    • Set up a PCR reaction containing genomic DNA, forward and reverse primers for either gyrA or parC, dNTPs, PCR buffer, and Taq polymerase.

    • Use a thermocycler with an appropriate program: an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C for 30s), annealing (temperature dependent on primers, e.g., 55°C for 30s), and extension (72°C for 1 min), and a final extension step (72°C for 5-10 min).

  • Verification: Run the PCR products on an agarose (B213101) gel to confirm the amplification of a band of the correct size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using the same forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences from the resistant isolate with the sequence from the susceptible control strain to identify any nucleotide changes leading to amino acid substitutions.[5][14]

Protocol 3: Assessment of Efflux Pump Activity

This assay determines if efflux contributes to resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).

Materials:

  • Same materials as for MIC testing (Protocol 1)

  • Efflux pump inhibitor (EPI) stock solution (e.g., Reserpine). Note: The concentration of the EPI should be sub-inhibitory to the bacteria.[3]

Methodology:

  • Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to ensure the concentration used in the main experiment does not inhibit bacterial growth on its own.

  • Perform Parallel MIC Assays:

    • Set up two separate MIC assays for this compound as described in Protocol 1.

    • In the first assay, use standard CAMHB.

    • In the second assay, add the sub-inhibitory concentration of the EPI (e.g., 7.5 µg/mL reserpine) to the CAMHB used for all dilutions and controls.[3]

  • Incubate and Read: Incubate both plates under the same conditions and determine the MIC of this compound in the absence and presence of the EPI.

  • Interpretation: A reduction of the this compound MIC by four-fold or more in the presence of the EPI is considered evidence of significant efflux pump activity.[3]

Conceptual Pathways and Relationships

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 PK/PD Indices cluster_3 Therapeutic Outcomes Dose This compound Dose (e.g., 320 mg once daily) AUC Area Under Curve (AUC) Dose->AUC Cmax Peak Concentration (Cmax) Dose->Cmax AUCMIC AUC / MIC Ratio AUC->AUCMIC CmaxMIC Cmax / MIC Ratio Cmax->CmaxMIC MIC Minimum Inhibitory Concentration (MIC) MIC->AUCMIC MIC->CmaxMIC Efficacy Bactericidal Efficacy AUCMIC->Efficacy Primary Driver of Efficacy Resistance Suppression of Resistance AUCMIC->Resistance High Ratio (>100) Prevents Selection Failure Treatment Failure & Resistance Selection AUCMIC->Failure Low Ratio (<30) Risks Failure CmaxMIC->Efficacy Predicts Speed of Kill

PK/PD Relationships for Mitigating Resistance.

References

Technical Support Center: Addressing Cross-Resistance Between Gemifloxacin and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating cross-resistance between gemifloxacin (B1671427) and other fluoroquinolones. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cross-resistance between this compound and other fluoroquinolones?

A1: Cross-resistance to fluoroquinolones, including this compound, primarily arises from two mechanisms:

  • Target Site Mutations: The main targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV.[1] Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE) can reduce the binding affinity of the drugs, leading to resistance.[2][3] Strains with mutations conferring resistance to one fluoroquinolone are often resistant to others.

  • Efflux Pump Overexpression: Bacteria can actively transport fluoroquinolones out of the cell using efflux pumps.[1] Overexpression of these pumps prevents the drug from reaching its intracellular targets, resulting in decreased susceptibility to a broad range of fluoroquinolones.[4]

Q2: How does this compound's dual-targeting mechanism affect resistance development?

A2: this compound is known to effectively inhibit both DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism can result in a lower frequency of resistance development compared to fluoroquinolones that primarily target only one of these enzymes.[1] For significant resistance to emerge against a dual-targeting agent, mutations in both target enzymes are often required.[1][5]

Q3: Can a bacterium be resistant to other fluoroquinolones but remain susceptible to this compound?

A3: Yes, this is possible, particularly in cases of low-level resistance. This compound has shown potent activity against some strains of Streptococcus pneumoniae that are resistant to other fluoroquinolones like ciprofloxacin.[4][6] This can be attributed to this compound's dual-targeting activity and its efficacy against bacteria with single mutations in either gyrA or parC.[7] However, high-level resistance, often involving multiple target mutations, is more likely to confer cross-resistance to this compound.[8]

Q4: What is the role of plasmid-mediated resistance in cross-resistance to this compound?

A4: Plasmid-mediated quinolone resistance (PMQR) mechanisms, such as Qnr proteins, the AAC(6')-Ib-cr enzyme, and plasmid-mediated efflux pumps like QepA and OqxAB, can contribute to low-level resistance to fluoroquinolones.[9] These mechanisms can facilitate the selection of higher-level resistance by allowing bacteria to survive at low drug concentrations, thereby increasing the opportunity for chromosomal mutations to occur.[10]

Troubleshooting Guides

Experiment: Minimum Inhibitory Concentration (MIC) Determination

Problem 1: Inconsistent MIC values for the same bacterial strain and fluoroquinolone.

  • Possible Cause: Inoculum size variability.

    • Troubleshooting Tip: Standardize the inoculum using a McFarland standard and confirm with viable cell counts to ensure a consistent starting bacterial density.

  • Possible Cause: Inaccurate antibiotic dilutions.

    • Troubleshooting Tip: Prepare fresh serial dilutions of the fluoroquinolones for each experiment using calibrated pipettes.

  • Possible Cause: Contamination of the culture or media.

    • Troubleshooting Tip: Employ strict aseptic techniques. Include negative controls (broth only) and positive controls (bacteria in antibiotic-free broth) to monitor for contamination and ensure proper bacterial growth.[1]

Problem 2: No bacterial growth observed, even in the control wells without antibiotics.

  • Possible Cause: The bacterial culture is not viable.

    • Troubleshooting Tip: Use a fresh, actively growing culture. Before initiating the MIC assay, streak the culture on an appropriate agar (B569324) plate and incubate to confirm viability.[1]

  • Possible Cause: Issues with the growth medium.

    • Troubleshooting Tip: Ensure the correct medium is used for the specific bacterial species and that it has been prepared and stored correctly.

Experiment: Efflux Pump Inhibition Assay

Problem 1: No significant difference in MIC with and without an efflux pump inhibitor (EPI).

  • Possible Cause: The primary resistance mechanism is not efflux-mediated.

    • Troubleshooting Tip: The resistance is likely due to target site mutations. Proceed with sequencing the QRDRs of the gyrA, gyrB, parC, and parE genes.[1]

  • Possible Cause: The EPI used is not effective against the specific efflux pump(s) in the bacterial strain.

    • Troubleshooting Tip: Test a panel of different EPIs with known broad-spectrum activity, such as reserpine (B192253) or carbonyl cyanide m-chlorophenylhydrazone (CCCP).[1]

  • Possible Cause: The concentration of the EPI is suboptimal.

    • Troubleshooting Tip: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain.

Experiment: DNA Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

Problem 1: Poor quality sequencing results.

  • Possible Cause: Impure DNA template.

    • Troubleshooting Tip: Ensure high-purity genomic DNA is extracted from the bacterial culture. Use a DNA purification kit and quantify the DNA concentration and purity (A260/A280 ratio) before sequencing.

  • Possible Cause: PCR inhibitors present in the sample.

    • Troubleshooting Tip: Include a purification step after PCR amplification to remove any inhibitors before sequencing.

Problem 2: Difficulty amplifying the QRDRs by PCR.

  • Possible Cause: Non-optimal PCR conditions.

    • Troubleshooting Tip: Optimize the annealing temperature, extension time, and magnesium chloride concentration for your specific primers and bacterial DNA.

  • Possible Cause: Primer design issues.

    • Troubleshooting Tip: Verify the specificity of your primers for the target genes in your bacterial species of interest. Consider designing alternative primer sets if amplification fails.

Data Presentation

Table 1: Example MICs (μg/mL) of this compound and Other Fluoroquinolones against Streptococcus pneumoniae Strains with Different Resistance Mechanisms.

StrainResistance MechanismThis compound MICCiprofloxacin MICLevofloxacin MICMoxifloxacin MIC
Wild-TypeNone0.03 - 0.061 - 20.750.125
Efflux Pump OverexpressionEfflux0.06≥2--
parC mutationTarget Modification0.12 - 0.254 - 8--
gyrA mutationTarget Modification0.25---
parC + gyrA mutationsDual Target Modification0.5 - 1.016 - 32≥8≥4

Data compiled from multiple sources for illustrative purposes.[4][7][11][12][13]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial culture in logarithmic growth phase, stock solutions of this compound and other fluoroquinolones.

  • Prepare Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each fluoroquinolone in CAMHB directly in the microtiter plates.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (inoculum without antibiotic) and a negative control (broth only).

  • Incubate: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay
  • Perform MIC Assay: Determine the MIC of the fluoroquinolones as described in Protocol 1.

  • Repeat MIC with EPI: Perform a parallel MIC assay as described above, but add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., reserpine) to all wells, including the growth control.

  • Analyze Results: A significant decrease (typically four-fold or greater) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.[6]

Protocol 3: Sequencing of QRDRs
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the resistant bacterial strain using a commercial kit.

  • PCR Amplification: Amplify the QRDRs of the gyrA, gyrB, parC, and parE genes using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences of the respective genes to identify any mutations.

Visualizations

Resistance_Mechanisms cluster_mechanisms Mechanisms of Cross-Resistance Target_Mutations Target Site Mutations (gyrA, gyrB, parC, parE) Reduced_Susceptibility Reduced Susceptibility/ Resistance Target_Mutations->Reduced_Susceptibility leads to Efflux_Pumps Efflux Pump Overexpression Efflux_Pumps->Reduced_Susceptibility leads to Fluoroquinolones Fluoroquinolones (e.g., this compound) Fluoroquinolones->Target_Mutations inhibit Fluoroquinolones->Efflux_Pumps are substrates for

Caption: Primary mechanisms of fluoroquinolone cross-resistance.

Experimental_Workflow Start Start with Resistant Bacterial Isolate MIC_Test Determine MIC of Fluoroquinolones Start->MIC_Test EPI_Assay Efflux Pump Inhibition Assay MIC_Test->EPI_Assay Sequencing Sequence QRDRs of gyrA, gyrB, parC, parE MIC_Test->Sequencing Analysis Analyze Results and Determine Resistance Mechanism(s) EPI_Assay->Analysis Sequencing->Analysis

Caption: Workflow for investigating fluoroquinolone resistance mechanisms.

References

Gemifloxacin Quantification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Gemifloxacin (B1671427). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Diode Array Detection (DAD).[1][2][3][4][5][6][7][8][9] For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[10][11] UV-Vis spectrophotometry is also used for its simplicity and cost-effectiveness in bulk and pharmaceutical dosage forms.[12][13][14][15][16][17]

Q2: What are the typical sources of interference in this compound analysis?

A2: Interference can arise from several sources depending on the sample matrix. In pharmaceutical formulations, excipients used in the tablet manufacturing can co-elute with this compound, affecting the accuracy of the quantification.[1] In biological samples like plasma or urine, endogenous components can cause matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis.[10][18] Additionally, degradation products formed under stress conditions (e.g., acidic, basic, oxidative) can interfere with the analysis of the parent drug.[2][8][9][19]

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: this compound is susceptible to degradation, particularly under acidic conditions.[19] To ensure stability:

  • Prepare solutions fresh and protect them from light.[6]

  • Store stock and standard solutions at refrigerated temperatures (e.g., +4 °C) for short-term stability (up to one week).[20][21] For long-term storage, especially for plasma samples, freezing at -70 °C has been shown to be effective for at least 3 months.[22]

  • Use appropriate pH control in your mobile phase and sample diluents. A pH of around 3.0 has been found to be optimal for some HPLC methods.[1]

Q4: What are the critical parameters to consider during HPLC method development for this compound?

A4: Key parameters for HPLC method development include:

  • Column: A reversed-phase C18 column is most commonly used.[2][4][5][8][9][10][20][21]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate, acetate, or trifluoroacetic acid) is typical.[1][2][5][9][22] The pH of the aqueous phase is crucial for achieving good peak shape and resolution.[1]

  • Flow Rate: Typically set between 0.5 mL/min and 1.5 mL/min.[1][2][5][23]

  • Detection Wavelength: this compound has a maximum absorption (λmax) around 270-287 nm, which is commonly used for UV detection.[2][13][23] For fluorescence detection, excitation and emission wavelengths are typically around 269 nm and 393 nm, respectively.[22]

Q5: What are forced degradation studies and why are they important for this compound analysis?

A5: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[2][8][9][24][25] These studies are crucial for:

  • Developing stability-indicating methods: Ensuring the analytical method can separate the intact drug from its degradation products, which is a regulatory requirement.[8][9][25][26]

  • Identifying potential degradation products: This helps in understanding the degradation pathways of the drug.[2][19][24]

  • Establishing intrinsic stability: Providing information on the drug's stability profile.[19]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

HPLC/UPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH. For this compound, a pH below its pKa values (pKa1=5.53, pKa2=9.53) is often used, for instance, pH 3.0.[1] - Flush the column with a strong solvent or replace it if necessary. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature.[1] - Equilibrate the column with the mobile phase for a sufficient time before analysis.
Extraneous Peaks (Ghost Peaks) - Contaminated mobile phase or diluent. - Carryover from previous injections. - Impurities in the standard or sample.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash program in the autosampler. - Check the purity of the reference standard and investigate the source of sample impurities.
Low Sensitivity/Poor Response - Incorrect detection wavelength. - Low sample concentration. - Issues with the detector lamp.- Set the detector to the λmax of this compound (around 270-287 nm).[2][13][23] - Concentrate the sample or increase the injection volume. - Check the detector lamp's performance and replace it if necessary.
No Peak Detected - No sample injected. - The compound is not eluting from the column. - Detector is off or not properly connected.- Verify the injection process and ensure the sample vial contains the solution. - Use a stronger mobile phase to elute the compound. - Check the detector's power and connections.
UV-Vis Spectrophotometry
Problem Possible Cause(s) Troubleshooting Steps
Inaccurate Readings - Interference from excipients or solvents. - Incorrect wavelength setting. - Non-linearity of the calibration curve.- Perform a blank measurement with the solvent and any excipients to subtract the background absorbance. - Ensure the spectrophotometer is set to the λmax of this compound (around 270 nm).[13] - Prepare fresh standards and ensure they are within the linear range of the assay.
High Background Noise - Dirty or scratched cuvettes. - Turbidity in the sample solution. - Spectrophotometer malfunction.- Clean the cuvettes thoroughly or use new ones. - Filter the sample solution to remove any particulate matter. - Check the instrument's performance with a standard solution.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated analytical methods for this compound.

Table 1: HPLC/UPLC Method Parameters

ParameterValueReference
Linearity Range 0.5 - 10 µg/mL[1]
50 - 150 µg/mL[3][5]
0.256 - 128 µg/mL[8][9]
Limit of Detection (LOD) 0.066 µg/mL[1]
12.678 µg/mL[5]
10 ng/mL[8][9]
Limit of Quantification (LOQ) 0.2 µg/mL[1]
14.261 µg/mL[5]
30 ng/mL[8][9]
Accuracy (% Recovery) 93.71 - 100.29%[1]
99.77%[5]
Precision (% RSD) Intra-day: 0.364 - 1.018% Inter-day: 0.081 - 1.233%[1]

Table 2: UV-Vis Spectrophotometry Method Parameters

ParameterValueReference
Linearity Range 0.5 - 5 µg/mL[13]
2 - 12 µg/mL[16][19]
Limit of Detection (LOD) 0.197 µg/mL[13]
Limit of Quantification (LOQ) 0.599 µg/mL[13]
Accuracy (% Recovery) 100.52 - 101.12%[13]
Precision (% RSD) Intra-day: 0.714% Inter-day: 0.969%[13]

Experimental Protocols

Protocol 1: RP-UPLC Method for this compound in Bulk and Pharmaceutical Preparations[1]
  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile: 25 mM Phosphate Buffer (pH 3.0) (75:25 v/v)

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 276 nm

    • Temperature: 30°C

  • Standard Solution Preparation:

    • Prepare a stock solution of 1000 µg/mL by dissolving 25 mg of this compound Mesylate in 25 mL of deionized water.

    • Prepare working standards by serial dilution to cover the linearity range (0.5 to 10 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and crush 10 tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound Mesylate and dissolve it in 25 mL of deionized water.

    • Sonicate the solution for 15 minutes and filter through a 0.22 µm syringe filter.

    • Dilute the filtrate to a final concentration of 1 µg/mL.

  • Analysis:

    • Inject the standard and sample solutions into the UPLC system.

    • Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound[2][9][10]
  • Chromatographic Conditions:

    • Column: Inertsil-ODS3V-C18 (4.6 x 250 mm; 5 µm)

    • Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (pH 2.5) and methanol.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 287 nm

    • Temperature: 27°C

  • Forced Degradation Procedure:

    • Acidic: Treat the drug solution with acid (e.g., 1.5 M HCl) and incubate. Neutralize before injection.[9]

    • Basic: Treat the drug solution with a base (e.g., 1.25 M NaOH) and incubate.[9]

    • Oxidative: Treat the drug solution with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal: Heat the drug solution (e.g., 85°C).[9]

    • Photolytic: Expose the drug solution to light.[9]

  • Analysis:

    • Analyze the stressed samples using the developed HPLC method.

    • The method should demonstrate baseline separation between the this compound peak and the peaks of any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis start Start weigh_sample Weigh Sample (Bulk/Tablet Powder) start->weigh_sample dissolve Dissolve in Appropriate Solvent weigh_sample->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.22 µm) sonicate->filter dilute Dilute to Working Concentration filter->dilute inject Inject into HPLC/UPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify result Report Result quantify->result

Caption: General workflow for this compound quantification by HPLC/UPLC.

forced_degradation_workflow cluster_stress Stress Conditions start This compound Drug Substance/Product acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Method Specificity analysis->evaluation

Caption: Workflow for forced degradation studies of this compound.

References

improving the dissolution rate of Gemifloxacin mesylate formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Gemifloxacin (B1671427) mesylate, with a specific focus on improving its dissolution rate.

Section 1: Frequently Asked questions (FAQs)

Q1: What are the primary factors limiting the dissolution rate of this compound mesylate in oral dosage forms?

A1: The primary factors limiting the dissolution rate of this compound mesylate are its pH-dependent solubility and its crystalline structure. This compound mesylate's solubility can be a rate-limiting step for absorption in the gastrointestinal tract.[1] Excipient interactions and manufacturing processes, such as granulation and compression forces, can also significantly impact tablet hardness and disintegration, thereby affecting dissolution.

Q2: My this compound mesylate tablets exhibit slow and incomplete dissolution. What are the likely formulation-related causes?

A2: Slow and incomplete dissolution can often be attributed to several formulation factors:

  • Inadequate Disintegrant: Insufficient levels of a superdisintegrant, such as crospovidone, can lead to slow tablet breakup.

  • Excessive Lubricant: High concentrations of hydrophobic lubricants like magnesium stearate (B1226849) can form a film around the drug particles, which hinders wetting and slows dissolution.

  • Binder Concentration: The type and concentration of the binder can affect the hardness and porosity of the tablet.

Q3: How does the manufacturing process influence the dissolution rate of this compound mesylate tablets?

A3: The manufacturing process plays a critical role in the dissolution characteristics of the final tablet:

  • Over-granulation: During wet granulation, excessive processing can create hard, dense granules that are slow to disintegrate and dissolve.

  • High Compression Force: Applying excessive pressure during tableting can result in tablets with low porosity, which impedes water penetration and slows down disintegration and dissolution.

  • Inconsistent Process Parameters: Variations in granulation time, drying temperature, and mixing efficiency can lead to batch-to-batch variability in dissolution profiles.

Q4: What are amorphous solid dispersions (ASDs), and how can they improve the dissolution rate of this compound mesylate?

A4: Amorphous solid dispersions (ASDs) are systems where the drug is dispersed in an amorphous state within a polymer matrix. This technique can significantly enhance the dissolution rate of poorly soluble drugs like this compound mesylate for several reasons:

  • Increased Apparent Solubility: The amorphous form of a drug is in a higher energy state than its crystalline form, leading to a higher apparent solubility and faster dissolution.

  • Enhanced Wettability: The hydrophilic polymer carriers in ASDs can improve the wettability of the hydrophobic drug.

  • Prevention of Recrystallization: The polymer matrix can help stabilize the amorphous form of the drug, preventing it from converting back to the less soluble crystalline form during storage and dissolution.

Q5: Which polymers are commonly used for preparing this compound mesylate solid dispersions?

A5: Several polymers can be used to prepare amorphous solid dispersions of this compound mesylate. The choice of polymer is critical and depends on factors like drug-polymer miscibility and the desired release profile. Commonly used polymers include:

  • Polyvinylpyrrolidone (PVP) and its copolymers like PVP VA64 (Copovidone) .

  • Hydroxypropyl Methylcellulose (HPMC) and its derivatives like HPMC-AS (Hypromellose Acetate Succinate) .[2]

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer).[1]

Section 2: Troubleshooting Guides

Guide 1: Diagnosing and Addressing Slow Dissolution

Problem: The dissolution profile of your this compound mesylate tablets does not meet the required specifications, showing a slower than expected release.

dot

Caption: Troubleshooting Decision Tree for Dissolution Issues.

Guide 2: Physical Instability of Amorphous Solid Dispersions (ASDs)

Problem: The amorphous form of this compound mesylate in your solid dispersion is recrystallizing upon storage, leading to a decrease in dissolution rate over time.

Potential CauseTroubleshooting Action
Inappropriate Polymer Selection The chosen polymer may not have sufficient miscibility with this compound mesylate or a high enough glass transition temperature (Tg) to stabilize the amorphous form. Screen a variety of polymers with different properties.
Low Drug-Polymer Interaction Strong interactions (e.g., hydrogen bonding) between the drug and polymer are crucial for stability. Use analytical techniques like FTIR and DSC to assess these interactions.[1]
High Drug Loading Exceeding the solubility of the drug in the polymer can lead to phase separation and crystallization. Determine the drug-polymer solubility and formulate below this limit.
Presence of Moisture Moisture can act as a plasticizer, reducing the Tg of the ASD and increasing molecular mobility, which can lead to recrystallization. Store the ASD in low humidity conditions and consider using less hygroscopic polymers.
Residual Solvent Residual solvent from the manufacturing process can also act as a plasticizer. Ensure adequate secondary drying to remove any remaining solvent.[1]

Section 3: Data Presentation

Table 1: Illustrative Comparative Dissolution Profiles

This table provides representative data on the percentage of this compound mesylate dissolved over time for a conventional tablet formulation versus an amorphous solid dispersion (ASD).

Time (minutes)Conventional Tablet (% Dissolved)ASD with PVP VA64 (1:2 Drug:Polymer) (% Dissolved)
51545
103070
154585
3060>95
4570>95
6075>95

Note: This data is illustrative and intended for comparative purposes. Actual results may vary based on specific formulation and process parameters.

Table 2: Impact of Drug-to-Polymer Ratio on Dissolution

This table illustrates the effect of varying the drug-to-polymer ratio in an amorphous solid dispersion on the dissolution rate of this compound mesylate.

Time (minutes)ASD with HPMC-AS (1:1) (% Dissolved)ASD with HPMC-AS (1:2) (% Dissolved)ASD with HPMC-AS (1:3) (% Dissolved)
15758892
3085>95>95
6090>95>95

Note: This data is illustrative. Generally, a higher polymer concentration can lead to a faster initial dissolution rate, but this is dependent on the specific drug and polymer properties.

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Mesylate Amorphous Solid Dispersion by Spray Drying

dot

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Methodology:

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP VA64, HPMC-AS) and a common solvent system (e.g., a mixture of methanol (B129727) and acetone) in which both this compound mesylate and the polymer are soluble.[1]

  • Solution Preparation: Prepare a solution by dissolving this compound mesylate and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, or 1:3 w/w).[1]

  • Spray Drying:

    • Set the inlet temperature, atomization pressure, and feed rate of the spray dryer. These parameters must be optimized to ensure efficient solvent evaporation and the formation of a stable amorphous product.[1]

    • Spray the solution into the drying chamber. The rapid evaporation of the solvent leaves behind solid particles of the amorphous dispersion.

  • Secondary Drying: Collect the product and subject it to secondary drying under vacuum at a temperature below the glass transition temperature (Tg) to remove any residual solvent.[1]

  • Characterization:

    • Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the dispersion and Differential Scanning Calorimetry (DSC) to determine the Tg.

    • Dissolution Testing: Perform in vitro dissolution studies to assess the improvement in dissolution rate compared to the crystalline drug.

Protocol 2: In Vitro Dissolution Testing of this compound Mesylate Tablets

Apparatus: USP Type II (Paddle) Apparatus.[3][4][5]

Dissolution Media:

  • 900 mL of 0.01M HCl (pH 2.0).[4][6]

  • Alternatively, 900 mL of phosphate (B84403) buffer at pH 6.0 can be used.[4][5]

Methodology:

  • Media Preparation: Prepare the chosen dissolution medium and degas it.

  • Apparatus Setup:

    • Set the paddle speed to 50 rpm.[4][5]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[4]

  • Sample Introduction: Place one this compound mesylate tablet in each dissolution vessel.

  • Sampling: Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples promptly.

    • Analyze the concentration of this compound mesylate in the samples using a validated analytical method, such as UV-Vis spectrophotometry at 271 nm or HPLC.[4]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

References

Validation & Comparative

Gemifloxacin Demonstrates Superior Potency Against Ciprofloxacin-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro studies reveals that gemifloxacin (B1671427) consistently exhibits greater activity than ciprofloxacin (B1669076) against resistant strains of Streptococcus pneumoniae, including multidrug-resistant isolates. This heightened potency is observed across strains with various resistance mechanisms, such as target site mutations and active efflux pumps.

Scientists and drug development professionals will find that the enhanced efficacy of this compound makes it a compelling alternative in the face of growing ciprofloxacin resistance in this key respiratory pathogen. Experimental data from multiple studies, summarized below, consistently highlight the superior performance of this compound, often by a significant margin.

Comparative In Vitro Activity: A Quantitative Overview

The in vitro activity of this compound and ciprofloxacin against S. pneumoniae is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes MIC data from various studies, comparing the two fluoroquinolones against both susceptible and resistant pneumococcal isolates.

Streptococcus pneumoniae Strain TypeFluoroquinoloneMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
All Isolates This compound0.030.06≤0.008 - 0.5[1][2]
Ciprofloxacin1.02.00.12 - >128[2]
Penicillin-Resistant This compound0.030.06-[3]
Ciprofloxacin1.02.0-[3]
Macrolide-Resistant This compound0.030.06-[3]
Ciprofloxacin1.02.0-[3]
Ofloxacin-Intermediate/Resistant This compound0.060.12-[1]
Ciprofloxacin4.08.0-[1]
Ciprofloxacin-Resistant (MIC ≥ 4 µg/mL) This compound0.120.250.03 - 0.5[1][3]
Ciprofloxacin8.032.04 - >64[4][5]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The data clearly indicates that this compound is significantly more potent than ciprofloxacin against all tested categories of S. pneumoniae. Notably, for strains already resistant to ciprofloxacin, this compound's MIC₉₀ remains at a low level of 0.25 µg/mL, whereas the ciprofloxacin MIC₉₀ is 32 µg/mL or higher.[1][3] This suggests that this compound may remain effective even when ciprofloxacin resistance has emerged.

Impact of Resistance Mechanisms on Fluoroquinolone Activity

Fluoroquinolone resistance in S. pneumoniae is primarily mediated by two mechanisms: mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), and the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[6][7][8]

Studies have shown that this compound retains potent activity against strains harboring these resistance mechanisms. For instance, in a study of nine ciprofloxacin-resistant clinical isolates with MICs ranging from 2 to 64 µg/mL, the this compound MICs remained remarkably low, between 0.03 to 0.12 µg/mL.[4][5] These isolates possessed mutations in parC, parE, and gyrB, and/or demonstrated reserpine-sensitive efflux.[4][5] Even in a strain with a ciprofloxacin MIC of 64 µg/mL due to mutations in both parC and gyrA, the this compound MIC was only 0.12 µg/mL, a 500-fold difference in potency.[5][9]

The superior activity of this compound is attributed to its strong affinity for both DNA gyrase and topoisomerase IV, making it a more potent inhibitor of bacterial DNA synthesis.[10] This dual-targeting mechanism may also contribute to a lower propensity for the development of resistance.

Experimental Protocols

The data presented is primarily derived from in vitro susceptibility testing following standardized methodologies.

Minimum Inhibitory Concentration (MIC) Determination

MICs are typically determined using the broth microdilution or agar (B569324) dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the S. pneumoniae isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Preparation: Serial twofold dilutions of this compound and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth, often supplemented with lysed horse blood to support pneumococcal growth.

  • Incubation: The prepared microdilution plates are inoculated with the bacterial suspension and incubated at 35-37°C in an atmosphere of 5% CO₂ for 20-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Analysis of Resistance Mechanisms
  • Efflux Pump Activity: The contribution of efflux pumps to resistance is often assessed by determining the MIC of the fluoroquinolone in the presence and absence of an efflux pump inhibitor, such as reserpine (B192253) (typically at a concentration of 20 µg/mL).[8][11] A fourfold or greater reduction in the MIC in the presence of the inhibitor is considered indicative of efflux activity.[8]

  • QRDR Mutation Analysis: The quinolone resistance-determining regions of the gyrA, gyrB, parC, and parE genes are amplified using the polymerase chain reaction (PCR). The resulting PCR products are then sequenced to identify mutations that lead to amino acid substitutions known to confer resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for comparing the activity of this compound and ciprofloxacin against resistant S. pneumoniae.

experimental_workflow cluster_collection Isolate Collection & Preparation cluster_mic Susceptibility Testing cluster_resistance Resistance Mechanism Analysis cluster_analysis Data Analysis & Comparison Isolate S. pneumoniae Clinical Isolates Inoculum Standardized Inoculum Preparation Isolate->Inoculum QRDR_Analysis PCR Amplification & Sequencing of gyrA, parC, etc. Isolate->QRDR_Analysis MIC_Test Broth Microdilution / Agar Dilution (this compound vs. Ciprofloxacin) Inoculum->MIC_Test Efflux_Test MIC Testing with Efflux Pump Inhibitor (e.g., Reserpine) Inoculum->Efflux_Test MIC_Result Determine MIC₅₀, MIC₉₀, MIC Range MIC_Test->MIC_Result Comparison Compare Activity Against Resistant Phenotypes/Genotypes MIC_Result->Comparison Efflux_Result Identify Efflux-Mediated Resistance Efflux_Test->Efflux_Result QRDR_Result Identify Target Site Mutations QRDR_Analysis->QRDR_Result Efflux_Result->Comparison QRDR_Result->Comparison

Caption: Experimental workflow for comparing fluoroquinolone activity against S. pneumoniae.

Conclusion

References

A Comparative In Vivo Efficacy Analysis of Gemifloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of experimental data highlights the comparative performance of Gemifloxacin (B1671427) and Levofloxacin (B1675101) in various in vivo models, with a particular focus on respiratory tract infections. This guide synthesizes key findings from preclinical and clinical studies to inform researchers, scientists, and drug development professionals.

This compound and levofloxacin are both broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3] While sharing a common mechanism, in vivo studies reveal nuances in their efficacy, particularly against key respiratory pathogens like Streptococcus pneumoniae.

In Vivo Animal Model Efficacy

Animal models of respiratory tract infections have demonstrated this compound's potent in vivo activity, often showing superiority to levofloxacin, especially against resistant strains.

In a guinea pig model of pneumococcal pneumonia, both this compound and levofloxacin were effective against a levofloxacin-susceptible strain of S. pneumoniae.[4] However, only this compound achieved a significant reduction (≥99.9%) in bacterial load against a levofloxacin intermediate-resistant strain.[4] Against a levofloxacin-resistant strain, this compound was the only quinolone tested that showed a significant difference from the control group, achieving a 99.69% reduction in bacteria.[4]

Similarly, in a rat model of respiratory tract infection, this compound produced a 3-5 log reduction in S. pneumoniae numbers, proving to be as potent or more potent than all other comparators, including levofloxacin.[5][6] Notably, levofloxacin and other quinolones were significantly less effective than this compound in this model, reducing bacterial numbers by ≤3 logs.[5][6] Against Haemophilus influenzae, this compound also showed a marked response, significantly reducing bacterial counts.[5]

A sepsis mouse model further corroborated these findings. Against a ciprofloxacin (B1669076)/levofloxacin-susceptible S. pneumoniae strain and two resistant strains with mutations in gyrA and parC, this compound and moxifloxacin (B1663623) showed significantly higher in vivo activity than levofloxacin against the susceptible and one of the resistant strains.[7][8] Against the second resistant strain, this compound demonstrated superior activity compared to both moxifloxacin and levofloxacin.[7][8]

Clinical Efficacy in Humans

Clinical trials in patients with respiratory tract infections have established that this compound is at least as effective as levofloxacin, with some studies suggesting potential advantages such as shorter treatment durations and superior long-term clinical success.

In a randomized, double-blind study of patients with acute exacerbation of chronic bronchitis (AECB), a 5-day course of this compound (320 mg once daily) was found to be at least as clinically effective as a 7-day course of levofloxacin (500 mg once daily).[9] The clinical success rate at follow-up (Days 14-21) in the per-protocol population was 88.2% for this compound and 85.1% for levofloxacin.[9] At a long-term follow-up (Days 28-35), the clinical success rate for this compound was 83.7% compared to 78.4% for levofloxacin.[9]

For the treatment of community-acquired pneumonia (CAP), this compound has consistently demonstrated high clinical and bacteriological success rates.[10][11] In comparative trials, this compound has shown efficacy at least equivalent to other fluoroquinolones like levofloxacin.[11] A meta-analysis of ten randomized controlled trials involving 3,940 patients with CAP or AECB found that overall treatment success was higher for this compound compared to other antibiotics, including other quinolones.[12]

Data Presentation

The following tables summarize the key quantitative data from the cited in vivo studies.

Table 1: Comparative Efficacy in Animal Models of S. pneumoniae Infection

Animal ModelBacterial Strain(s)Key Efficacy OutcomesComparator Agent(s) & OutcomesReference(s)
Guinea Pig PneumoniaLevofloxacin-susceptible, -intermediate, and -resistant S. pneumoniaeThis compound: ≥99.9% reduction vs. control against intermediate-resistant strain; 99.69% reduction against resistant strain.Levofloxacin: Effective against susceptible strain, but not significantly different from control against resistant strains.[4]
Rat Respiratory Tract InfectionFour strains of S. pneumoniaeThis compound: 3-5 log reduction in bacterial numbers compared to untreated animals.Levofloxacin: Significantly less effective (≤3 log reduction).[5][6]
Mouse SepsisCiprofloxacin/levofloxacin-susceptible and two resistant S. pneumoniae strainsThis compound: 100% survival against susceptible and one resistant strain; 60-80% survival against the second resistant strain.Levofloxacin: Significantly lower in vivo activity against all three strains compared to this compound.[7][8]

Table 2: Clinical Efficacy in Acute Exacerbation of Chronic Bronchitis (AECB)

Study DesignPatient PopulationDosing RegimenClinical Success Rate (Per-Protocol, Follow-up Days 14-21)Clinical Success Rate (Per-Protocol, Long-term Follow-up Days 28-35)Reference(s)
Randomized, double-blind360 adults with AECBThis compound: 320 mg once daily for 5 days vs. Levofloxacin: 500 mg once daily for 7 daysThis compound: 88.2% (134/152) vs. Levofloxacin: 85.1% (126/148)This compound: 83.7% (123/147) vs. Levofloxacin: 78.4% (109/139)[9]

Experimental Protocols

Guinea Pig Pneumonia Model Protocol

A detailed methodology for the guinea pig pneumonia model is described in the study by Lemaire et al.[4]

  • Animal Model: Female Hartley guinea pigs (450-550 g).

  • Infection: Intratracheal inoculation with Streptococcus pneumoniae strains with varying susceptibility to ciprofloxacin.

  • Treatment: Treatment was initiated 18 hours post-infection. Ciprofloxacin, levofloxacin, and this compound were administered subcutaneously to mimic human serum concentrations.

  • Efficacy Assessment: Lungs were aseptically removed 24 hours after the start of treatment for bacterial enumeration. Efficacy was defined as a significant difference in the number of viable bacteria in the lungs compared to the control group.[4]

Rat Respiratory Tract Infection Model Protocol

The protocol for the rat respiratory tract infection model is detailed in the study by Berry et al.[5][6]

  • Animal Model: Specific pathogen-free Sprague-Dawley rats.

  • Infection: Intrabronchial infection with Streptococcus pneumoniae or Haemophilus influenzae.

  • Treatment: Oral therapy with this compound or comparator agents was initiated 24 hours after infection and continued once or twice daily for 3 days. Doses were chosen to approximate human serum or tissue concentrations.

  • Efficacy Assessment: Approximately 17 hours after the final dose, lungs were excised for bacterial enumeration.

Mandatory Visualization

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolone This compound / Levofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Decatenates Topoisomerase_IV->Bacterial_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Catenated Daughter DNA Replicated_DNA->Topoisomerase_IV Decatenates Cell_Division Cell Division Decatenated_DNA->Cell_Division DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death

Caption: Mechanism of action of this compound and Levofloxacin.

Experimental_Workflow_Pneumonia_Model cluster_workflow In Vivo Efficacy Study Workflow Animal_Selection Select Animal Model (e.g., Guinea Pig, Rat) Infection Induce Pneumonia via Intratracheal/Intrabronchial Inoculation of Bacteria Animal_Selection->Infection Treatment_Initiation Initiate Treatment (e.g., 18-24h post-infection) Infection->Treatment_Initiation Drug_Administration Administer this compound, Levofloxacin, or Control Treatment_Initiation->Drug_Administration Monitoring Monitor Animal Health and Treatment Duration (e.g., 3 days) Drug_Administration->Monitoring Efficacy_Assessment Euthanize Animals and Excise Lungs for Bacterial Enumeration Monitoring->Efficacy_Assessment Data_Analysis Compare Bacterial Load between Treatment Groups and Control Efficacy_Assessment->Data_Analysis

Caption: Generalized experimental workflow for in vivo pneumonia models.

References

A Head-to-Head Comparison of Gemifloxacin and Moxifloxacin Minimum Inhibitory Concentrations (MICs)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, gemifloxacin (B1671427) and moxifloxacin (B1663623) represent significant advancements, particularly in their activity against respiratory pathogens. This guide provides a comprehensive comparison of their in vitro efficacy, focusing on Minimum Inhibitory Concentration (MIC) data, to assist researchers, scientists, and drug development professionals in their evaluations.

Comparative In Vitro Activity: MIC Data

The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. This is quantitatively expressed by the MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for this compound and moxifloxacin against a range of clinically significant bacterial isolates, collated from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Gram-Positive Aerobes
Bacterial SpeciesDrugMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pneumoniaeThis compound0.015 - 0.030.03 - 0.06[1][2][3]
Moxifloxacin0.120.25[4][5]
Staphylococcus aureus (Methicillin-susceptible)This compound0.0150.03 - 0.06[1][2]
Moxifloxacin0.060.12
Staphylococcus aureus (Methicillin-resistant)This compound18[2]
Moxifloxacin28
Enterococcus faecalisThis compound0.52[1]
Moxifloxacin12
Gram-Negative Aerobes
Bacterial SpeciesDrugMIC50 (μg/mL)MIC90 (μg/mL)
Haemophilus influenzaeThis compound≤0.008≤0.008 - 0.03[1][6]
Moxifloxacin0.030.03 - 0.06[4][5]
Moraxella catarrhalisThis compound0.0080.008 - 0.03[1][6]
Moxifloxacin0.060.06[4]
Escherichia coliThis compound0.0150.016 - 0.125[1][7]
Moxifloxacin0.060.25[7]
Klebsiella pneumoniaeThis compound0.060.25[1]
Moxifloxacin0.120.5
Pseudomonas aeruginosaThis compound28[1]
Moxifloxacin416

Note: MIC values can vary slightly between studies due to differences in the geographical origin of isolates and local resistance patterns.

Experimental Protocols

The determination of MIC values is a standardized process crucial for the evaluation of new antimicrobial agents. The data presented in this guide is primarily derived from studies employing the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar (B569324) media to obtain pure colonies.

    • Several colonies are then used to inoculate a broth medium, which is incubated until it reaches a specific turbidity, corresponding to a standardized bacterial density (approximately 1-5 x 10⁸ CFU/mL).

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and moxifloxacin are prepared in a suitable solvent.

    • A series of twofold dilutions of each antibiotic is made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[9] This results in a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.[9]

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.[8]

  • Interpretation of Results:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]

Visualizing Experimental and Logical Relationships

To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

MIC_Determination_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate Inoculum_Prep Inoculum Preparation Bacterial_Isolate->Inoculum_Prep Antibiotic_Stock Antibiotic Stock (this compound/Moxifloxacin) Serial_Dilution Serial Dilution in Microtiter Plate Antibiotic_Stock->Serial_Dilution Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (35-37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (this compound/Moxifloxacin) DNA_Gyrase DNA Gyrase (Subunits GyrA, GyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Subunits ParC, ParE) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables DNA_Replication->Cell_Death Inhibition leads to Cell_Division->Cell_Death Inhibition leads to

Caption: Mechanism of Action of Fluoroquinolones.

References

validating Gemifloxacin's activity against quinolone-resistant Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era of escalating antimicrobial resistance, the search for effective treatments against multidrug-resistant organisms is paramount. This guide provides a comprehensive analysis of gemifloxacin's efficacy against quinolone-resistant Neisseria gonorrhoeae, the causative agent of gonorrhea. Through a detailed comparison with other fluoroquinolones, supported by experimental data, this document serves as a vital resource for researchers, scientists, and drug development professionals.

The emergence of fluoroquinolone-resistant N. gonorrhoeae has significantly compromised the clinical utility of commonly prescribed agents like ciprofloxacin.[1] This resistance is primarily mediated by specific mutations in the bacterial DNA gyrase (gyrA) and topoisomerase IV (parC) genes, the primary targets of quinolone antibiotics.[2][3][4] Additionally, overexpression of efflux pumps, which actively remove the antibiotic from the bacterial cell, can contribute to reduced susceptibility.[2][3] This compound (B1671427), a newer-generation fluoroquinolone, has demonstrated promising activity against these resistant strains, offering a potential therapeutic alternative.

Comparative In Vitro Activity

Extensive in vitro studies have consistently highlighted this compound's superior potency against both quinolone-susceptible and quinolone-resistant N. gonorrhoeae compared to older fluoroquinolones. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key research, illustrating this compound's enhanced activity. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MICs against Quinolone-Susceptible Neisseria gonorrhoeae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound-0.008[1][4]
Ciprofloxacin--
Trovafloxacin--
Moxifloxacin--
Grepafloxacin--

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MICs against Quinolone-Resistant Neisseria gonorrhoeae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound0.25[5]0.12[1][4]
Ciprofloxacin-1[1][4]
Trovafloxacin-0.25[1][4]
Moxifloxacin-0.5[1][4]
Grepafloxacin-0.5[1][4]

The data clearly indicates that while all fluoroquinolones are less effective against resistant strains, this compound maintains a significantly lower MIC90, suggesting it is more potent at inhibiting the growth of the majority of quinolone-resistant isolates.[1][4]

Mechanisms of Action and Resistance

Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication. Resistance arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which alter the drug-binding sites on these enzymes.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms This compound This compound DNAGyrase DNA Gyrase (gyrA) This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV (parC) This compound->TopoIV Inhibits DNA DNA Replication DNA Replication Blocked DNA->Replication gyrA_mutation gyrA Mutation gyrA_mutation->DNAGyrase Alters Target parC_mutation parC Mutation parC_mutation->TopoIV Alters Target EffluxPump Efflux Pump EffluxPump->this compound Expels Drug

Caption: Mechanism of this compound action and resistance in N. gonorrhoeae.

Experimental Protocols

The determination of in vitro activity of this compound and other antimicrobials against N. gonorrhoeae is primarily conducted using the agar (B569324) dilution method, a reference standard for susceptibility testing.

Agar Dilution Method for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation: GC agar base supplemented with 1% isovitalex is prepared according to the manufacturer's instructions.[6] A series of agar plates are prepared, each containing a specific, doubling concentration of the antimicrobial agent to be tested.[7]

  • Inoculum Preparation: Pure, 16- to 18-hour-old cultures of N. gonorrhoeae isolates are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.[7] This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates and a growth control plate (without antibiotic) using a multipoint inoculator.[7]

  • Incubation: The inoculated plates are incubated at 35-37°C in a 5% CO2-enriched, humidified atmosphere for 20-24 hours.[7]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding single colonies or a faint haze.[8]

  • Quality Control: Reference strains of N. gonorrhoeae with known MIC values, such as ATCC 49226, are included in each test run to ensure the accuracy and reproducibility of the results.[6]

A Prepare serial dilutions of antibiotics in molten GC agar B Pour antibiotic-containing agar into petri dishes and allow to solidify A->B D Inoculate agar plates with bacterial suspension using a multipoint inoculator B->D C Prepare standardized inoculum of N. gonorrhoeae (0.5 McFarland) C->D E Incubate plates at 35-37°C in 5% CO2 for 20-24 hours D->E F Read plates to determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Agar Dilution Susceptibility Testing Method.

Conclusion

The available evidence strongly supports the potent in vitro activity of this compound against quinolone-resistant Neisseria gonorrhoeae. Its lower MIC values compared to other fluoroquinolones make it a promising candidate for further clinical investigation as a treatment option for gonorrhea, particularly in regions with high rates of quinolone resistance. Continued surveillance of antimicrobial susceptibility patterns is crucial to guide treatment recommendations and mitigate the spread of drug-resistant infections.

References

Gemifloxacin's Potency Against Ciprofloxacin-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of gemifloxacin (B1671427) in bacterial strains resistant to ciprofloxacin (B1669076). The data presented herein, compiled from multiple in-vitro studies, demonstrates this compound's retained and often superior efficacy against pathogens that have developed resistance to ciprofloxacin, a widely used fluoroquinolone. This document details the quantitative susceptibility data, the experimental methodologies employed in these key studies, and visual representations of the underlying resistance mechanisms and experimental workflows.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

This compound consistently demonstrates lower minimum inhibitory concentrations (MICs) compared to ciprofloxacin against a range of ciprofloxacin-resistant bacterial strains. This indicates a higher potency and a lower likelihood of clinical failure. The following tables summarize the comparative MIC data for key pathogens.

Table 1: Streptococcus pneumoniae
Strain TypeCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)Fold Difference
Ciprofloxacin-Susceptible0.5 - 1≤0.03-
Ciprofloxacin-Resistant2 - 640.03 - 0.1267 - 533
Highly Ciprofloxacin-Resistant640.12533

Data compiled from studies on penicillin- and ciprofloxacin-resistant S. pneumoniae[1][2][3].

Table 2: Neisseria gonorrhoeae
Strain TypeCiprofloxacin MIC₉₀ (µg/mL)This compound MIC₉₀ (µg/mL)Fold Difference
Ciprofloxacin-Susceptible≤0.060.008-
Ciprofloxacin-Resistant10.128.3

MIC₉₀ represents the concentration required to inhibit 90% of the isolates. Data from a study on 150 N. gonorrhoeae strains, including 50 ciprofloxacin-resistant isolates[4][5][6].

Table 3: Staphylococcus aureus
Strain TypeCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)Fold Difference
Wild-Type--8 - 16 fold more active
Methicillin-Resistant (MRSA)-8 (MIC₉₀)-

This compound was found to be 8- to 16-fold more active against wild-type S. aureus than ciprofloxacin[7][8]. For MRSA, this compound's MIC₉₀ was 8 µg/mL[9].

Understanding the Mechanisms of Resistance and Cross-Resistance

Fluoroquinolone resistance, including to ciprofloxacin, primarily arises from mutations in the genes encoding their target enzymes: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).[10] Efflux pumps, which actively transport antibiotics out of the bacterial cell, also contribute to resistance.

This compound's efficacy against ciprofloxacin-resistant strains is attributed to its dual-targeting mechanism and high affinity for both DNA gyrase and topoisomerase IV.[7][8] This means that even if a mutation confers resistance to ciprofloxacin by altering one target, this compound can still effectively inhibit the other. Studies have shown that dual mutations in both gyrase and topoisomerase IV are required to cause a significant increase in this compound MICs.[7][8]

The following diagram illustrates the primary mechanisms of fluoroquinolone resistance.

Mechanisms of Fluoroquinolone Resistance cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA, GyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) Fluoroquinolone->Topo_IV Inhibits Efflux_Pump Efflux Pump Fluoroquinolone->Efflux_Pump Substrate for DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Mutated_Gyrase Mutated DNA Gyrase DNA_Gyrase->Mutated_Gyrase Mutation in gyrA/gyrB Topo_IV->DNA_Replication Enables Mutated_Topo Mutated Topoisomerase IV Topo_IV->Mutated_Topo Mutation in parC/parE Cell_Death Cell Death DNA_Replication->Cell_Death Blocked Resistance Resistance Efflux_Pump->Resistance Contributes to Mutated_Gyrase->Resistance Leads to Mutated_Topo->Resistance Leads to Experimental Workflow for Cross-Resistance Assessment Start Start Isolate_Strains Isolate Ciprofloxacin-Resistant and Susceptible Bacterial Strains Start->Isolate_Strains Prepare_Inoculum Prepare Standardized Bacterial Inoculum Isolate_Strains->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Strains Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Agar (B569324) Plates with Serial Dilutions of this compound and Ciprofloxacin Prepare_Plates->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Compare_MICs Compare MICs of this compound and Ciprofloxacin for Both Resistant and Susceptible Strains Read_MIC->Compare_MICs Analyze_Data Analyze Fold-Difference in MICs Compare_MICs->Analyze_Data End End Analyze_Data->End

References

Gemifloxacin's Efficacy Against Fluoroquinolone-Resistant Strains with gyrA Mutations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gemifloxacin's potency against bacterial strains harboring gyrA mutations, a key mechanism of fluoroquinolone resistance. Supported by experimental data, this document outlines this compound's performance relative to other fluoroquinolones and details the methodologies used in these evaluations.

This compound (B1671427), a synthetic fluoroquinolone, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3] Mutations in the genes encoding these enzymes, particularly the gyrA gene of DNA gyrase, are a primary cause of fluoroquinolone resistance.[2][4][5] This guide evaluates the efficacy of this compound in overcoming this resistance mechanism, presenting a comparative analysis with other commonly used fluoroquinolones.

Comparative Potency Against Strains with gyrA Mutations

Experimental data consistently demonstrates that this compound often retains significant activity against bacterial strains with gyrA mutations that confer resistance to other fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin (B1675101). This suggests that this compound may be a viable option for treating infections caused by certain fluoroquinolone-resistant pathogens.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other fluoroquinolones against various bacterial strains with defined mutations in the gyrA gene. The data is compiled from multiple in vitro studies.

Bacterial SpeciesMutation(s) in gyrA (and other genes if specified)This compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)Reference(s)
Streptococcus pneumoniaeWild-Type0.061-2--[6]
Streptococcus pneumoniaegyrA (Ser81Tyr)0.12Unaffected-Increased twofold[7]
Streptococcus pneumoniaegyrA + parC0.516-64 fold increase--[6][7]
Streptococcus pneumoniaegyrA + parC + parE164-fold increase--[7]
Helicobacter pylorigyrA (N87K or D91Y/N)Lower than levofloxacin->1 (Resistant)-[8]
Staphylococcus aureusgyrA (single mutant)Twofold increase---[9]
Staphylococcus aureusgrlA + gyrA (double mutant)32-64 fold increase128-256 fold increase--[10]

Note: MIC values can vary based on the specific strain and testing methodology. The table presents a consolidation of findings from various studies.

The data indicates that while MICs of this compound do increase with the presence of gyrA mutations, the fold-increase is often less pronounced compared to other fluoroquinolones. For instance, in Streptococcus pneumoniae with a single gyrA mutation, the this compound MIC increased only twofold.[7] Even in strains with double mutations in gyrA and parC, this compound often exhibits a lower MIC than comparator drugs.[6][7] A study on Helicobacter pylori found that 18.2% of levofloxacin-resistant isolates, nearly all of which had gyrA mutations, were still susceptible to this compound.[8]

Mechanism of Action and Resistance

Fluoroquinolones exert their bactericidal effect by trapping the enzyme-DNA complex, leading to double-stranded DNA breaks and cell death. The primary targets are DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, although this can vary.[2] this compound is known to have a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which may contribute to its potency and a lower propensity for resistance development.[1][11]

Mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene alter the structure of DNA gyrase, reducing the binding affinity of fluoroquinolones.[2][3] This leads to decreased susceptibility and, consequently, higher MIC values. The specific amino acid substitution in GyrA can influence the level of resistance to different fluoroquinolones.[4][12]

Fluoroquinolone_Action_and_Resistance cluster_0 Bacterial Cell cluster_1 Mechanism of Action cluster_2 Resistance Mechanism Fluoroquinolone Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Fluoroquinolone->Topoisomerase_IV Inhibits Reduced_Binding Reduced Fluoroquinolone Binding Affinity Fluoroquinolone->Reduced_Binding Enzyme_DNA_Complex Enzyme-DNA Complex Formation DNA_Gyrase->Enzyme_DNA_Complex Topoisomerase_IV->Enzyme_DNA_Complex DNA Bacterial DNA DNA_Replication_Blocked DNA Replication Blocked Enzyme_DNA_Complex->DNA_Replication_Blocked Cell_Death Bactericidal Effect DNA_Replication_Blocked->Cell_Death gyrA_Mutation gyrA Gene Mutation Altered_GyrA Altered GyrA Subunit gyrA_Mutation->Altered_GyrA Altered_GyrA->Reduced_Binding Resistance Fluoroquinolone Resistance Reduced_Binding->Resistance

Caption: Fluoroquinolone mechanism of action and the impact of gyrA mutations on resistance.

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to this compound and other fluoroquinolones is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium.[1]

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.[1]

  • Serial Dilution of Antibiotic: Twofold serial dilutions of this compound (or other fluoroquinolones) are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.[1] For some organisms, such as Neisseria gonorrhoeae, incubation may be performed in a CO₂-enriched atmosphere.[1]

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[1]

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

  • Preparation of Agar Plates: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. For fastidious organisms like streptococci, the agar may be supplemented with 5% defibrinated sheep blood.[1]

  • Inoculation: The prepared agar plates are inoculated with a standardized bacterial suspension.

  • Incubation: Plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific organism being tested.

  • Interpretation of Results: The MIC is the lowest concentration of the drug that inhibits the visible growth of the bacteria on the agar surface.[1]

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation Bacterial_Culture Bacterial Isolate McFarland_Standard 0.5 McFarland Turbidity Standard Bacterial_Culture->McFarland_Standard Inoculum_Prep Prepare Standardized Inoculum (5x10^5 CFU/mL) McFarland_Standard->Inoculum_Prep Inoculate_Plates Inoculate Microtiter Plates (Broth Dilution) or Agar Plates Inoculum_Prep->Inoculate_Plates Antibiotic_Dilution Prepare Serial Dilutions of Fluoroquinolone Antibiotic_Dilution->Inoculate_Plates Incubation Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubation Read_Results Observe for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration Inhibiting Growth Read_Results->Determine_MIC

Caption: A generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The available in vitro data suggests that this compound retains notable potency against many bacterial strains with gyrA mutations that confer resistance to other fluoroquinolones. Its dual-targeting mechanism of action likely contributes to this advantageous profile. While the presence of gyrA mutations does lead to an increase in this compound MICs, the magnitude of this increase is often smaller than that observed for other fluoroquinolones. This positions this compound as a potentially valuable therapeutic agent in clinical scenarios where fluoroquinolone resistance mediated by gyrA mutations is a concern. However, clinical efficacy is dependent on a variety of factors, and in vitro susceptibility data should be considered in conjunction with pharmacokinetic and pharmacodynamic principles.

References

Assessing Gemifloxacin Efficacy in Bacteria with parC Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gemifloxacin's efficacy against bacteria harboring parC mutations, a key mechanism of fluoroquinolone resistance. The data presented is intended to inform research and development efforts in the field of antibacterial therapeutics. We will delve into a comparative analysis of this compound with other fluoroquinolones, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of Fluoroquinolones against Streptococcus pneumoniae with parC Mutations

The emergence of resistance to fluoroquinolones, often mediated by mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, poses a significant challenge in treating bacterial infections. The parC gene encodes a subunit of topoisomerase IV, a critical enzyme for DNA replication. Mutations in parC can reduce the binding affinity of fluoroquinolones, leading to decreased susceptibility.

This compound has demonstrated potent activity against Streptococcus pneumoniae, including strains with mutations in parC.[1][2] Its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, is thought to contribute to its enhanced efficacy against certain resistant strains.[1][3]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other fluoroquinolones against wild-type S. pneumoniae and isogenic mutants with defined parC and gyrA mutations. A lower MIC value indicates greater potency.

Bacterial Strain Relevant Genotype This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Moxifloxacin MIC (µg/mL) Levofloxacin MIC (µg/mL)
Wild-Type gyrA+, parC+0.03 - 0.061 - 20.251
parC Mutant gyrA+, parC (S79F/Y)0.12 - 0.254 - 80.25 - 0.52 - 4
gyrA Mutant gyrA (S81F/Y), parC+0.12 - 0.251 - 20.5 - 11 - 2
gyrA + parC Double Mutant gyrA (S81F/Y), parC (S79F/Y)0.5 - 116 - 642 - 48 - 32

Data compiled from multiple sources.[1][2][4][5]

Key Observations:

  • This compound consistently exhibits the lowest MICs against both wild-type and mutant strains compared to ciprofloxacin, moxifloxacin, and levofloxacin.[2][6]

  • A single mutation in parC leads to a 2- to 4-fold increase in the MIC of this compound, a modest change compared to the more significant increases seen with some other fluoroquinolones.[4]

  • Even against double mutants (gyrA and parC), this compound maintains a lower MIC than the other tested agents, suggesting it retains a degree of efficacy where others may fail.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of fluoroquinolone efficacy.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard agar (B569324) dilution method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

  • Mueller-Hinton agar (MHA) supplemented with 5% defibrinated sheep blood.

  • Antimicrobial agent stock solutions.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Sterile petri dishes, pipettes, and spreader.

Procedure:

  • Prepare Agar Plates: Aseptically add appropriate volumes of antimicrobial stock solutions to molten MHA to create a series of plates with two-fold serial dilutions of the antimicrobial agent. Pour the agar into petri dishes and allow them to solidify.

  • Prepare Inoculum: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculate Plates: Using a multipoint inoculator or a sterile swab, inoculate the surface of each agar plate with the standardized bacterial suspension.

  • Incubate: Incubate the plates at 35-37°C for 18-24 hours in an appropriate atmosphere (e.g., 5% CO2 for S. pneumoniae).

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Selection of Quinolone-Resistant Mutants

This protocol describes a method for selecting spontaneous bacterial mutants with reduced susceptibility to fluoroquinolones.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • Agar plates containing various concentrations of the selecting fluoroquinolone (e.g., 2x, 4x, and 8x the MIC of the parental strain).

  • Sterile centrifuge tubes, spreader.

Procedure:

  • Prepare High-Density Inoculum: Grow a large volume of the bacterial culture to the late logarithmic phase. Concentrate the cells by centrifugation and resuspend them in a small volume of broth to achieve a high cell density (e.g., >109 CFU/mL).

  • Plate on Selective Media: Spread a known volume of the concentrated bacterial suspension onto the surface of agar plates containing the selecting fluoroquinolone at different concentrations.

  • Incubate: Incubate the plates under appropriate conditions for 48-72 hours.

  • Isolate and Confirm Mutants: Pick individual colonies that grow on the selective plates. Purify the isolates by streaking them onto fresh selective agar plates.

  • Characterize Mutants: Determine the MIC of the selecting agent and other fluoroquinolones for the isolated mutants. Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to identify mutations.

Visualizing Mechanisms and Workflows

Mechanism of Fluoroquinolone Action and Resistance

Fluoroquinolones exert their bactericidal effect by inhibiting the activity of DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. The diagram below illustrates the mechanism of action and how mutations in the parC gene contribute to resistance.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanism FQ Fluoroquinolone TopoIV Topoisomerase IV (parC subunit) FQ->TopoIV Inhibits Reduced_Binding Reduced FQ Binding FQ->Reduced_Binding Ineffective Inhibition DNA_Rep DNA Replication TopoIV->DNA_Rep Enables Cell_Death Cell Death TopoIV->Cell_Death Inhibition leads to DNA_Rep->Cell_Death Blocked parC_mutation parC Mutation Altered_TopoIV Altered Topoisomerase IV parC_mutation->Altered_TopoIV Altered_TopoIV->Reduced_Binding

Caption: Mechanism of fluoroquinolone action and parC-mediated resistance.

Experimental Workflow: MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

G start Start prep_plates Prepare Agar Plates with Serial Antibiotic Dilutions start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (18-24h, 35-37°C) inoculate->incubate read_results Read Results incubate->read_results end Determine MIC read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Development of Fluoroquinolone Resistance

This diagram illustrates the stepwise acquisition of mutations leading to high-level fluoroquinolone resistance in bacteria.

G wild_type Wild-Type Bacterium (Susceptible) fq_exposure Fluoroquinolone Exposure wild_type->fq_exposure first_step First-Step Mutant (e.g., parC mutation) Low-Level Resistance fq_exposure->first_step continued_exposure Continued FQ Exposure first_step->continued_exposure second_step Second-Step Mutant (e.g., gyrA mutation) High-Level Resistance continued_exposure->second_step

Caption: Stepwise development of high-level fluoroquinolone resistance.

Conclusion

The data presented in this guide underscores the potent in vitro activity of this compound against Streptococcus pneumoniae, including strains with parC mutations that confer resistance to other fluoroquinolones. Its ability to maintain a low MIC in the presence of single and even double topoisomerase mutations suggests a potential advantage in clinical settings where such resistance mechanisms are prevalent. The provided experimental protocols offer a standardized framework for further research and comparative studies. The visualizations aim to clarify the complex interactions between fluoroquinolones, their bacterial targets, and the mechanisms of resistance, providing a valuable resource for researchers and drug development professionals.

References

Gemifloxacin's Dual-Targeting Mechanism: A Comparative Analysis with Other Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone antimicrobials are a cornerstone in the treatment of bacterial infections, primarily due to their direct inhibition of bacterial DNA synthesis.[1] Their mechanism of action involves targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. This guide provides a detailed comparison of the dual-targeting mechanism of Gemifloxacin (B1671427) against other notable quinolones, supported by experimental data and methodologies.

The key event in quinolone action is the trapping of a reversible intermediate state where the topoisomerase is covalently bound to the cleaved DNA.[2][3] This drug-enzyme-DNA complex blocks the progression of the replication fork, leading to the cessation of DNA synthesis and ultimately, cell death.[4][5] While all fluoroquinolones target both DNA gyrase and topoisomerase IV, their relative potency against each enzyme can differ significantly, influencing their antibacterial spectrum and the likelihood of resistance development.[1]

This compound, a newer generation fluoroquinolone, is recognized for its potent activity, particularly against Gram-positive bacteria like Streptococcus pneumoniae.[6][7] This enhanced potency is largely attributed to its balanced and potent dual-targeting of both DNA gyrase and topoisomerase IV.[6][7]

The Dual-Targeting Hypothesis

The dual-targeting hypothesis posits that a quinolone with balanced, high-level activity against both DNA gyrase and topoisomerase IV is less likely to select for resistant mutants.[8] Resistance to quinolones often arises from stepwise mutations in the genes encoding these enzymes (gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV).[2][3] If a quinolone preferentially targets one enzyme, a single mutation in the gene for that primary target can confer a significant level of resistance.[3] However, for a dual-targeting agent, mutations in both enzymes would be required to achieve a similar level of resistance, a much rarer event.[3][8]

Comparative Efficacy: this compound vs. Other Quinolones

Experimental data consistently demonstrates this compound's potent activity and balanced targeting profile compared to older quinolones like Ciprofloxacin (B1669076) and Levofloxacin (B1675101).

In Vitro Activity Against Target Enzymes

The inhibitory activity of quinolones against purified DNA gyrase and topoisomerase IV is a key indicator of their potency. This is typically measured by the 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity.

QuinoloneOrganismTarget EnzymeIC50 (µg/ml)Reference
This compound S. aureusTopoisomerase IV0.25[9][10]
DNA Gyrase0.31[9][10]
Ciprofloxacin S. aureusTopoisomerase IV2.5 - 5.0[11]
DNA Gyrase>100[11]
Sitafloxacin E. faecalisDNA Gyrase1.38[12]
Topoisomerase IV1.42[12]
Levofloxacin E. faecalisDNA Gyrase28.1[12]
Topoisomerase IV8.49[12]
Gatifloxacin E. faecalisDNA Gyrase5.60[12]
Topoisomerase IV4.24[12]

As shown in the table, this compound exhibits potent and relatively balanced IC50 values for both topoisomerase IV and DNA gyrase in S. aureus.[9][10] In contrast, Ciprofloxacin is significantly more potent against topoisomerase IV than DNA gyrase in this organism.[11] Sitafloxacin also demonstrates a balanced dual-targeting profile against E. faecalis enzymes.[12]

Minimum Inhibitory Concentrations (MICs)

MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. They provide a measure of the drug's overall antibacterial potency.

QuinoloneOrganismMIC (µg/ml)Reference
This compound S. pneumoniae 77850.06[6][13]
Ciprofloxacin S. pneumoniae 77851 - 2[6][13]
This compound Wild-type S. aureus ISP7940.03[9]
Ciprofloxacin Wild-type S. aureus ISP7940.25 - 0.5[9]
Levofloxacin S. pneumoniae (levofloxacin-susceptible)Not specified[14]
This compound S. pneumoniae (levofloxacin-resistant)0.12[15]
Ciprofloxacin S. pneumoniae (levofloxacin-resistant)64[15]

This compound consistently demonstrates lower MICs against key respiratory pathogens like S. pneumoniae and S. aureus compared to Ciprofloxacin.[6][9][13] Notably, this compound retains significant activity against strains that have developed resistance to Ciprofloxacin and Levofloxacin.[14][15][16] This is attributed to its ability to effectively inhibit both target enzymes, even when one may have a resistance-conferring mutation.[6] For instance, in a study with ciprofloxacin-resistant S. pneumoniae, the MIC for this compound was 0.12 µg/ml, whereas for Ciprofloxacin it was 64 µg/ml.[15]

Mechanism of Action and Resistance

The differential targeting of quinolones has implications for the development of resistance. In many Gram-positive bacteria, such as S. pneumoniae and S. aureus, topoisomerase IV is the primary target for older fluoroquinolones like Ciprofloxacin.[2] Consequently, the first-step mutations leading to resistance are often found in the parC gene. In contrast, for Gram-negative bacteria, DNA gyrase is typically the primary target.[2]

This compound's more balanced activity means that in some organisms, like S. pneumoniae, DNA gyrase is the preferential in vivo target, with mutations in gyrA appearing as the first step in resistance development, followed by mutations in parC.[6] This dual-targeting approach, where both enzymes are potently inhibited, is thought to be a key factor in reducing the likelihood of selecting for resistant strains.[7]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the dual-targeting mechanism of quinolones.

DNA Supercoiling Assay (for DNA Gyrase Activity)

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 DNA, ATP, MgCl2, and the appropriate buffer.

  • Enzyme and Inhibitor: Add purified DNA gyrase to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the quinolone before adding the DNA substrate.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Electrophoresis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Quantify the amount of supercoiled DNA in each lane to determine the IC50 of the quinolone.

Decatenation Assay (for Topoisomerase IV Activity)

This assay measures the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), typically kinetoplast DNA (kDNA).[17]

  • Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, MgCl2, and the appropriate buffer.

  • Enzyme and Inhibitor: Add purified topoisomerase IV to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the quinolone.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination: Stop the reaction with a stop solution.

  • Electrophoresis: Separate the decatenated minicircles from the kDNA network by agarose gel electrophoresis. The decatenated circles migrate faster.

  • Quantification: Quantify the amount of decatenated product to determine the IC50 of the quinolone.

Cleavage Complex Stabilization Assay

This assay measures the ability of a quinolone to stabilize the covalent complex between the topoisomerase and cleaved DNA.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, the purified topoisomerase (either DNA gyrase or topoisomerase IV), and the quinolone.

  • Incubation: Incubate the reaction to allow for complex formation.

  • Linearization: Add a denaturing agent (e.g., SDS) and a protease (e.g., proteinase K) to linearize the plasmid at the site of the cleaved complex.

  • Electrophoresis: Analyze the DNA by agarose gel electrophoresis. The amount of linear DNA is proportional to the amount of stabilized cleavage complex.

  • Quantification: Quantify the linear DNA band to determine the concentration of quinolone that produces the maximum amount of cleavage.

Visualizing the Mechanisms

The following diagrams illustrate the dual-targeting mechanism of this compound and the experimental workflow for assessing enzyme inhibition.

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_gyrase DNA Gyrase cluster_topoIV Topoisomerase IV cluster_quinolones Quinolone Action cluster_outcome Cellular Outcome Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA Replication->Supercoiled_DNA Creates positive supercoils Gyrase GyrA2B2 Supercoiled_DNA->Gyrase Introduces negative supercoils Relaxed_DNA Relaxed/Decatenated DNA TopoIV ParC2E2 Relaxed_DNA->TopoIV Decatenates daughter chromosomes Replication_Fork Replication Fork Progression Gyrase->Relaxed_DNA Cleavage_Complex Stabilized Drug-Enzyme-DNA Cleavage Complex TopoIV->Replication_Fork This compound This compound This compound->Gyrase Potent Inhibition This compound->TopoIV Potent Inhibition Other_Quinolones Other Quinolones (e.g., Ciprofloxacin) Other_Quinolones->Gyrase Secondary Target (in Gram+) Other_Quinolones->TopoIV Primary Target (in Gram+) Replication_Blocked Replication Fork Stalling Cleavage_Complex->Replication_Blocked DSBs Double-Strand Breaks Replication_Blocked->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Quinolone mechanism of action and dual-targeting by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Enzyme Activity Assays cluster_gyrase_assay DNA Supercoiling Assay cluster_topoIV_assay Decatenation Assay cluster_results Data Analysis Purify_Enzymes Purify DNA Gyrase & Topoisomerase IV Gyrase_Reaction Incubate Relaxed DNA + Gyrase + Quinolone Purify_Enzymes->Gyrase_Reaction TopoIV_Reaction Incubate kDNA + Topo IV + Quinolone Purify_Enzymes->TopoIV_Reaction Prepare_Substrates Prepare DNA Substrates (Relaxed Plasmid, kDNA) Prepare_Substrates->Gyrase_Reaction Prepare_Substrates->TopoIV_Reaction Prepare_Quinolones Prepare Serial Dilutions of Quinolones Prepare_Quinolones->Gyrase_Reaction Prepare_Quinolones->TopoIV_Reaction Gyrase_Gel Agarose Gel Electrophoresis Gyrase_Reaction->Gyrase_Gel Gyrase_Analysis Quantify Supercoiled DNA Gyrase_Gel->Gyrase_Analysis IC50 Determine IC50 Values Gyrase_Analysis->IC50 TopoIV_Gel Agarose Gel Electrophoresis TopoIV_Reaction->TopoIV_Gel TopoIV_Analysis Quantify Decatenated DNA TopoIV_Gel->TopoIV_Analysis TopoIV_Analysis->IC50 Comparison Compare Potency and Dual-Targeting Profile IC50->Comparison

Caption: Experimental workflow for determining quinolone inhibition of topoisomerases.

Conclusion

This compound's potent and balanced dual-targeting of both DNA gyrase and topoisomerase IV distinguishes it from many other quinolones. This characteristic contributes to its enhanced antibacterial activity, particularly against Gram-positive pathogens, and its retained efficacy against strains resistant to other fluoroquinolones. The principle of dual-targeting is a critical consideration in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. The experimental methodologies outlined provide a framework for the continued evaluation and comparison of novel quinolone compounds.

References

Gemifloxacin's Clinical Efficacy Against Multidrug-Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of gemifloxacin (B1671427) against multidrug-resistant (MDR) pathogens, supported by experimental data. This compound, a fluoroquinolone antibiotic, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to other antimicrobial agents.[1][2] Its mechanism of action involves the dual targeting of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4] This dual-targeting is thought to contribute to its potent bactericidal activity and a reduced likelihood of resistance development.[5]

Comparative In Vitro Activity

This compound has consistently shown potent in vitro activity against a wide array of clinical isolates, often surpassing the potency of other fluoroquinolones, particularly against Gram-positive organisms.

Table 1: Comparative In Vitro Activity of this compound and Other Fluoroquinolones Against Key Respiratory Pathogens

Organism (Resistance Profile)This compound MIC₉₀ (μg/mL)Ciprofloxacin MIC₉₀ (μg/mL)Levofloxacin MIC₉₀ (μg/mL)Ofloxacin (B1677185) MIC₉₀ (μg/mL)
Streptococcus pneumoniae (Penicillin-susceptible)0.03212
Streptococcus pneumoniae (Penicillin-resistant)0.03212
Streptococcus pneumoniae (Ciprofloxacin-resistant)0.12>1616-
Haemophilus influenzae≤0.0080.030.060.125
Moraxella catarrhalis0.0080.030.060.125

Data compiled from multiple in vitro surveillance studies.[6][7]

Table 2: In Vitro Activity of this compound Against Other Multidrug-Resistant Pathogens

OrganismThis compound MIC₉₀ (μg/mL)Comparator(s) MIC₉₀ (μg/mL)
Methicillin-susceptible Staphylococcus aureus (MSSA)0.03-0.06Ciprofloxacin: 0.5-1
Methicillin-resistant Staphylococcus aureus (MRSA)8Ciprofloxacin: >16
Enterococcus faecalis2Ciprofloxacin: 8
Pseudomonas aeruginosa4-8Ciprofloxacin: >16
Escherichia coli0.016Ciprofloxacin: ≤0.25

Data compiled from multiple in vitro studies.[6][7][8]

Clinical Efficacy in Comparative Trials

Clinical trials have primarily focused on the efficacy of this compound in treating community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (AECB).

Table 3: Clinical and Bacteriological Success Rates of this compound in Community-Acquired Pneumonia (CAP)

ComparatorThis compound Clinical Success RateComparator Clinical Success RateThis compound Bacteriological Eradication RateComparator Bacteriological Eradication RateStudy Population
Trovafloxacin (B114552)87.6%81.1%94.0%94.4%Intent-to-Treat
Amoxicillin/Clavulanate93.6%93.2%90.0%79.5%Per-Protocol
Ceftriaxone/Cefuroxime92.2%93.4%90.6%87.3%Per-Protocol

Data from randomized, controlled clinical trials.[9][10][11]

In a study comparing this compound to trovafloxacin for CAP, this compound demonstrated a statistically superior clinical success rate in the intent-to-treat population.[9] Furthermore, this compound has shown high eradication rates for key respiratory pathogens, including 100% eradication of S. pneumoniae in one study.[9] A meta-analysis of randomized controlled trials concluded that this compound was either equivalent or superior to other antibiotics in its effectiveness for CAP and AECB.[4]

While clinical data on this compound for infections caused by MRSA, VRE, and MDR P. aeruginosa is limited, its in vitro activity suggests potential utility. For instance, in an experimental model of MRSA keratitis, 0.3% this compound ophthalmic solution was shown to be an effective topical therapy.[12] In uncomplicated urinary tract infections, this compound demonstrated clinical success rates of 95% or more in two studies, comparable to ofloxacin and ciprofloxacin.[2][13]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Clinical Trial Protocol: Randomized, Double-Blind Study of this compound for Community-Acquired Pneumonia

This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of this compound.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Adult patients diagnosed with mild-to-moderate community-acquired pneumonia.

  • Inclusion Criteria:

    • Age 18 years or older.

    • Clinical signs and symptoms of CAP (e.g., fever, cough, purulent sputum).

    • Radiographic evidence of a new infiltrate on chest X-ray.

  • Exclusion Criteria:

    • Hospital-acquired pneumonia.

    • Known or suspected infection with a pathogen resistant to fluoroquinolones.

    • Severe underlying disease that could confound the evaluation of the therapeutic response.

    • Pregnancy or lactation.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound (e.g., 320 mg once daily) or a comparator antibiotic for a specified duration (e.g., 5-7 days). Both patients and investigators are blinded to the treatment allocation.[10]

  • Efficacy Endpoints:

    • Primary Endpoint: Clinical cure rate at the follow-up visit (e.g., days 24-30), defined as the resolution of signs and symptoms of infection without the need for additional antibiotic therapy.[10]

    • Secondary Endpoints: Bacteriological response (eradication, presumed eradication, persistence), radiological response, and clinical response at the end of therapy.[10]

  • Safety Assessment: Monitoring and recording of all adverse events throughout the study.

Visualizing Mechanisms and Workflows

This compound's Mechanism of Action and Bacterial Resistance

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms This compound This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Target_Mutation Target Site Mutations (gyrA, parC) Reduced_Binding Reduced this compound Binding Target_Mutation->Reduced_Binding Efflux_Pumps Increased Efflux Pump Activity Reduced_Concentration Reduced Intracellular Concentration Efflux_Pumps->Reduced_Concentration Reduced_Binding->this compound Blocks Action Reduced_Concentration->this compound Expels Drug

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV, and key resistance mechanisms.

Experimental Workflow for In Vitro Time-Kill Curve Analysis

cluster_workflow Time-Kill Curve Experimental Workflow Start Start Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum Exposure Expose Bacteria to Different this compound Concentrations Inoculum->Exposure Dilution Prepare Serial Dilutions of this compound in Broth Dilution->Exposure Incubation Incubate at 35°C Exposure->Incubation Sampling Collect Samples at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) Incubation->Sampling Plating Perform Viable Plate Counts (Serial Dilution & Plating) Sampling->Plating Data_Analysis Analyze Data: Plot log10 CFU/mL vs. Time Plating->Data_Analysis End End Data_Analysis->End

Caption: A standardized workflow for conducting in vitro time-kill curve experiments.[14]

Conclusion

This compound demonstrates potent in vitro activity against a broad range of pathogens, including many multidrug-resistant strains. Clinical evidence strongly supports its efficacy in the treatment of community-acquired respiratory tract infections, where it has shown comparable or superior outcomes to other commonly used antibiotics. While more extensive clinical data are needed to fully establish its role in treating infections caused by other challenging MDR pathogens like MRSA and VRE, its potent in vitro profile and dual mechanism of action make it a valuable agent in the antimicrobial armamentarium. Further clinical investigation into its efficacy against a wider range of MDR infections is warranted.

References

Comparative Safety Profile of Gemifloxacin and Other Respiratory Fluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of gemifloxacin (B1671427) and other prominent respiratory fluoroquinolones, including moxifloxacin (B1663623), levofloxacin (B1675101), and gatifloxacin (B573). The information is supported by data from clinical trials and post-marketing surveillance.

The respiratory fluoroquinolones are a critical class of antibiotics valued for their broad-spectrum activity against common respiratory pathogens. However, their use is associated with a range of adverse drug reactions (ADRs), some of which are class-wide effects, while others vary in incidence and severity among the individual agents. This guide offers a detailed examination of their comparative safety to inform research and development.

Data Presentation: Comparative Incidence of Adverse Drug Reactions

The following tables summarize the incidence of common and serious adverse drug reactions associated with this compound, moxifloxacin, levofloxacin, and gatifloxacin, based on data from clinical trials. It is important to note that direct head-to-head comparative trials for all adverse events across all four drugs are limited; therefore, the data presented is a compilation from various studies and may not be directly comparable in all instances.

Table 1: Common Adverse Drug Reactions in Clinical Trials (% Incidence)

Adverse Drug ReactionThis compoundMoxifloxacinLevofloxacinGatifloxacin
Gastrointestinal
Diarrhea3.6% - 5.1%[1][2]4.9% - 6.2%[3]1.1% - 2.89%[4]4%[5]
Nausea2.7% - 3.9%[1][2]6.8% - 7.9%[3]1.1% - 3%[4]8%[5]
Vomiting0.9%[1][2]1.8%[3]0.4% (leading to discontinuation)[6]-
Nervous System
Headache1.2%[1][2]1.9% - 5.6%[3]3%[5]3%[5]
Dizziness0.8%[1][2]2.8%[3]3%[5]3%[5]
Dermatological
Rash2.8% - 3.6%[1][2]0.9% - 2.3%[3]--
Other
Taste Perversion0.3%[1][2]---

Note: The ranges in percentages reflect data from different clinical trials and patient populations.

Table 2: Serious Adverse Drug Reactions and Events of Special Interest

Adverse Drug ReactionThis compoundMoxifloxacinLevofloxacinGatifloxacin
QTc Prolongation Slight prolongation (mean 2.56 ms)[1]Significant prolongation noted in some studies[7]No significant effect on QTc in some studies[8]Potential to prolong QTc interval[5]
Dysglycemia Not a prominent issueNo evidence of disturbances in glucose metabolism[9]Slightly increased risk of hypoglycemia (AOR 1.5)[10][11]Significantly increased risk of both hypoglycemia (AOR 4.3) and hyperglycemia (AOR 16.7)[10][11][12]
Tendinopathy/Tendon Rupture Class-wide riskClass-wide riskClass-wide risk; may have a greater propensity than some others[13]Class-wide risk
Hepatotoxicity Low incidence of LFT elevation (0.4-1.2%)[1]Incidence similar to comparators[14]Rare cases of severe liver injury (<1 per 5 million prescriptions)[4]-
Photosensitivity Rare (0.039%)[15]Low risk[16][17]Low risk[16][17]Low risk[16][17]

AOR: Adjusted Odds Ratio, compared to macrolides.

Experimental Protocols

Detailed experimental protocols for specific clinical trials are often proprietary. However, a generalized methodology for assessing the safety profile of a respiratory fluoroquinolone in a clinical trial setting is outlined below. This workflow is based on common practices described in the literature for evaluating new antimicrobial agents.

Generalized Experimental Workflow for Fluoroquinolone Safety Assessment in a Phase III Clinical Trial

G cluster_pre_trial Pre-Trial Phase cluster_trial_conduct Trial Conduct Phase cluster_post_trial Post-Trial Phase protocol_dev Protocol Development - Inclusion/Exclusion Criteria - Dosing Regimen - Safety Endpoints ethics_approval Ethics Committee/ IRB Approval protocol_dev->ethics_approval patient_recruitment Patient Recruitment & Informed Consent ethics_approval->patient_recruitment randomization Randomization (Test Drug vs. Comparator) patient_recruitment->randomization drug_admin Drug Administration randomization->drug_admin safety_monitoring Ongoing Safety Monitoring - Adverse Event (AE) Reporting - Vital Signs - Laboratory Tests (e.g., LFTs) - ECGs for QTc Interval drug_admin->safety_monitoring data_collection Data Collection safety_monitoring->data_collection end_of_treatment End of Treatment Assessment data_collection->end_of_treatment follow_up Follow-up Period (e.g., 30 days post-treatment) end_of_treatment->follow_up data_analysis Data Analysis - Incidence of AEs - Statistical Comparison follow_up->data_analysis reporting Reporting to Regulatory Authorities (e.g., FDA, EMA) data_analysis->reporting

Caption: Generalized workflow for a Phase III clinical trial safety assessment of a respiratory fluoroquinolone.

Key Signaling Pathways in Fluoroquinolone-Associated Tendinopathy

The precise mechanisms underlying fluoroquinolone-associated tendinopathy are not fully elucidated, but research points to a multifactorial process involving direct cellular toxicity and disruption of the extracellular matrix. The following diagram illustrates a proposed signaling pathway.

G cluster_cellular_effects Cellular Effects on Tenocytes cluster_matrix_effects Extracellular Matrix Degradation fq Fluoroquinolone Exposure ros Increased Reactive Oxygen Species (ROS) fq->ros induces mito Mitochondrial Dysfunction fq->mito causes mmp Upregulation of Matrix Metalloproteinases (MMPs) fq->mmp stimulates apoptosis Tenocyte Apoptosis ros->apoptosis mito->apoptosis tendinopathy Tendinopathy & Tendon Rupture apoptosis->tendinopathy collagen_deg Collagen Degradation mmp->collagen_deg leads to collagen_deg->tendinopathy

Caption: Proposed signaling pathway for fluoroquinolone-induced tendinopathy.

Discussion of Comparative Safety Profiles

This compound

This compound generally demonstrates a safety and tolerability profile similar to that of comparator antibiotics, including other quinolones.[1] The most frequently reported adverse drug reactions are mild gastrointestinal effects, such as diarrhea and nausea.[1][2] A notable characteristic of this compound is a higher incidence of rash compared to other fluoroquinolones, particularly in women under 40 and with longer treatment durations.[1][17][18][19] However, these rashes are typically maculopapular and self-limiting.[1] this compound has been associated with a slight prolongation of the QTc interval, although no cardiac arrhythmias were reported in major clinical trials.[1]

Moxifloxacin

Moxifloxacin's safety profile is considered favorable in most reviews, with gastrointestinal complaints being the most common adverse reactions.[3] The overall incidence of adverse events with moxifloxacin is generally similar to that of comparator drugs.[14] While some studies have noted a significant prolongation of the QTc interval with moxifloxacin, others have found no difference in cardiac rhythm safety compared to levofloxacin in certain patient populations.[6][7] There is no evidence to suggest that moxifloxacin causes disturbances in glucose metabolism.[9]

Levofloxacin

Levofloxacin is generally well-tolerated, with a lower overall incidence of drug-related adverse events compared to some other fluoroquinolones like ofloxacin (B1677185) and ciprofloxacin.[4] The most common side effects are nausea and diarrhea.[4] While the risk of tendinitis, psychotic episodes, and seizures is low (less than 0.1% in clinical trials), levofloxacin may have a greater propensity to cause tendon damage compared to some other fluoroquinolones.[4][13] Levofloxacin has been associated with a slightly increased risk of hypoglycemia.[10][11]

Gatifloxacin

Gatifloxacin has a toxicity profile that appears similar to other fluoroquinolones in terms of gastrointestinal and central nervous system disturbances.[16][17] However, a significant safety concern with gatifloxacin is its association with dysglycemia.[20][21] Studies have shown a considerably increased risk of both hypoglycemia and hyperglycemia with gatifloxacin use, particularly in older adults, compared to other fluoroquinolones and other classes of antibiotics.[10][11][12] This has led to restrictions on its use.

Conclusion

The respiratory fluoroquinolones, while effective, each possess a unique safety profile that warrants careful consideration. This compound's primary distinguishing safety feature is a higher incidence of rash, which is generally mild. Moxifloxacin has a well-established safety profile with a notable potential for QTc prolongation. Levofloxacin is generally well-tolerated but may carry a higher risk of tendinopathy compared to some other fluoroquinolones and a slight risk of hypoglycemia. Gatifloxacin's use is significantly limited by its strong association with severe dysglycemia.

For researchers and drug development professionals, understanding these nuances is crucial for the design of new fluoroquinolones with improved safety profiles and for the appropriate design of clinical trials to evaluate them. Future research should focus on elucidating the precise mechanisms of these adverse reactions to enable the development of safer and more targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Gemifloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling gemifloxacin (B1671427), a fluoroquinolone antibiotic, adherence to established disposal protocols is paramount to prevent environmental contamination and potential health risks. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, aligning with best practices in laboratory and pharmaceutical waste management.

Improper disposal of antibiotics like this compound can contribute to the proliferation of antibiotic-resistant bacteria and have adverse effects on aquatic and terrestrial ecosystems.[1][2] Therefore, it is crucial to follow procedures that mitigate these risks.

Recommended Disposal Procedures for this compound

The primary and most recommended method for disposing of this compound is through a licensed hazardous material disposal company.[3] However, if this is not feasible, the following procedures, derived from safety data sheets (SDS), provide a compliant alternative.

Step-by-Step Disposal Protocol:

  • Consult Safety Data Sheets (SDS): Always refer to the specific SDS for this compound mesylate for the most detailed and up-to-date handling and disposal information.[3][4]

  • Segregate Waste: Do not mix this compound waste with general laboratory or non-hazardous waste.[5] It should be collected in closed, suitable, and properly labeled containers for disposal.[4]

  • Chemical Incineration (Preferred Method): The recommended procedure for this compound disposal is incineration.[3][4]

    • Dissolve or mix the this compound material with a combustible solvent.[4]

    • Burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[3][4]

  • Accidental Spill Cleanup:

    • In case of a spill, ensure adequate ventilation.[6][7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[3][6]

    • Avoid generating dust.[6][7]

    • Sweep up or vacuum the spilled material and collect it in a suitable, closed container for disposal.[7]

    • Thoroughly clean the contaminated area.[4]

Environmental Precautions:

  • Prevent Environmental Release: Under no circumstances should this compound be allowed to enter soil, subsoil, surface water, or drains.[4] All wastewater containing this compound should be collected and treated through a wastewater treatment plant.[4]

  • Avoid Landfilling: Direct disposal of pharmaceutical waste into landfills can lead to the contamination of soil and groundwater.[8]

Alternative Disposal Methods (When Incineration is Not Available)

For small quantities, and in the absence of a licensed disposal service or incinerator, the following general guidelines for pharmaceutical disposal from the FDA and EPA can be considered as a last resort. However, these are not the preferred methods for a laboratory setting.

  • Drug Take-Back Programs: The most secure and environmentally sound option for the disposal of unwanted medicines is to utilize a drug take-back program.[9] These programs collect and safely dispose of pharmaceuticals.

  • Household Trash Disposal (with precautions): If a take-back program is not accessible, this compound can be disposed of in the household trash by following these steps:

    • Remove the medication from its original container.[10]

    • Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[9][10]

    • Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[10][11]

    • Dispose of the sealed container in the trash.[10]

    • Scratch out all personal information on the prescription label to protect privacy.[11]

Important Note: Flushing this compound down the toilet or drain is not recommended unless specifically instructed by the FDA's "flush list," as this can introduce the active pharmaceutical ingredient into the water supply.[9][12]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

GemifloxacinDisposal start This compound Waste Generated is_spill Is it an accidental spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: - Ventilate area - Wear appropriate PPE - Collect in sealed container is_spill->spill_cleanup Yes disposal_decision Select Disposal Method is_spill->disposal_decision No spill_cleanup->disposal_decision licensed_disposal Engage Licensed Hazardous Waste Disposal Company disposal_decision->licensed_disposal Available? Yes incineration On-site Chemical Incineration: - Mix with combustible solvent - Burn in incinerator with  afterburner and scrubber disposal_decision->incineration Available? No On-site facility? Yes take_back Utilize Drug Take-Back Program disposal_decision->take_back Available? No On-site facility? No Take-back program? Yes trash_disposal Household Trash Disposal (Last Resort): - Mix with undesirable substance - Seal in a bag - Discard in trash disposal_decision->trash_disposal Available? No On-site facility? No Take-back program? No end Waste Disposed Compliantly licensed_disposal->end incineration->end take_back->end trash_disposal->end

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting both human health and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Gemifloxacin. Adherence to these procedural guidelines is critical to ensure personal safety and proper disposal of materials.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound powder and solutions. This guidance is based on safety data sheet recommendations to mitigate risks of exposure through inhalation, skin, or eye contact.[1][2]

PPE CategoryItemSpecification
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder form or when aerosols may be generated.[1]
Hand Protection Compatible chemical-resistant glovesInspected before use. Use proper glove removal technique to avoid skin contact.[3]
Eye Protection Safety goggles with side-shields or chemical safety gogglesAs described by OSHA.[1]
Body Protection Impervious clothing, such as a lab coat or gownTo prevent skin exposure.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from incompatible substances.[1]

Preparation of Solutions
  • All manipulations with this compound powder should be conducted in a designated area with mechanical exhaust ventilation, such as a chemical fume hood.[1]

  • Wear all prescribed PPE during the weighing and dissolution process.

  • When preparing solutions, avoid the formation of dust and aerosols.

Handling of this compound Solutions
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale.[1]

  • After handling, wash hands and other exposed skin thoroughly.

Experimental Protocol: In Vitro Susceptibility Testing

The following are standardized methods for determining the in vitro susceptibility of bacterial isolates to this compound, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]

Broth Microdilution Method
  • Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[4]

  • Inoculation: Inoculate the prepared 96-well microtiter plates containing the serially diluted this compound with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[4]

  • Interpretation: The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Agar (B569324) Dilution Method
  • Preparation of Agar Plates: Incorporate serial twofold dilutions of this compound into molten Mueller-Hinton agar. For streptococci, the agar may be supplemented with 5% defibrinated sheep blood.[4] Pour the agar into petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Apply the inoculum to the surface of the agar plates using a multipoint inoculator.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.[4]

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

Segregation of Waste
  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated labware (e.g., pipette tips, tubes), and any spilled solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not pour down the drain.[1]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Waste Treatment and Disposal
  • All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific procedures on the collection and disposal of chemical waste.

  • Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[5]

Workflow for Safe Handling of this compound

Gemifloxacin_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup Receive Receive & Inspect Store Store Safely Receive->Store Prep_Area Prepare Work Area (Fume Hood) Store->Prep_Area Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Segregate_Solid Segregate Solid Waste Experiment->Segregate_Solid Segregate_Liquid Segregate Liquid Waste Experiment->Segregate_Liquid Segregate_Sharps Segregate Sharps Experiment->Segregate_Sharps EHS_Pickup Arrange EHS Pickup Segregate_Solid->EHS_Pickup Segregate_Liquid->EHS_Pickup Segregate_Sharps->EHS_Pickup Decontaminate Decontaminate Surfaces EHS_Pickup->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemifloxacin
Reactant of Route 2
Reactant of Route 2
Gemifloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.